8-Hydroxy-3'-deoxyguanosine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H13N5O5 |
|---|---|
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-6-5(7(18)14-9)12-10(19)15(6)8-4(17)1-3(2-16)20-8/h3-4,8,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,8+/m0/s1 |
InChI-Schlüssel |
HNZBIEBLKSJSDB-JJXKXHSHSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Introduction: Oxidative Stress and the Sentinel Molecule, 8-OHdG
An In-depth Technical Guide on the Role of 8-OHdG in Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates or repair the resulting damage.[1][2] When ROS production overwhelms the cell's antioxidant defenses, they can inflict damage on crucial macromolecules, including lipids, proteins, and DNA.[3][4]
Among the various forms of molecular damage, oxidative DNA damage is particularly insidious as it can lead to mutations, genomic instability, and ultimately, cellular dysfunction and disease.[5][6] Within the DNA molecule, the guanine (B1146940) base is the most susceptible to oxidation due to its low redox potential.[5] The reaction of hydroxyl radicals (•OH), a potent ROS, with guanine results in the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[3][5]
First reported in 1984, 8-OHdG has become one of the most extensively studied and reliable biomarkers of oxidative DNA damage.[1][3] Its stability, the existence of efficient repair mechanisms that release it from DNA, and its subsequent excretion into biofluids like urine make it an excellent, non-invasive indicator of systemic oxidative stress.[7][8] Elevated levels of 8-OHdG are implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, cardiovascular disease, and diabetes, making it a focal point for both basic research and clinical investigation.[5][9] This guide provides a comprehensive technical overview of the formation of 8-OHdG, its cellular and pathological roles, and the methodologies used for its quantification.
The Genesis of a Lesion: Formation of 8-OHdG
The formation of 8-OHdG is a direct consequence of oxidative attack on the guanine base within DNA. The primary aggressor is the hydroxyl radical (•OH), which can be generated through various endogenous processes, such as mitochondrial respiration, or by exposure to exogenous agents like ionizing radiation and chemical carcinogens.[1][10] The radical attacks the C8 position of the guanine ring, leading to the addition of a hydroxyl group and the creation of the 8-OHdG lesion.[1]
8-OHdG as a Quantitative Biomarker of Oxidative Stress
Urinary 8-OHdG is considered a robust biomarker for assessing the risk of various cancers and degenerative diseases.[3][4] After oxidative damage occurs, DNA repair mechanisms excise the 8-OHdG lesion, which is then expelled from the cell and excreted into the urine without further metabolism.[1][9] This makes its quantification in urine, plasma, and other biological samples a reliable measure of whole-body oxidative DNA damage.[7]
Quantitative Data on 8-OHdG Levels
The concentration of 8-OHdG can vary significantly based on the biological matrix, analytical method, and the health status of the individual. Exposure to carcinogens such as tobacco smoke, asbestos, and heavy metals is known to increase 8-OHdG levels.[3][4]
| Biological Sample | Population/Condition | Mean Concentration/Range | Analytical Method | Reference |
| Urine | Healthy Adults (BMI ≤ 25) | 3.9 ng/mg creatinine (B1669602) (IQR: 3.0 to 5.5) | Chemical Methods (HPLC, LC-MS/MS) | [1][2] |
| Urine | Patients with Cardiovascular Disease | Significantly higher than controls (Mean Diff: 4.43 ng/mL) | Not Specified (Meta-analysis) | [9] |
| Urine | Healthy Smokers vs. Non-smokers | Significantly higher in smokers | Chemical Methods | [1] |
| Serum | Healthy Adults | 25.5 ± 13.8 pg/mL (Range: 0-70 pg/mL) | HPLC-ECD | [11] |
| Blood | Patients with Cardiovascular Disease | Significantly higher than controls (Mean Diff: 1.42 ng/mL) | Not Specified (Meta-analysis) | [9] |
| Leukocyte DNA | Patients with Serous Ovarian Cancer | Significantly higher than controls | ELISA | [12] |
Cellular Consequences and Signaling Pathways
The presence of 8-OHdG in DNA is not a passive event; it triggers a cascade of cellular responses, from DNA repair to decisions about cell fate, and can lead to long-term genomic instability if not properly managed.
Genomic Instability and Mutagenesis
8-OHdG is a highly mutagenic lesion. During DNA replication, its chemical structure allows it to mispair with adenine (B156593) (A) instead of cytosine (C).[5] If this mismatch is not corrected, a subsequent round of replication will result in a permanent G:C to T:A transversion mutation.[10] This type of mutation is frequently observed in critical genes like oncogenes and tumor suppressor genes, directly linking oxidative stress to carcinogenesis.[5]
The Primary Defense: Base Excision Repair (BER) Pathway
The cell's main defense against 8-OHdG is the Base Excision Repair (BER) pathway.[13] This highly conserved process removes the damaged base and restores the DNA to its original state.
-
Recognition and Excision: The process is initiated by the enzyme 8-oxoguanine glycosylase 1 (OGG1) , which specifically recognizes the 8-OHdG lesion and cleaves the N-glycosidic bond, removing the damaged base.[13][14] This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site.
-
Incision: AP endonuclease 1 (APE1) recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus.[13]
-
Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-dRP residue and inserts the correct nucleotide (dCMP) opposite the template cytosine. Finally, the nick in the DNA backbone is sealed by DNA ligase III.
Impact on Cell Fate: Senescence and Apoptosis
Persistent oxidative stress and the accumulation of DNA damage, including 8-OHdG, can push a cell towards senescence or apoptosis (programmed cell death).[6] The activation of DNA damage response pathways in the face of irreparable lesions can trigger an irreversible growth arrest, a hallmark of cellular senescence.[6][15] This process is believed to be a tumor-suppressive mechanism but also contributes to aging.[6] In cases of overwhelming damage, apoptosis may be initiated to eliminate potentially cancerous cells from a tissue. Elevated 8-OHdG levels have been shown to correlate with diminished self-renewal in stem cells and an increased susceptibility to apoptosis.[6]
Methodologies for 8-OHdG Quantification
The accurate quantification of 8-OHdG is critical for its use as a biomarker. Several analytical techniques are commonly employed, each with distinct advantages and limitations.[12][16] The main methods include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3]
| Method | Principle | Advantages | Disadvantages |
| ELISA | Competitive immunoassay using a specific antibody. | High throughput, relatively low cost, commercially available kits. | Lower specificity and precision compared to chromatographic methods; potential for cross-reactivity.[11][12] |
| HPLC-ECD | Chromatographic separation followed by electrochemical detection of the oxidized molecule. | High sensitivity and selectivity; well-established method.[17] | Requires specialized equipment; can be affected by co-eluting electroactive contaminants.[18] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for identification and quantification based on mass-to-charge ratio. | Highest sensitivity and specificity ("gold standard"); allows for use of stable isotope internal standards for accuracy.[16][19] | High instrument cost, requires significant technical expertise. |
Detailed Experimental Protocols
This protocol is a generalized summary based on commercially available kits.[20][21][22]
-
Sample Preparation:
-
Urine: Clear samples can often be used directly or after dilution. Centrifuge cloudy samples (~2,000 x g for 15 min) to remove precipitates.[20][22]
-
Plasma/Serum: Collect blood using EDTA or heparin as an anticoagulant (for plasma). Centrifuge to separate plasma/serum. Samples can be assayed directly or stored at -80°C.[21]
-
DNA from Tissues/Cells: Isolate genomic DNA using a standard extraction method. Quantify the DNA. Perform enzymatic digestion to hydrolyze DNA into individual nucleosides. This typically involves nuclease P1 followed by alkaline phosphatase.[20][23] Remove enzymes using a molecular weight cutoff filter.[20]
-
-
Assay Procedure (Competitive Format):
-
Add standards and prepared samples to the wells of a microtiter plate pre-coated with 8-OHdG.
-
Add a biotinylated monoclonal antibody specific for 8-OHdG to each well. Incubate to allow competition between the 8-OHdG in the sample and the 8-OHdG on the plate for antibody binding.
-
Wash the plate to remove unbound antibody and sample components.
-
Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well, which binds to the captured biotinylated antibody. Incubate.
-
Wash the plate to remove unbound conjugate.
-
Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes a color change.
-
Stop the reaction with an acid solution (e.g., H₂SO₄), which turns the color from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader. The optical density is inversely proportional to the 8-OHdG concentration in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values from the standard curve.
-
This protocol describes a common approach for urinary 8-OHdG.[24][25]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
The goal of SPE is to clean up the complex urine matrix and concentrate the analyte.[24]
-
Condition an SPE cartridge (e.g., C18 followed by a strong cation-exchange, SCX) with appropriate solvents (e.g., ethanol, deionized water, and buffer).[25]
-
Load the urine sample onto the conditioned C18 cartridge.
-
Wash the cartridge with a weak solvent to remove interfering hydrophilic compounds.
-
Elute 8-OHdG from the C18 column and transfer to the SCX column.
-
Wash the SCX column and then elute the purified 8-OHdG fraction with a final buffer.[25]
-
The purified extract is now ready for injection into the HPLC system.
-
-
Chromatographic Separation:
-
System: An HPLC system equipped with an electrochemical detector (ECD).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic mobile phase, often a phosphate or acetate (B1210297) buffer with a small percentage of organic solvent like methanol (B129727) or acetonitrile.
-
Injection: Inject the purified sample extract onto the column. The mobile phase carries the sample through the column, separating 8-OHdG from other components based on its physicochemical properties.
-
-
Electrochemical Detection (ECD):
-
The eluent from the column flows through the ECD cell, which contains a working electrode set at a specific oxidative potential (e.g., +0.6 V).[18]
-
As 8-OHdG passes over the electrode, it is oxidized, generating an electrical current.
-
The detector measures this current, which is directly proportional to the amount of 8-OHdG present. The signal is recorded as a peak on a chromatogram.
-
-
Data Analysis:
-
Run authentic 8-OHdG standards to determine the retention time and to create a standard curve (peak area vs. concentration).
-
Identify the 8-OHdG peak in the sample chromatogram by matching its retention time with the standard.
-
Quantify the amount of 8-OHdG in the sample by comparing its peak area to the standard curve.
-
This protocol outlines a highly sensitive method for urinary 8-OHdG.[19][26]
-
Sample Preparation:
-
Thaw frozen urine samples and vortex.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-OHdG) to each sample, calibrator, and quality control sample. The internal standard corrects for sample loss during preparation and for variations in instrument response.[19]
-
Sample cleanup can be performed via SPE, similar to the HPLC-ECD method,[19] or a simpler "dilute-and-shoot" or protein precipitation (with acetonitrile) approach may be used, leveraging the high selectivity of the mass spectrometer.[26]
-
-
LC-MS/MS Analysis:
-
System: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: Use a reversed-phase C18 or HILIC column to separate 8-OHdG from matrix components. A gradient elution with a mobile phase of water and an organic solvent (e.g., methanol or acetonitrile), often containing a modifier like formic acid or ammonium (B1175870) fluoride, is common.[26]
-
Mass Spectrometry: Operate the mass spectrometer in positive ESI mode and set it to Multiple Reaction Monitoring (MRM).
-
The first quadrupole (Q1) is set to select the mass-to-charge ratio (m/z) of the protonated 8-OHdG molecule (the precursor ion, e.g., m/z 284).
-
The precursor ion is fragmented in the second quadrupole (Q2, collision cell).
-
The third quadrupole (Q3) is set to select a specific, characteristic fragment ion (the product ion, e.g., m/z 168).
-
Monitor the precursor → product ion transition (e.g., 284 → 168) for 8-OHdG and a corresponding transition for the internal standard (e.g., 289 → 173 for ¹⁵N₅-8-OHdG).[19]
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Create a calibration curve by plotting this ratio against the concentration for the prepared standards.
-
Determine the concentration of 8-OHdG in the samples from the calibration curve.
-
Role in Disease and Drug Development
The established link between elevated 8-OHdG and pathology makes it a valuable molecule in clinical and pharmaceutical research.
-
Cancer: As a direct consequence of mutagenic DNA damage, high 8-OHdG levels are a risk factor for the initiation and promotion of carcinogenesis.[3][4] It is used to assess cancer risk from exposures like smoking and environmental pollutants.[4]
-
Neurodegenerative Diseases: Oxidative stress is a key feature of diseases like Alzheimer's and Parkinson's. Elevated 8-OHdG in urine, plasma, and cerebrospinal fluid is associated with these conditions.[5]
-
Cardiovascular Disease (CVD): A meta-analysis confirmed that patients with CVD have significantly higher levels of 8-OHdG, which correlates with the severity of atherosclerosis.[9]
-
Drug Development: 8-OHdG serves as a critical pharmacodynamic biomarker. It can be used to:
-
Assess the efficacy of antioxidant therapies or drugs designed to reduce oxidative stress.
-
Monitor the genotoxic side effects of new chemical entities.
-
Stratify patient populations in clinical trials based on their baseline oxidative stress levels.
-
Conclusion
8-hydroxy-2'-deoxyguanosine stands as a pivotal molecular link between oxidative stress and genomic instability.[5] Its formation is a direct measure of ROS-induced DNA damage, and its accumulation can lead to mutations that drive pathological processes. As a stable and quantifiable biomarker, 8-OHdG provides an invaluable window into the cellular redox state and the extent of genomic insult.[5] The robust analytical methods developed for its detection have solidified its role in risk assessment for a multitude of chronic diseases and as a key endpoint in the development of therapeutic interventions aimed at mitigating oxidative damage. Future research will continue to refine its clinical utility and explore the therapeutic potential of targeting the pathways that generate and repair this critical DNA lesion.
References
- 1. mdpi.com [mdpi.com]
- 2. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 8-Hydroxy-2-deoxyguanosine | Rupa Health [rupahealth.com]
- 8. researchgate.net [researchgate.net]
- 9. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. ntrs.nasa.gov [ntrs.nasa.gov]
- 20. nwlifescience.com [nwlifescience.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. fn-test.com [fn-test.com]
- 23. agrisera.com [agrisera.com]
- 24. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. dergi.fabad.org.tr [dergi.fabad.org.tr]
An In-depth Technical Guide to the Mechanisms of 8-hydroxy-2'-deoxyguanosine (8-OHdG) Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), is a pivotal biomarker of oxidative DNA damage. Its formation occurs when reactive oxygen species (ROS) attack the guanine (B1146940) base in DNA.[1] The presence of 8-OHdG is significant as it can lead to G-to-T transversion mutations if not repaired before DNA replication, implicating it in mutagenesis and carcinogenesis.[1][2] Consequently, the quantification of 8-OHdG in various biological samples, such as urine, serum, plasma, and tissues, serves as a crucial indicator of oxidative stress and is associated with a range of pathologies including cancer and neurodegenerative diseases like Alzheimer's.[3][4] This guide provides a comprehensive overview of the core mechanisms of 8-OHdG formation, detailed experimental protocols for its detection, and quantitative data to support researchers in their studies.
Core Mechanisms of 8-OHdG Formation
The formation of 8-OHdG is a complex process initiated by the interaction of DNA with various reactive oxygen species. The primary mechanisms involve hydroxyl radicals, singlet oxygen, and one-electron oxidation, often catalyzed by transition metals in Fenton-like reactions.
Hydroxyl Radical (•OH) Attack
The hydroxyl radical is a highly reactive oxygen species that can directly attack the C8 position of guanine.[5][6] This reaction leads to the formation of a C8-OH-adduct radical. Subsequent one-electron oxidation of this intermediate yields 8-OHdG.[7][8] The hydroxyl radical can be generated in biological systems through various means, including the Fenton reaction and exposure to ionizing radiation.[9][10] The presence of hydroxyl radical scavengers has been shown to decrease the formation of 8-OHdG, confirming the significant role of this radical in oxidative DNA damage.[9]
Singlet Oxygen (¹O₂) Involvement
Singlet oxygen can also induce the formation of 8-OHdG.[11] The proposed mechanism involves a [4+2] cycloaddition of singlet oxygen to the guanine base, leading to the formation of an unstable endoperoxide intermediate.[12] This intermediate then rearranges to form 8-hydroperoxy-2'-deoxyguanosine, which can be subsequently reduced to 8-OHdG.[12] Studies have demonstrated that the yield of 8-OHdG is enhanced in the presence of D₂O, which prolongs the lifetime of singlet oxygen, and is suppressed by singlet oxygen quenchers like sodium azide.[11][13]
One-Electron Oxidation
Guanine has the lowest oxidation potential among the DNA bases, making it highly susceptible to one-electron oxidation.[5] This process results in the formation of a guanine radical cation (G•+).[5][14] The guanine radical cation can then react with water (hydration) to form the 8-hydroxy-7,8-dihydroguanyl radical, which upon a further one-electron oxidation and deprotonation, yields 8-OHdG.[14][15] High-LET ionizing radiation is a potent inducer of this pathway.[5]
Fenton and Fenton-like Reactions
The Fenton reaction involves the reaction of hydrogen peroxide (H₂O₂) with a transition metal ion, typically iron(II) or copper(I), to produce the highly reactive hydroxyl radical. This reaction is a significant source of •OH in biological systems and consequently a major contributor to 8-OHdG formation.[16][17] The general Fenton reaction is as follows:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Studies have investigated the efficacy of various transition metals in promoting 8-OHdG formation via Fenton-like reactions, with chromium(III), iron(II), vanadium(III), and copper(II) showing significant yields.[16][17] The mechanism can be site-specific, with metal ions binding to DNA and generating radicals in close proximity to the genetic material.[18]
Data Presentation: Quantitative Yields of 8-OHdG Formation
The following table summarizes quantitative data on the formation of 8-OHdG under various experimental conditions as reported in the literature.
| Inducing Agent/Reaction | Metal Ion (Concentration) | Substrate | Yield of 8-OHdG (lesions per 10⁶ nucleotides) | Reference |
| Fenton Reaction | Chromium(III) (1 mM) | Salmon Sperm DNA | 19,400 | [16][17] |
| Fenton Reaction | Iron(II) (800 µM) | Salmon Sperm DNA | 13,600 | [16][17] |
| Fenton Reaction | Vanadium(III) (75 µM) | Salmon Sperm DNA | 5,800 | [16][17] |
| Fenton Reaction | Copper(II) | Salmon Sperm DNA | 5,200 | [16][17] |
| Fenton Reaction | Chromium(VI) | Salmon Sperm DNA | 3,600 | [16][17] |
| Singlet Oxygen (NDPO₂) | - | Deoxyguanosine (1 mM) | 1.5% of substrate | [11] |
Experimental Protocols for 8-OHdG Detection
Several analytical methods are employed for the quantification of 8-OHdG, each with its own advantages and limitations. The most common techniques are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the determination of 8-OHdG.[19][20]
Methodology:
-
DNA Extraction and Purification: DNA is extracted from the biological sample (cells, tissues, etc.). It is crucial to ensure the purity of the DNA, as contaminants can interfere with the analysis. The A260/A280 ratio should be approximately 1.8, and the A260/A230 ratio should be greater than 2.0 to indicate minimal protein and other contamination.[21]
-
Enzymatic Hydrolysis: The purified DNA is enzymatically digested to its constituent deoxynucleosides using a combination of nucleases, such as nuclease P1 and alkaline phosphatase.
-
Chromatographic Separation: The resulting deoxynucleoside mixture is injected into an HPLC system equipped with a C18 reverse-phase column. An isocratic or gradient elution with a mobile phase (e.g., a mixture of aqueous buffer and methanol) is used to separate 8-OHdG from other deoxynucleosides.
-
Electrochemical Detection: The eluent passes through an electrochemical detector. 8-OHdG is an electrochemically active molecule and is oxidized at a specific potential (e.g., +0.6 V), generating a current that is proportional to its concentration.[21]
-
Quantification: The concentration of 8-OHdG is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of authentic 8-OHdG.[22]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for 8-OHdG analysis and is considered a reference method.[23][24]
Methodology:
-
Sample Preparation: Urine samples can often be analyzed after a "dilute and shoot" approach, sometimes preceded by centrifugation or solid-phase extraction (SPE) for cleanup.[25][26] For DNA analysis, extraction and enzymatic hydrolysis are performed as in the HPLC-ECD protocol.
-
Internal Standard: An isotopically labeled internal standard, such as [¹⁵N₅]8-OHdG, is added to the sample to account for matrix effects and variations in instrument response.[27]
-
LC Separation: The sample is injected into an LC system, typically with a C18 or HILIC column, to separate 8-OHdG from other components.[27]
-
MS/MS Detection: The eluent is introduced into a tandem mass spectrometer. The 8-OHdG molecule is ionized (e.g., by electrospray ionization - ESI) and then fragmented. Specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) are monitored for both 8-OHdG and the internal standard, providing high selectivity and accurate quantification.[24][27] For 8-OHdG, a common transition is m/z 284 -> 168.[24]
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of 8-OHdG based on a calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening a large number of samples.[2][28] It is based on the specific binding of an antibody to 8-OHdG.
Methodology:
-
Sample Preparation: Samples such as urine, serum, plasma, or tissue homogenates can be used.[3][4] DNA samples require prior hydrolysis.
-
Competitive ELISA: This is the common format for 8-OHdG ELISA kits.[3]
-
A microplate is pre-coated with 8-OHdG.
-
The sample (containing unknown amounts of 8-OHdG) and a fixed amount of a specific primary antibody against 8-OHdG are added to the wells.
-
The 8-OHdG in the sample competes with the 8-OHdG coated on the plate for binding to the antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
A substrate is added, and the enzyme catalyzes a colorimetric reaction.
-
-
Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of 8-OHdG in the sample.
-
Quantification: The concentration of 8-OHdG is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of 8-OHdG.
Mandatory Visualizations
The following diagrams illustrate the key mechanisms of 8-OHdG formation and a general workflow for its detection.
Caption: Major pathways of 8-hydroxy-2'-deoxyguanosine (8-OHdG) formation.
Caption: General experimental workflow for the detection of 8-OHdG.
Conclusion
The formation of 8-hydroxy-2'-deoxyguanosine is a multifaceted process central to the study of oxidative stress and its pathological consequences. Understanding the intricate mechanisms involving hydroxyl radicals, singlet oxygen, and one-electron oxidation, often facilitated by Fenton-like reactions, is crucial for interpreting its role as a biomarker. The selection of an appropriate analytical method, whether it be the highly sensitive HPLC-ECD and LC-MS/MS or the high-throughput ELISA, depends on the specific research question, sample matrix, and available resources. This guide provides the foundational knowledge and practical protocols to aid researchers, scientists, and drug development professionals in the accurate assessment of this critical marker of oxidative DNA damage.
References
- 1. 8-Hydroxy-2'-Deoxyguanosine | C10H13N5O5 | CID 135440064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-OHdG ELISA Kits [thermofisher.com]
- 3. 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA Kit (ab285254) | Abcam [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyl radical is a significant player in oxidative DNA damage in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxyl free radical mediated formation of 8-hydroxyguanine in isolated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Formation of 8-hydroxy(deoxy)guanosine and generation of strand breaks at guanine residues in DNA by singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Singlet oxygen involvement in ultraviolet (254 nm) radiation-induced formation of 8-hydroxy-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formation of 8-oxo-7,8-dihydroguanine-radicals in gamma-irradiated DNA by multiple one-electron oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the formation of 8-hydroxy-2'-deoxyguanosine and single- and double-strand breaks in DNA mediated by fenton reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Oxidative DNA damage mediated by copper(II), iron(II) and nickel(II) fenton reactions: evidence for site-specific mechanisms in the formation of double-strand breaks, 8-hydroxydeoxyguanosine and putative intrastrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tjoddergisi.org [tjoddergisi.org]
- 25. lirias.kuleuven.be [lirias.kuleuven.be]
- 26. is.muni.cz [is.muni.cz]
- 27. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 28. 8-OHdG DNA Damage ELISA [cellbiolabs.com]
The Biological Significance of 8-OHdG in DNA Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a critical factor in the pathogenesis of numerous diseases. A key consequence of oxidative stress is damage to cellular macromolecules, including DNA. 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a primary product of oxidative DNA damage and has emerged as a pivotal biomarker for assessing the extent of this damage in various clinical and research settings. This technical guide provides an in-depth exploration of the biological significance of 8-OHdG, its formation and repair, its role in cellular signaling and epigenetics, and detailed methodologies for its detection and quantification.
Introduction: The Formation and Biological Consequences of 8-OHdG
Under conditions of oxidative stress, ROS can attack DNA, with the guanine (B1146940) base being particularly susceptible to oxidation due to its low redox potential. The hydroxyl radical (•OH) is a major contributor to the formation of 8-OHdG. The presence of 8-OHdG in DNA is mutagenic, as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversions. This mutagenic potential implicates 8-OHdG in the initiation and promotion of carcinogenesis. Beyond its role as a marker of DNA damage, emerging evidence reveals that 8-OHdG is also involved in cellular signaling and epigenetic regulation, highlighting its complex role in cellular physiology and pathology.
8-OHdG as a Biomarker of Disease
Elevated levels of 8-OHdG have been consistently observed in a wide range of pathologies, making it a valuable biomarker for disease risk, progression, and response to therapy.
Cancer
Increased levels of 8-OHdG are found in various cancers, and its concentration in urine and tissue has been associated with cancer risk and prognosis.[1][2] For instance, patients with esophageal squamous cell carcinoma have significantly higher urinary 8-OHdG levels compared to healthy controls.[1] Similarly, elevated urinary 8-OHdG has been noted in patients with prostate cancer.[3]
Neurodegenerative Diseases
Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Studies have shown significantly higher concentrations of 8-OHdG in the cerebrospinal fluid (CSF) of patients with these conditions compared to healthy individuals, suggesting its utility as a biomarker for these disorders.[4][5][6]
Cardiovascular Disease
A growing body of evidence links oxidative DNA damage to cardiovascular diseases (CVD).[7][8] Patients with coronary artery disease (CAD) exhibit significantly higher serum levels of 8-OHdG, and these levels correlate with the severity of the disease.[8][9] Meta-analyses have confirmed that individuals with CVD have higher circulating and urinary concentrations of 8-OHdG.[10][11]
Quantitative Data on 8-OHdG Levels
The following tables summarize representative quantitative data for 8-OHdG levels in various biological samples across different health and disease states. It is important to note that values can vary between studies due to differences in analytical methods, sample handling, and patient populations.
Table 1: Urinary 8-OHdG Levels
| Condition | 8-OHdG Concentration (ng/mg creatinine) | Reference(s) |
| Healthy Adults (Female) | 43.9 ± 42.1 | [2] |
| Healthy Adults (Male) | 29.6 ± 24.5 | [2] |
| Healthy Adults (Chemical Methods) | 3.9 (IQR: 3.0-5.5) | [12] |
| Esophageal Squamous Cell Carcinoma | 15.6 ± 5.1 | [1] |
| Healthy Controls (for ESCC study) | 5.8 ± 2.1 | [1] |
| Prostate Cancer | 3.6 (median) | [3] |
| Non-malignant (prostate biopsy) | 3.2 (median) | [3] |
Table 2: 8-OHdG Levels in Cerebrospinal Fluid (CSF)
| Condition | 8-OHdG Concentration | Reference(s) |
| Alzheimer's Disease | Significantly higher than controls | [5][6] |
| Parkinson's Disease (non-demented) | Significantly higher than controls (p=0.022) | [4] |
| Parkinson's Disease with LRRK2 mutations (asymptomatic carriers) | Higher than non-carriers | [13] |
| Healthy Controls | Lower than neurodegenerative disease patients | [4][5][6] |
Table 3: Serum/Plasma 8-OHdG Levels
| Condition | 8-OHdG Concentration (ng/mL) | Reference(s) |
| Coronary Artery Disease | 0.41 (median, IQR: 0.30-0.57) | [8] |
| Normal Coronary Arteries | 0.32 (median, IQR: 0.25-0.43) | [8] |
Cellular Signaling and Epigenetic Regulation by 8-OHdG
Beyond its role as a stable marker of DNA damage, 8-OHdG and its repair machinery are actively involved in modulating cellular signaling and epigenetic landscapes.
The OGG1-Rac1 Signaling Pathway
The primary enzyme responsible for the removal of 8-OHdG from DNA is 8-oxoguanine DNA glycosylase 1 (OGG1). Upon excising the 8-oxoG base, OGG1 can bind to the free base, forming a complex that acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[14][15] This OGG1/8-oxoG complex promotes the exchange of GDP for GTP on Rac1, leading to its activation.[14] Activated Rac1, in turn, can stimulate downstream signaling cascades, including the activation of NADPH oxidase (NOX) enzymes, leading to a further increase in ROS production. This creates a potential feedback loop that can amplify oxidative stress signals.[14]
Epigenetic Regulation
8-OHdG is increasingly recognized as an epigenetic mark that can influence gene expression. Its presence in promoter regions can modulate transcription factor binding and chromatin structure.
-
Interaction with DNA Methylation: The presence of 8-OHdG near CpG islands can inhibit the binding of DNA methyltransferases (DNMTs), leading to passive demethylation.[16] Conversely, the OGG1/8-OHdG complex can recruit repressive complexes, including DNMTs, to induce methylation and silence damaged DNA regions.[16] Furthermore, OGG1, in association with 8-OHdG, can interact with TET enzymes, which are involved in active DNA demethylation.[16]
-
Histone Modifications: The process of histone demethylation by enzymes like Lysine-specific demethylase 1 (LSD1) can generate local ROS, leading to the formation of 8-OHdG. The subsequent repair by OGG1 and APE1 can recruit other transcription factors and alter chromatin accessibility.[16]
Experimental Protocols for 8-OHdG Detection
Accurate and reproducible quantification of 8-OHdG is crucial for its use as a biomarker. Several analytical methods are available, each with its own advantages and limitations.[17]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and specific method for the quantification of 8-OHdG.[18]
Methodology for Urinary 8-OHdG:
-
Sample Collection and Storage: Collect spot or 24-hour urine samples. Centrifuge to remove sediment and store at -80°C until analysis.
-
Solid Phase Extraction (SPE):
-
Thaw urine samples and centrifuge again if necessary.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute 8-OHdG with a methanol/water mixture.[19]
-
For enhanced purity, a subsequent cation exchange (SCX) column can be used.[19]
-
-
HPLC-ECD Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use an isocratic mobile phase, typically a phosphate (B84403) buffer with a small percentage of organic modifier (e.g., methanol or acetonitrile).
-
Detect 8-OHdG using an electrochemical detector set at an appropriate oxidation potential.
-
Quantify by comparing the peak area to a standard curve of known 8-OHdG concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest specificity and sensitivity for 8-OHdG analysis and is considered the gold standard.[20]
Methodology for 8-OHdG in DNA:
-
DNA Isolation: Extract DNA from tissues or cells using a commercial kit or standard phenol-chloroform extraction, ensuring minimal artifactual oxidation by including antioxidants like desferrioxamine.
-
DNA Hydrolysis:
-
Enzymatically digest the DNA to nucleosides using a cocktail of enzymes such as nuclease P1, alkaline phosphatase, and phosphodiesterase.[20]
-
-
LC-MS/MS Analysis:
-
Inject the digested sample into an LC-MS/MS system.
-
Separate the nucleosides on a reversed-phase column.
-
Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect the transition of the 8-OHdG parent ion to a specific daughter ion.
-
Use a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-OHdG) for accurate quantification.[20]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and relatively inexpensive method for 8-OHdG quantification, suitable for screening large numbers of samples.[21][22]
Methodology for Serum/Plasma 8-OHdG:
-
Sample Preparation:
-
Collect blood and separate serum or plasma. Store at -80°C.
-
Samples may require dilution with the assay buffer provided in the kit.[21]
-
-
ELISA Procedure (Competitive Assay):
-
Add standards and samples to the wells of a microplate pre-coated with 8-OHdG.
-
Add a specific monoclonal antibody against 8-OHdG to each well. During incubation, the antibody will bind to either the 8-OHdG in the sample or the 8-OHdG coated on the plate.
-
Wash the plate to remove unbound antibody and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
-
Calculate the 8-OHdG concentration based on a standard curve.[22][23]
-
Conclusion
8-OHdG is a well-established and critically important biomarker of oxidative DNA damage. Its quantification provides valuable insights into the role of oxidative stress in a wide array of human diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The expanding understanding of 8-OHdG's involvement in cellular signaling and epigenetic regulation further underscores its biological significance. The selection of an appropriate analytical method for 8-OHdG detection is dependent on the specific research question, required sensitivity and specificity, and available resources. As our knowledge of the intricate roles of 8-OHdG continues to grow, its utility in clinical diagnostics, drug development, and fundamental research is set to expand, offering new avenues for understanding and combating diseases associated with oxidative stress.
References
- 1. Elevated levels of urinary 8-hydroxy-2′-deoxyguanosine and 8-isoprostane in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary 8-OHdG: a marker of oxidative stress to DNA and a risk factor for cancer, atherosclerosis and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. 8-OHdG in cerebrospinal fluid as a marker of oxidative stress in various neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remarkable increase in the concentration of 8-hydroxyguanosine in cerebrospinal fluid from patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levels of reduced and oxidized coenzyme Q-10 and 8-hydroxy-2'-deoxyguanosine in the CSF of patients with Alzheimer's disease demonstrate that mitochondrial oxidative damage and/or oxidative DNA damage contributes to the neurodegenerative process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-hydroxy-2'-deoxyguanosine and cardiovascular disease: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of serum 8-hydroxy-2'-deoxyguanosine levels with the presence and severity of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature | Semantic Scholar [semanticscholar.org]
- 11. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Increased Oxidative Stress Markers in Cerebrospinal Fluid from Healthy Subjects with Parkinson’s Disease-Associated LRRK2 Gene Mutations [frontiersin.org]
- 14. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. file.elabscience.com [file.elabscience.com]
- 22. nwlifescience.com [nwlifescience.com]
- 23. 8-OHdG Competitive ELISA Kit (EEL004) - Invitrogen [thermofisher.com]
The Discovery and Significance of 8-oxo-7,8-dihydro-2'-deoxyguanosine: A Technical Guide
An in-depth exploration for researchers, scientists, and drug development professionals on the discovery, analysis, and biological implications of a key biomarker of oxidative DNA damage.
Executive Summary
The discovery of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) in 1983 marked a pivotal moment in understanding the molecular mechanisms of oxidative stress and its link to mutagenesis and human diseases.[1] This oxidized nucleoside has since become one of the most extensively studied biomarkers of oxidative DNA damage, providing critical insights into the pathogenesis of cancer, neurodegenerative disorders, and aging.[2][3] This technical guide provides a comprehensive overview of the seminal discovery of 8-oxo-dG, detailed methodologies for its detection and quantification, a summary of key quantitative findings, and a visualization of the critical biological pathways in which it is involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of oxidative stress and its pathological consequences.
The Foundational Discovery
The journey to understanding the significance of 8-oxo-dG began in the early 1980s. Researchers were investigating the damaging effects of reactive oxygen species (ROS) on cellular components, particularly DNA. Guanine (B1146940), due to its low redox potential, was identified as the most susceptible of the four DNA bases to oxidative attack.[4]
In 1983, a landmark study by Hidenori Kasai and Susumu Nishimura at the National Cancer Center Research Institute in Tokyo led to the initial identification of 8-hydroxyguanine (B145757) (8-oxoGua), the free base form of 8-oxo-dG.[1] Their early work demonstrated that this oxidized lesion could be formed in DNA both in vitro and in vivo by agents that produce oxygen radicals, laying the groundwork for its role in biological systems.[1] Subsequent research rapidly established 8-oxo-dG as a primary product of oxidative DNA damage and a potent premutagenic lesion.[5][6]
The mutagenic potential of 8-oxo-dG stems from its ability to mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations if not repaired.[7] This discovery highlighted a direct molecular link between oxidative stress and genetic instability, a cornerstone of carcinogenesis.
Analytical Methodologies for 8-oxo-dG Detection
The accurate quantification of 8-oxo-dG in biological samples is crucial for its use as a biomarker. Over the years, a variety of sensitive and specific analytical techniques have been developed.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a widely employed and highly sensitive method for the quantification of 8-oxo-dG.[2] It offers selectivity and can detect the lesion in the femtomolar range.[2]
Experimental Protocol: Quantification of 8-oxo-dG in DNA by HPLC-ECD
-
DNA Isolation: Isolate DNA from cells or tissues using methods that minimize artifactual oxidation. This often involves the use of antioxidants like 8-hydroxyquinoline.[8]
-
DNA Hydrolysis: Enzymatically hydrolyze the DNA to its constituent deoxynucleosides. This is typically achieved using a combination of nuclease P1 and alkaline phosphatase.
-
Chromatographic Separation: Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase, such as a mixture of aqueous buffer and methanol, to separate the deoxynucleosides.
-
Electrochemical Detection: As the eluent passes through an electrochemical detector, 8-oxo-dG is oxidized at the electrode surface, generating a current that is proportional to its concentration.
-
Quantification: Determine the concentration of 8-oxo-dG by comparing the peak area to a standard curve generated from known concentrations of 8-oxo-dG. Results are often expressed as the number of 8-oxo-dG lesions per 105 or 106 deoxyguanosine (dG) molecules.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of 8-oxo-dG, offering high specificity and the ability to simultaneously detect multiple DNA lesions.
Experimental Protocol: Quantification of 8-oxo-dG in DNA by GC-MS
-
DNA Isolation and Hydrolysis: Isolate and hydrolyze DNA as described for HPLC-ECD.
-
Derivatization: Convert the non-volatile deoxynucleosides into volatile derivatives, typically through silylation, to make them suitable for gas chromatography.
-
Gas Chromatographic Separation: Inject the derivatized sample into a gas chromatograph, where the components are separated based on their volatility and interaction with the column's stationary phase.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification.
-
Quantification: Use isotope dilution with a stable isotope-labeled internal standard of 8-oxo-dG for accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a gold standard for the sensitive and specific quantification of 8-oxo-dG, particularly in complex biological matrices.[9]
Experimental Protocol: Quantification of 8-oxo-dG in DNA by LC-MS/MS
-
Sample Preparation: Isolate and enzymatically hydrolyze DNA as previously described. The use of isotope-labeled internal standards ([15N5]8-oxo-dG) added at the beginning of the sample preparation is crucial for accurate quantification and to monitor for artifactual oxidation.[8][9]
-
Liquid Chromatographic Separation: Separate the deoxynucleosides using a reverse-phase HPLC or UPLC column.
-
Tandem Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. In the first mass analyzer (MS1), the precursor ion corresponding to 8-oxo-dG is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (MS2). This multiple reaction monitoring (MRM) approach provides exceptional specificity.
-
Quantification: The amount of 8-oxo-dG is determined by comparing the signal intensity of the specific precursor-product ion transition to that of the isotope-labeled internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method for the quantification of 8-oxo-dG. However, its specificity can be a concern due to potential cross-reactivity of the antibodies with other structurally similar molecules.[3]
Experimental Protocol: Quantification of 8-oxo-dG by Competitive ELISA
-
Coating: Coat the wells of a microtiter plate with an 8-oxo-dG conjugate.
-
Competition: Add a mixture of the sample (containing unknown amounts of 8-oxo-dG) and a fixed amount of a primary antibody specific for 8-oxo-dG to the wells. The free 8-oxo-dG in the sample will compete with the coated 8-oxo-dG for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.
-
Washing: Wash the plate again to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme into a colored product.
-
Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-oxo-dG in the sample.
-
Quantification: Calculate the concentration of 8-oxo-dG in the sample by comparing the absorbance to a standard curve.
Quantitative Data on 8-oxo-dG Levels
The levels of 8-oxo-dG in biological samples can vary depending on the tissue type, exposure to oxidative stressors, and the individual's DNA repair capacity. The following tables summarize representative quantitative data from various studies.
| Sample Type | Condition | 8-oxo-dG Level (lesions/106 dG) | Analytical Method | Reference |
| Rat Liver DNA | Control (High Animal Fat Diet) | 3 - 8 | LC-ESI-MS/MS | [9] |
| Human Bronchoalveolar H358 Cells | Basal | 0.22 ± 0.04 | LC-MRM/MS | [10] |
| Human Bronchoalveolar H358 Cells | Treated with B[a]P-7,8-dione | 2.58 ± 0.31 | LC-MRM/MS | [10] |
| Calf Thymus DNA | Photooxidation with Riboflavin | Dose-dependent increase | LC-ESI-MS/MS | [9] |
Table 1: 8-oxo-dG Levels in Cellular DNA
| Sample Type | Condition | 8-oxo-dG Level (nmol/mmol creatinine) | Analytical Method | Reference |
| Healthy Human Urine | Normal Range | 0.24 - 2.47 (Mean: 1.07 ± 0.49) | Not Specified | [3] |
| Human Urine | Breast Cancer Patients | 16.39 ± 17.3 | Not Specified | [2] |
| Human Urine | Control Group (Breast Cancer Study) | 4.70 ± 7.1 | Not Specified | [2] |
Table 2: Urinary 8-oxo-dG Levels
| Cancer Type | Tissue | 8-oxo-dG/105 dG (Cancer vs. Control) | Analytical Method | Reference |
| Breast Cancer | Tissue | 2.07 ± 0.95 vs. 1.34 ± 0.46 | Not Specified | [2] |
| Colorectal Cancer | Tissue | 2.53 ± 0.15 vs. 1.62 ± 0.13 | Not Specified | [2] |
Table 3: 8-oxo-dG Levels in Cancer Tissues
Biological Pathways and Significance
The discovery of 8-oxo-dG has had profound implications for our understanding of DNA repair, mutagenesis, and disease.
The Base Excision Repair (BER) Pathway
Cells have evolved a sophisticated defense mechanism to counteract the deleterious effects of 8-oxo-dG, primarily through the Base Excision Repair (BER) pathway.[4] The key enzyme in this process is 8-oxoguanine DNA glycosylase (OGG1).[4][11] OGG1 recognizes and excises the 8-oxoG base, initiating a cascade of events that ultimately leads to the restoration of the correct guanine base.[5][11]
References
- 1. researchgate.net [researchgate.net]
- 2. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 7. 8-Hydroxyguanine, an abundant form of oxidative DNA damage, causes G----T and A----C substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of the oxidative DNA lesion, 2,2-diamino-4-(2-deoxy-beta-D-erythro-pentofuranosyl)amino]-5(2H)-oxazolone (oxazolone), in vitro and in vivo by isotope dilution-capillary HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. proteopedia.org [proteopedia.org]
8-Hydroxy-2'-deoxyguanosine (8-OHdG): An In-depth Technical Guide to its Role as an Endogenous DNA Adduct
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a pivotal biomarker for measuring endogenous oxidative damage to DNA.[1] Generated by the attack of reactive oxygen species (ROS) on guanine (B1146940) residues, its presence in nuclear and mitochondrial DNA is a hallmark of oxidative stress. This adduct is highly mutagenic, primarily causing G:C to T:A transversion mutations, and has been implicated in the initiation and promotion of carcinogenesis.[2][3] Consequently, the quantification of 8-OHdG in various biological matrices is a critical tool for assessing oxidative stress and the risk of numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4] This guide provides a comprehensive overview of 8-OHdG, including its formation, the cellular mechanisms for its repair, detailed protocols for its quantification, and a summary of its levels in various physiological and pathological states.
Formation and Biological Significance of 8-OHdG
Endogenous 8-OHdG is primarily formed through the interaction of reactive oxygen species (ROS) with the guanine base in DNA.[5] ROS, such as the hydroxyl radical (•OH), are natural byproducts of cellular metabolism and can also be induced by exposure to exogenous agents like ionizing radiation and chemical carcinogens.[1] Guanine is the most susceptible of the four DNA bases to oxidation due to its low redox potential. The hydroxylation of guanine at the C8 position results in the formation of 8-OHdG.[6]
The biological significance of 8-OHdG lies in its mutagenic potential. The presence of 8-OHdG in a DNA strand can lead to mispairing with adenine (B156593) during DNA replication, resulting in G:C to T:A transversion mutations.[3] This type of mutation is frequently observed in oncogenes and tumor suppressor genes, highlighting the role of 8-OHdG in carcinogenesis.[5] Beyond its role as a mutagen, 8-OHdG is a reliable indicator of systemic oxidative stress. Once formed, DNA repair mechanisms, primarily the Base Excision Repair (BER) pathway, recognize and excise the damaged nucleoside.[2] The excised 8-OHdG is then excreted in the urine without further metabolism, making urinary levels of 8-OHdG a valuable non-invasive biomarker of whole-body oxidative DNA damage.[1]
The Base Excision Repair (BER) Pathway for 8-OHdG
The primary cellular defense against the deleterious effects of 8-OHdG is the Base Excision Repair (BER) pathway. This highly conserved pathway involves a series of enzymes that recognize and replace the damaged base.[2]
The key steps in the BER of 8-OHdG are as follows:
-
Recognition and Excision: The enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) recognizes the 8-OHdG lesion and cleaves the N-glycosidic bond, removing the damaged base and creating an apurinic/apyrimidinic (AP) site.[3][7]
-
Incision: AP endonuclease 1 (APE1) then cleaves the phosphodiester backbone 5' to the AP site.[7]
-
DNA Synthesis and Ligation: DNA polymerase β (Pol β) inserts a new guanine nucleotide opposite the cytosine and removes the baseless sugar-phosphate remnant. Finally, DNA ligase III seals the nick in the DNA backbone, completing the repair process.[6]
In cases where 8-OHdG is not repaired before replication and is mispaired with adenine, the MUTYH glycosylase can remove the adenine, initiating a BER response to prevent a mutation.[2]
Quantification of 8-OHdG: A Biomarker of Oxidative Stress
The measurement of 8-OHdG levels in biological samples such as urine, plasma, serum, and tissue DNA is a widely accepted method for assessing oxidative stress.[4] Several analytical techniques are available, each with its own advantages and limitations.
Data Presentation: 8-OHdG Levels in Health and Disease
The following tables summarize representative 8-OHdG concentrations in various biological samples from healthy individuals and patients with different diseases. It is important to note that values can vary significantly between studies due to differences in analytical methods, population demographics, and sample handling.
Table 1: Urinary 8-OHdG Levels in Healthy Adults
| Population/Condition | Analytical Method | Mean 8-OHdG Level (ng/mg creatinine) | Reference |
| Healthy Adults (BMI ≤ 25) | Chemical Methods | 3.9 (IQR: 3.0-5.5) | [1][8] |
| Healthy Females | ELISA | 43.9 ± 42.1 | [1] |
| Healthy Males | ELISA | 29.6 ± 24.5 | [1] |
Table 2: Urinary 8-OHdG Levels in Cancer Patients
| Cancer Type | Patient Group Mean (ng/mg creatinine) | Control Group Mean (ng/mg creatinine) | Reference |
| Esophageal Squamous Cell Carcinoma | 15.6 ± 5.1 | 5.8 ± 2.1 | [9] |
| Gastric Cancer | 1.88 ± 0.81 nmol/mmol | 1.23 ± 0.64 nmol/mmol | [10] |
| Breast Cancer | Significantly higher than controls | - | [11] |
| Prostate Cancer | 4.77x10-6 (ratio to creatinine) | 4.29x10-6 (ratio to creatinine) | [12] |
*Note: Values are in nmol/mmol creatinine (B1669602) and can be approximately converted to ng/mg creatinine for comparison. **Note: These values represent the ratio of 8-OHdG to creatinine and are not directly comparable to ng/mg creatinine without further conversion.
Table 3: 8-OHdG Levels in Neurodegenerative Diseases
| Disease | Sample Type | Patient Group Level | Control Group Level | Reference |
| Parkinson's Disease | CSF | Significantly higher | - | [8] |
| Parkinson's Disease | Plasma (8-OHdG/2-dG ratio) | Significantly higher | - | [13] |
| Huntington's Disease | Plasma | 19.3 ± 3.2 pg/ml | 19.5 ± 4.7 pg/ml | [14] |
| Alzheimer's Disease | Brain Tissue | ~2 per 105 dG (no difference) | ~2 per 105 dG (no difference) | [15] |
Experimental Protocols
Accurate and reproducible quantification of 8-OHdG is crucial for its use as a biomarker. The following sections provide detailed methodologies for the most common analytical techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and relatively inexpensive method for 8-OHdG quantification. Commercial kits are widely available.
Principle: This is a competitive immunoassay where 8-OHdG in the sample competes with 8-OHdG coated on a microplate for binding to a specific primary antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.[16]
General Protocol:
-
Sample Preparation:
-
Urine: Centrifuge to remove particulates. Dilute as necessary with the provided assay buffer.
-
Serum/Plasma: Allow blood to clot (for serum) or collect with an anticoagulant (for plasma). Centrifuge to separate the serum/plasma.[17]
-
Tissue/Cells: Extract DNA using a commercial kit or standard laboratory protocol. Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.[18]
-
-
Assay Procedure:
-
Add standards and prepared samples to the wells of the 8-OHdG-coated microplate.
-
Add the primary anti-8-OHdG antibody to each well (except the blank). Incubate for 1-2 hours at 37°C or overnight at 4°C.[19]
-
Wash the plate multiple times with the provided wash buffer.
-
Add the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[18]
-
Wash the plate again.
-
Add the TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.[20]
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.
-
For urine samples, normalize the 8-OHdG concentration to the creatinine concentration to account for variations in urine dilution.[21]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a gold standard for 8-OHdG quantification due to its high sensitivity and specificity.[22]
Principle: This technique separates 8-OHdG from other components in the sample using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for 8-OHdG, providing high selectivity.
Detailed Protocol for Urine Samples:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples and vortex.[23]
-
Add an internal standard (e.g., ¹⁵N₅-labeled 8-OHdG) to each sample.[24]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.[25]
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute 8-OHdG with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[24]
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mass Spectrometry:
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of 8-OHdG standards.
-
Quantify 8-OHdG in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize urinary 8-OHdG concentrations to creatinine levels.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is another sensitive and selective method for 8-OHdG measurement.
Principle: This method separates 8-OHdG by HPLC, and then the eluting compound is detected by an electrochemical detector. The detector measures the current generated by the oxidation of 8-OHdG at a specific potential.
Detailed Protocol for DNA Samples:
-
DNA Extraction and Hydrolysis:
-
Extract DNA from tissues or cells using a method that minimizes artificial oxidation (e.g., using NaI or guanidine (B92328) thiocyanate).[26] The use of chelating agents like desferrioxamine is recommended to reduce metal-catalyzed oxidation.[26]
-
Hydrolyze the DNA to nucleosides enzymatically using nuclease P1 and alkaline phosphatase.
-
-
HPLC-ECD Analysis:
-
HPLC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A phosphate (B84403) buffer (e.g., 50 mM sodium phosphate) with an organic modifier (e.g., 5-10% methanol or acetonitrile), pH around 5.5.[17]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
-
Electrochemical Detector:
-
Set the electrode potential to +600 mV for the detection of 8-OHdG.[27]
-
-
-
Data Analysis:
-
Quantify 8-OHdG by comparing the peak area in the sample chromatogram to a standard curve generated with known amounts of 8-OHdG.
-
The amount of 8-OHdG is typically expressed as the number of 8-OHdG adducts per 10⁵ or 10⁶ deoxyguanosine residues.[26]
-
Conclusion
8-OHdG is a well-established and critically important biomarker of oxidative DNA damage. Its formation is a direct consequence of the interaction of reactive oxygen species with DNA, and its presence is associated with a wide range of pathological conditions, most notably cancer and neurodegenerative diseases. The ability to accurately quantify 8-OHdG in accessible biological fluids like urine provides a powerful, non-invasive tool for researchers and clinicians to assess oxidative stress, evaluate disease risk, and monitor the efficacy of therapeutic interventions. The methodologies outlined in this guide, from ELISA for high-throughput screening to LC-MS/MS and HPLC-ECD for highly sensitive and specific quantification, provide a robust toolkit for the continued investigation of this important endogenous DNA adduct. A thorough understanding of the principles and protocols for 8-OHdG analysis is essential for advancing our knowledge of the role of oxidative stress in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base Excision Repair and Lesion-Dependent Subpathways for Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Increased 8-OHdG levels in the urine, serum, and substantia nigra of hemiparkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated levels of urinary 8-hydroxy-2′-deoxyguanosine and 8-isoprostane in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Levels of Oxidative Nucleic Acid Modification Markers in Urine From Gastric Cancer Patients: Quantitative Analysis by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Plasma and urinary HPLC-ED determination of the ratio of 8-OHdG/2-dG in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma 8-hydroxy-2′-deoxyguanosine Levels in Huntington Disease and Healthy Controls Treated with Coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. researchgate.net [researchgate.net]
- 18. nwlifescience.com [nwlifescience.com]
- 19. researchgate.net [researchgate.net]
- 20. agrisera.com [agrisera.com]
- 21. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. akjournals.com [akjournals.com]
- 23. Rapid Liquid Chromatography—Tandem Mass Spectrometry Analysis of Two Urinary Oxidative Stress Biomarkers: 8-oxodG and 8-isoprostane - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 25. ntrs.nasa.gov [ntrs.nasa.gov]
- 26. mdpi.com [mdpi.com]
- 27. tandfonline.com [tandfonline.com]
role of reactive oxygen species in 8-OHdG formation
An In-depth Technical Guide on the Role of Reactive Oxygen Species in 8-OHdG Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. A primary consequence of oxidative stress is damage to cellular macromolecules, with DNA being a particularly vulnerable target. The oxidation of guanine (B1146940) bases in DNA to form 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is one of the most common and mutagenic forms of oxidative DNA damage. This technical guide provides a comprehensive overview of the role of various ROS in the formation of 8-OHdG, details the signaling pathways activated by this lesion, outlines the cellular repair mechanisms, and presents detailed protocols for its quantification.
Introduction to Reactive Oxygen Species and 8-OHdG
Reactive oxygen species are a group of highly reactive, oxygen-containing molecules that are generated as byproducts of normal cellular metabolism, particularly mitochondrial respiration, and in response to exogenous factors such as ionizing radiation and chemical carcinogens.[1][2] Key ROS implicated in DNA damage include the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), the hydroxyl radical (•OH), and singlet oxygen (¹O₂).
Guanine is the most easily oxidized of the four DNA bases due to its low redox potential.[3] The formation of 8-OHdG is a critical biomarker of oxidative DNA damage because its presence in DNA can lead to G:C to T:A transversion mutations if not repaired before DNA replication.[4][5] The steady-state levels of 8-OHdG in a cell represent a balance between its formation and repair.[6]
Mechanisms of 8-OHdG Formation by Reactive Oxygen Species
The formation of 8-OHdG can be initiated by several different reactive oxygen species, each with a distinct mechanism of action.
Hydroxyl Radical (•OH)
The hydroxyl radical is one of the most reactive ROS and is a major contributor to oxidative DNA damage.[7][8] It is primarily generated in vivo through the Fenton reaction, where hydrogen peroxide reacts with transition metal ions like iron(II) or copper(I).[7][9]
-
Mechanism: The hydroxyl radical adds to the C8 position of the guanine base, forming a C8-OH-adduct radical.[10][11] This intermediate can then be oxidized, losing an electron and a proton, to yield 8-OHdG.[11] The high reactivity of the hydroxyl radical means that it reacts at or near its site of formation.[7]
Singlet Oxygen (¹O₂)
Singlet oxygen is a high-energy form of oxygen that can be generated by photoexcitation or certain chemical reactions.[12] It selectively reacts with guanine moieties in DNA.[12]
-
Mechanism: Singlet oxygen is thought to react with guanine via a [4+2] cycloaddition (Diels-Alder type reaction) to form an unstable endoperoxide intermediate. This intermediate then rearranges to form 8-hydroperoxy-deoxyguanosine, which can be subsequently reduced to 8-OHdG.[13] Studies have shown that the use of deuterium (B1214612) oxide (D₂O), which prolongs the half-life of singlet oxygen, enhances the yield of 8-OHdG, supporting the involvement of this ROS.[14]
Superoxide Anion (O₂•⁻) and Hydrogen Peroxide (H₂O₂)
Superoxide and hydrogen peroxide are less reactive than the hydroxyl radical and singlet oxygen. Their primary role in 8-OHdG formation is often indirect.
-
Superoxide Anion (O₂•⁻): This radical can act as a reducing agent, for example, by reducing Fe(III) to Fe(II), thereby promoting the Fenton reaction and the generation of hydroxyl radicals.[15] Superoxide dismutases (SODs) are enzymes that catalyze the dismutation of superoxide into oxygen and hydrogen peroxide.[1][9]
-
Hydrogen Peroxide (H₂O₂): As a precursor in the Fenton reaction, H₂O₂ is a significant source of the highly damaging hydroxyl radical.[9][16] Due to its relative stability, hydrogen peroxide can diffuse across membranes and into the nucleus, where it can react with transition metals bound to DNA.[1]
Signaling Pathways and Cellular Repair of 8-OHdG
The presence of 8-OHdG in DNA can trigger complex cellular responses, including the activation of DNA damage response (DDR) pathways and specific repair mechanisms to maintain genomic integrity.
DNA Damage Response (DDR)
Oxidative DNA damage, including the formation of 8-OHdG, can activate sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[17][18] These kinases, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[17][18] This can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, apoptosis.[17]
Base Excision Repair (BER)
The primary mechanism for the removal of 8-OHdG from DNA is the base excision repair (BER) pathway.[3][4]
-
Recognition and Excision: The process is initiated by the DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1), which recognizes the 8-OHdG:C base pair and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.[3]
-
Incision: The AP site is then cleaved by AP endonuclease 1 (APE1), creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403).
-
Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate and inserts a new guanine nucleotide. The final nick in the DNA backbone is sealed by DNA ligase III.
If 8-OHdG is not repaired before replication, it can mispair with adenine (B156593), leading to an 8-OHdG:A mismatch. This mismatch is recognized by the MUTYH glycosylase, which removes the adenine base, initiating a subsequent repair process to restore the correct G:C pair.[3]
Quantitative Data on 8-OHdG Formation
The quantification of 8-OHdG is a critical tool for assessing the extent of oxidative stress. The levels of 8-OHdG can vary significantly depending on the cell type, exposure to oxidative agents, and the efficiency of DNA repair mechanisms.
| Experimental System | Oxidative Agent/Condition | Observed 8-OHdG Levels | Analytical Method | Reference |
| Human Lung Epithelial Cells | Nicotine (2-8 mM) | Dose-dependent increase in secreted 8-OHdG | Amperometric measurement | [19] |
| Calf Thymus DNA | Horseradish peroxidase-H₂O₂ system | Efficient formation of 8-OHdG | Not specified | [20] |
| Human Granulocytes | Tetradecanoylphorbolacetate (TPA) | 1 modified guanine per ~600 guanines | HPLC with electrochemical detection (LCED) | [21] |
| Rat Liver DNA | Lead Acetate (B1210297) | ~406.57 ± 63.07 ng/L | LC-MS/MS | [22] |
| Human Lymphocytes (background) | Endogenous | 1.57 ± 0.88 8-oxo-dG/10⁶ dG | UPLC–HESI–MS/MS | [23] |
| Healthy Human Urine (smokers vs. non-smokers) | Smoking | Significantly higher in smokers | Chemical analysis (LC or GC based) | [24] |
Experimental Protocols for 8-OHdG Analysis
The accurate measurement of 8-OHdG is challenging due to its low abundance and the potential for artifactual oxidation during sample preparation.[5][23] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used and reliable methods.[5][25]
Protocol for 8-OHdG Analysis by HPLC-ECD
This method offers high sensitivity and is well-established for 8-OHdG quantification.[26][27]
1. DNA Isolation:
- Isolate DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial DNA isolation kit.
- To prevent artifactual oxidation, include a metal chelator like deferoxamine (B1203445) or DTPA in all buffers and perform procedures on ice.[28]
2. DNA Digestion:
- Resuspend purified DNA in a buffer (e.g., 20 mM sodium acetate, pH 5.0).
- Add nuclease P1 and incubate at 37°C for 1-2 hours to digest the DNA into deoxynucleosides.
- Add alkaline phosphatase and an appropriate buffer (e.g., 1 M Tris-HCl, pH 8.0) and incubate at 37°C for another 1-2 hours to dephosphorylate the deoxynucleoside monophosphates.[29]
3. Solid Phase Extraction (SPE) (for urine samples):
- Urine samples can be used to non-invasively assess systemic oxidative stress.[30]
- Precondition a C18 SPE column.
- Load the urine sample and wash with a low-organic solvent to remove interfering substances.
- Elute 8-OHdG with a higher concentration of organic solvent (e.g., methanol).[26][31]
4. HPLC-ECD Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[31]
- Mobile Phase: An isocratic mobile phase is typically used, consisting of an aqueous buffer (e.g., 10-50 mM sodium acetate or phosphate buffer, pH 5.0-7.0) with a small percentage of an organic modifier like methanol (B129727) or acetonitrile (B52724) (e.g., 5-10%).[28][31]
- Flow Rate: Typically 0.8-1.0 mL/min.[28]
- Electrochemical Detector: Set the potential to +0.25 V to +0.60 V for optimal detection of 8-OHdG.[32]
- Quantification: Generate a standard curve using known concentrations of 8-OHdG. The concentration in the sample is determined by comparing its peak area to the standard curve. Results are often normalized to the amount of deoxyguanosine (dG), measured by UV detection in the same run, and expressed as the ratio of 8-OHdG/10⁶ dG.[28]
Protocol for 8-OHdG Analysis by LC-MS/MS
LC-MS/MS provides high specificity and sensitivity and is considered a gold standard method.[33][34]
1. Sample Preparation (DNA Isolation and Digestion):
- Follow the same procedure as for HPLC-ECD.
- Crucially, add an isotopically labeled internal standard (e.g., [¹⁵N₅]8-OHdG) to the sample before digestion to account for sample loss and matrix effects.[29][33]
2. LC Separation:
- Column: A reverse-phase C18 or a HILIC column can be used.[22][33]
- Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[33][34]
3. MS/MS Detection:
- Ionization: Use positive electrospray ionization (ESI).[33]
- Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions:
- For 8-OHdG: Monitor the transition from the precursor ion (m/z 284.1) to a specific product ion (m/z 168.1).
- For the [¹⁵N₅]8-OHdG internal standard: Monitor the transition from its precursor ion (m/z 289.1) to its product ion (m/z 173.1).
- Quantification: Create a calibration curve by plotting the ratio of the peak area of the 8-OHdG MRM transition to the peak area of the internal standard MRM transition against the concentration of the standards.
Visualizations: Pathways and Workflows
Caption: Generation of ROS and subsequent oxidative attack on DNA leading to 8-OHdG formation.
Caption: The Base Excision Repair (BER) pathway for the removal of 8-OHdG from DNA.
Caption: Experimental workflow for the quantification of 8-OHdG using LC-MS/MS.
Conclusion
The formation of 8-OHdG is a key event in oxidative DNA damage, driven by the action of various reactive oxygen species. As a stable and measurable biomarker, 8-OHdG provides a valuable window into the extent of oxidative stress within a biological system. Understanding the mechanisms of its formation, the cellular responses it elicits, and the methods for its accurate quantification are essential for researchers and drug development professionals. The protocols and information provided in this guide serve as a comprehensive resource for investigating the role of oxidative stress in health and disease, and for evaluating the efficacy of therapeutic interventions aimed at mitigating its harmful effects.
References
- 1. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 2. Heat-induced formation of reactive oxygen species and 8-oxoguanine, a biomarker of damage to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Hydroxyl radical is a significant player in oxidative DNA damage in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Singlet oxygen induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Significance of Singlet Oxygen Molecule in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Singlet oxygen involvement in ultraviolet (254 nm) radiation-induced formation of 8-hydroxy-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Superoxide accelerates DNA damage by elevating free-iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidant-induced DNA damage of target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ROS and the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Assessment of oxidative DNA damage and repair at single cellular level via real-time monitoring of 8-OHdG biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Singlet oxygen takes part in 8-hydroxydeoxyguanosine formation in deoxyribonucleic acid treated with the horseradish peroxidase-H2O2 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Formation of 8-hydroxydeoxyguanosine, hydroxyl free radical adduct of DNA in granulocytes exposed to the tumor promoter, tetradecanoylphorbolacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 26. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. The Role of Oxidative Stress in Biomedical Research: A Focus on 8-hydroxy-2'-deoxyguanosine ( 8-OHdG ) as a Biomarker | Neuromics Reagents [neuromics.net]
- 31. academic.oup.com [academic.oup.com]
- 32. mdpi.com [mdpi.com]
- 33. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 34. Rapid Liquid Chromatography—Tandem Mass Spectrometry Analysis of Two Urinary Oxidative Stress Biomarkers: 8-oxodG and 8-isoprostane - PMC [pmc.ncbi.nlm.nih.gov]
8-Hydroxy-2'-deoxyguanosine (8-OHdG): A Comprehensive Technical Guide on its Role in Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a critical driver of cellular damage and has been extensively implicated in the initiation and progression of cancer. A key player in this process is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a major product of oxidative DNA damage. This technical guide provides an in-depth exploration of 8-OHdG, from its formation and mutagenic consequences to its utility as a biomarker and a target for novel anti-cancer therapies. We will delve into the intricate signaling pathways affected by 8-OHdG, present detailed experimental protocols for its detection and quantification, and summarize key quantitative data on its levels in various malignancies. This document is intended to be a valuable resource for researchers and professionals in the fields of oncology, drug development, and molecular biology, offering a comprehensive understanding of the multifaceted role of 8-OHdG in carcinogenesis.
Introduction: The Genesis of a Mutagenic Lesion
Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and from exogenous sources, can inflict damage on a wide array of cellular macromolecules, including DNA. Guanine (B1146940), being the most easily oxidized of the four DNA bases, is a primary target for ROS, leading to the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)[1]. This lesion is a well-established and widely used biomarker for oxidative stress and carcinogenesis[1][2].
The presence of 8-OHdG in the DNA template is highly mutagenic. During DNA replication, its chemical structure facilitates mispairing with adenine, leading to a G:C to T:A transversion mutation upon the next round of replication[3]. The accumulation of such mutations in critical genes, such as oncogenes and tumor suppressor genes, can drive the process of carcinogenesis[4].
Formation of 8-OHdG: A Chemical Perspective
The formation of 8-OHdG is a direct consequence of the interaction between ROS and the guanine base in DNA. The hydroxyl radical (•OH) is a particularly potent ROS that can attack the C8 position of guanine, leading to the formation of an unstable C8-OH-adduct radical. Subsequent oxidation and rearrangement result in the stable 8-OHdG lesion.
References
Foundational Research on 8-hydroxy-2'-deoxyguanosine: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the core foundational research of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a key biomarker of oxidative stress.
Introduction
8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), is a product of oxidative DNA damage and a widely recognized biomarker for assessing the impact of oxidative stress in various biological systems.[1][2] The formation of 8-OHdG occurs when reactive oxygen species (ROS) attack the guanine (B1146940) base in DNA.[3] This lesion is mutagenic, primarily causing G:C to T:A transversion mutations if not repaired, and has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][4] This guide provides a comprehensive overview of the foundational research on 8-OHdG, including its formation, analytical detection methods, and its role in cellular signaling pathways.
Mechanism of Formation and Repair
The formation of 8-OHdG is a direct consequence of the interaction between ROS and the guanine nucleotide in DNA. The C8 position of guanine is particularly susceptible to oxidation, leading to the formation of this stable DNA adduct.
The primary cellular defense against the accumulation of 8-OHdG is the Base Excision Repair (BER) pathway. The key enzyme in this pathway is 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises the 8-OHdG base, initiating a cascade of events to restore the correct DNA sequence.
References
- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
The History of 8-OHdG as a Biomarker: An In-depth Technical Guide
Introduction
8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a product of oxidative DNA damage and has become one of the most widely recognized biomarkers for oxidative stress.[1][2][3] Its formation, repair, and excretion have been extensively studied, providing a window into the extent of oxidative damage occurring within an organism. This technical guide delves into the history of 8-OHdG, from its discovery to its current applications in research and clinical settings. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this critical biomarker.
The Discovery and Establishment of 8-OHdG
The journey of 8-OHdG began in 1984 when Kasai and Nishimura first identified it as a product of DNA damage induced by Fenton-type reagents and X-irradiation in vitro.[4] This discovery was a pivotal moment, providing a tangible molecule to measure the impact of reactive oxygen species (ROS) on genetic material.[4] Subsequent research rapidly established that 8-OHdG is a major form of free radical-induced oxidative lesions in both nuclear and mitochondrial DNA.[1][5]
Its role as a biomarker was solidified through studies demonstrating its association with exposure to various carcinogenic agents, including tobacco smoke, asbestos (B1170538) fibers, heavy metals, and polycyclic aromatic hydrocarbons.[1][5][6] Over the years, elevated levels of 8-OHdG have been linked to a wide array of pathologies, including various cancers, neurodegenerative diseases, cardiovascular disease, and diabetes, making it a valuable tool for risk assessment and disease monitoring.[1][3][5][7][8]
Biological Significance and Signaling Pathways
Formation of 8-OHdG
8-OHdG is formed when reactive oxygen species, particularly the hydroxyl radical (•OH), attack the C8 position of guanine (B1146940) within the DNA strand.[9] Guanine is the most susceptible of the four DNA bases to oxidation due to its low redox potential.[6] This oxidative modification is a critical event, as it can disrupt the integrity of the genome.[6]
Caption: Formation of 8-OHdG from 2'-deoxyguanosine via oxidative attack.
The Mutagenic Threat and Cellular Repair
The presence of 8-OHdG in DNA is not merely a marker of damage; it is a premutagenic lesion.[10] During DNA replication, the modified base can mispair with adenine (B156593) instead of cytosine, leading to a G:C to T:A transversion mutation if left unrepaired.[6] Such mutations are frequently observed in oncogenes and tumor suppressor genes, highlighting the direct link between oxidative stress and carcinogenesis.[6]
To counteract this threat, cells have evolved sophisticated repair mechanisms, primarily the Base Excision Repair (BER) pathway.[10][11] The key enzyme in this pathway is 8-oxoguanine DNA glycosylase-1 (OGG1), which recognizes and excises the 8-OHdG base.[8][10] The resulting abasic site is then processed by other enzymes to restore the correct DNA sequence. Other pathways, such as mismatch repair (MMR) and nucleotide excision repair (NER), may also play a role in removing 8-OHdG.[10]
Caption: The Base Excision Repair (BER) pathway for 8-OHdG.
Evolution of Analytical Methodologies
The accurate quantification of 8-OHdG has been a significant challenge, leading to the development of various analytical techniques over the decades.
Chromatographic Methods
The most widely used and gold-standard methods for 8-OHdG analysis are based on chromatography coupled with sensitive detection techniques.[1][5] These include:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): One of the earliest and most sensitive methods for detecting 8-OHdG.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique used for the quantification of 8-OHdG.[1][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Currently considered one of the most accurate and specific methods for 8-OHdG analysis.[7][8]
A major hurdle in these analyses is the risk of artificial oxidation of guanine during sample preparation (DNA extraction and hydrolysis), which can lead to erroneously high 8-OHdG values.[1][5] To address these methodological challenges, the European Standards Committee on Oxidative DNA Damage (ESCODD) was established in 1997 to standardize protocols and improve the reliability of measurements.[1][5][12]
Immunological Assays
Enzyme-Linked Immunosorbent Assays (ELISAs) have also been developed for the detection of 8-OHdG.[7][8] While ELISAs are generally more high-throughput and require less specialized equipment than chromatographic methods, they can suffer from a lack of specificity and cross-reactivity with other molecules, potentially leading to inaccurate results.[4]
Caption: General workflow for 8-OHdG analysis by LC-MS/MS.
Quantitative Data on 8-OHdG Levels
The concentration of 8-OHdG can vary significantly depending on the biological matrix, the analytical method used, and the health status of the individual. The following tables summarize representative data from the literature.
Table 1: Urinary 8-OHdG Levels in Healthy Adults (Chemical Methods)
| Population | Sample Size | 8-OHdG Concentration (ng/mg creatinine) | Reference |
| Healthy Adults (BMI ≤ 25) | Meta-analysis of 128 subgroups | 3.9 (Geometric Mean) | [13] |
| Healthy Smokers | Meta-analysis | Significantly higher than non-smokers | [13] |
| Healthy Non-Smokers | Meta-analysis | Lower than smokers | [13] |
Table 2: 8-OHdG Levels in Disease States
| Disease | Biological Sample | Finding | Reference |
| Coronary Artery Disease | Urine | Higher levels in patients vs. controls | [7][8] |
| Heart Failure | Meta-analysis | Higher levels in patients vs. controls | [7][8] |
| Alzheimer's Disease | Serum | Increased 8-oxoG levels | [7][8] |
| Serous Ovarian Cancer | Leukocyte DNA | High concentration associated with advanced age and poor prognosis | [7] |
| Stroke | Urine | Elevated levels reported; correlated with impaired functional outcomes | [14] |
Note: Direct comparison of absolute values across studies can be challenging due to variations in methodology and population characteristics.
Key Experimental Protocols
Protocol: Quantification of 8-OHdG in DNA by LC-MS/MS
This protocol provides a generalized methodology for the analysis of 8-OHdG in cellular DNA.
1. DNA Extraction:
-
Harvest cells or tissue and immediately freeze in liquid nitrogen to prevent post-mortem DNA oxidation.
-
Extract DNA using a commercial kit or standard phenol-chloroform extraction method. It is crucial to include antioxidants like deferoxamine (B1203445) or butylated hydroxytoluene (BHT) during the lysis step to minimize artifactual oxidation.
-
Quantify the extracted DNA using UV spectrophotometry (e.g., NanoDrop).
2. DNA Hydrolysis:
-
To 20-50 µg of DNA, add nuclease P1 in a sodium acetate (B1210297) buffer (pH 5.3). Incubate at 37°C for 1-2 hours to digest DNA into deoxynucleoside 3'-monophosphates.
-
Add alkaline phosphatase in a Tris-HCl buffer (pH ~8.0). Incubate at 37°C for 1-2 hours to dephosphorylate the mononucleotides into deoxynucleosides.
-
Centrifuge the sample through a 10 kDa molecular weight cut-off filter to remove enzymes. The filtrate contains the deoxynucleosides.
3. LC-MS/MS Analysis:
-
Chromatography: Inject the filtrate onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid. The gradient is optimized to separate 8-OHdG from other deoxynucleosides, particularly deoxyguanosine.
-
Mass Spectrometry:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the transition of the protonated molecular ion [M+H]+ of 8-OHdG (m/z 284.1) to a specific product ion (e.g., m/z 168.1, corresponding to the 8-hydroxyguanine (B145757) base).
-
Simultaneously monitor the transition for an internal standard (e.g., ¹⁵N₅-labeled 8-OHdG) and for deoxyguanosine to normalize the data.
-
-
Quantification: Create a standard curve using known concentrations of 8-OHdG. Quantify the amount of 8-OHdG in the sample by comparing its peak area to the standard curve. The results are typically expressed as the number of 8-OHdG lesions per 10⁵ or 10⁶ deoxyguanosine bases.
Conclusion and Future Perspectives
From its discovery in the mid-1980s, 8-OHdG has evolved into a cornerstone biomarker for oxidative stress and DNA damage.[1][5] Its journey has been marked by the continuous refinement of analytical techniques to ensure accurate and reliable measurement. The establishment of standardized protocols has been crucial in allowing for more meaningful comparisons across studies.[1][5]
Today, 8-OHdG is widely used in toxicology, epidemiology, and clinical research to assess the impact of environmental exposures, lifestyle factors, and disease processes on genomic integrity.[6] Looking forward, advances in detection technologies, particularly in mass spectrometry, will likely further enhance the sensitivity and utility of 8-OHdG as a biomarker.[6] Future research will continue to focus on its role in precision medicine, potentially aiding in the early diagnosis of diseases, monitoring therapeutic responses, and developing novel interventions that target oxidative DNA damage to mitigate disease progression.[6]
References
- 1. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of oxidative DNA damage and repair at single cellular level via real-time monitoring of 8-OHdG biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis [mdpi.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Measuring 8-OHdG in Urine Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a widely recognized and utilized biomarker for oxidative DNA damage.[1][2] Formed by the hydroxylation of guanosine, its presence in urine reflects the whole-body burden of oxidative stress and the subsequent repair of damaged DNA.[3][4] The quantification of urinary 8-OHdG is a non-invasive method to assess the impact of oxidative stress in various pathological conditions, including cancer, diabetes, and neurodegenerative diseases, as well as in response to environmental exposures and therapeutic interventions.[1][5][6] This document provides detailed application notes and protocols for the most common methods used to measure 8-OHdG in urine samples.
Methods for Measuring Urinary 8-OHdG
The primary methods for quantifying 8-OHdG in urine are Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, cost, and throughput.
Comparison of Methods
| Feature | ELISA | HPLC-ECD | LC-MS/MS |
| Principle | Competitive immunoassay | Chromatographic separation and electrochemical detection | Chromatographic separation and mass-based detection |
| Sensitivity | Good (0.59 ng/mL)[1][9] | High (~0.4 ng/mL)[10] | Very High (0.05 - 0.28 ng/mL)[11][12] |
| Specificity | Can have cross-reactivity | High | Very High (considered the gold standard)[8] |
| Throughput | High | Low to Medium | High |
| Cost | Low | Medium | High |
| Equipment | Plate reader | HPLC system with ECD | LC-MS/MS system |
| Sample Prep | Minimal (dilution)[9] | More involved (SPE)[10][13] | Often requires SPE[11] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for each method. It is important to note that values can vary between different commercial kits and laboratory setups.
| Parameter | ELISA | HPLC-ECD | LC-MS/MS |
| Assay Range | 0.94 - 60 ng/mL[1][9] | 0.1 - 200 ng/mL[10] | 1.0 - 100 nM (0.28 - 28.4 ng/mL)[11] |
| Limit of Detection (LOD) | ~0.59 ng/mL[1][9] | ~0.1 ng/mL[10] | 0.01 - 1.0 nM (0.0028 - 0.28 ng/mL)[11][12] |
| Limit of Quantification (LOQ) | Not consistently reported | ~0.1 ng/mL[10] | 0.05 - 1.0 nM (0.014 - 0.28 ng/mL)[11][12] |
| Recovery | 95 - 114%[14] | 74.5 ± 12% to 84 - 114%[10][13] | 70 - 80%[15] |
| Intra-assay CV (%) | < 10% | 2.0 - 2.9%[10] | < 10%[11] |
| Inter-assay CV (%) | < 9% | 4.2 - 7.2%[10] | < 10%[11] |
| Typical Urinary Levels (Healthy Adults) | 2.7 - 13 ng/mg creatinine[16] | 3.0 - 48.0 nmol/L[17] | 3.9 ng/mg creatinine (B1669602) (pooled geometric mean)[8][18] |
Experimental Workflows
Sample Collection and Handling
Proper sample collection and handling are critical for accurate 8-OHdG measurement.
Caption: Urine sample collection and initial processing workflow.
ELISA Workflow
Caption: General workflow for a competitive ELISA for 8-OHdG.
HPLC-ECD and LC-MS/MS Sample Preparation Workflow
Caption: Typical sample preparation workflow for chromatographic methods.
Detailed Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline based on commercially available competitive ELISA kits.[9][16] Always refer to the specific kit manufacturer's instructions.
Materials:
-
8-OHdG ELISA Kit (containing 8-OHdG coated microplate, HRP-conjugated anti-8-OHdG antibody, standards, wash buffer concentrate, TMB substrate, stop solution, and sample diluent)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Sample Preparation: Centrifuge urine samples at 2,000 x g for 10 minutes.[9] Dilute the supernatant with the provided sample diluent. A starting dilution of 1:20 is often recommended.[9][16]
-
Assay Procedure: a. Add 50 µL of the diluted standards and urine samples to the appropriate wells of the 8-OHdG coated microplate. b. Add 50 µL of the HRP-conjugated anti-8-OHdG antibody to each well (except for the blank). c. Seal the plate and incubate for 1 hour at 37°C.[9] d. Wash the plate 4 times with 1X Wash Buffer. After the final wash, remove any remaining buffer by inverting the plate and blotting it on absorbent paper. e. Add 100 µL of TMB Substrate to each well. f. Incubate the plate for 30 minutes at room temperature in the dark. g. Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Analysis: a. Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution. b. Generate a standard curve by plotting the absorbance of each standard against its known concentration. c. Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values from the standard curve. d. Multiply the calculated concentration by the dilution factor to obtain the final 8-OHdG concentration in the original urine sample. e. If desired, normalize the 8-OHdG concentration to creatinine levels, which should be measured separately.
Protocol 2: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This protocol is a generalized procedure and may require optimization based on the specific HPLC system and columns used.[10][13]
Materials:
-
HPLC system with an electrochemical detector
-
Analytical C18 or C30 column
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 and SCX)[10]
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator (optional)
-
8-OHdG standard
-
Reagents for mobile phase (e.g., phosphate (B84403) buffer, acetonitrile, EDTA)
Procedure:
-
Sample Preparation (SPE): a. Centrifuge urine samples at 8,000 rpm for 10 minutes.[10] b. Mix an aliquot of the supernatant (e.g., 0.7 mL) with a phosphate buffer.[10] c. Condition a C18 SPE column according to the manufacturer's instructions. d. Apply the urine-buffer mixture to the C18 column. e. Wash the column with a buffer to remove interfering substances. f. Elute 8-OHdG with a suitable solvent (e.g., a buffer with a higher organic content).[10] g. For further purification, a strong cation-exchange (SCX) column can be used in series.[10] h. The eluate can be injected directly or evaporated to dryness and reconstituted in the mobile phase.
-
HPLC-ECD Analysis: a. Set up the HPLC system with the appropriate column and mobile phase. A typical mobile phase consists of a phosphate buffer with a small percentage of organic solvent like acetonitrile.[10] b. Equilibrate the system until a stable baseline is achieved on the electrochemical detector. c. Inject a known volume (e.g., 15 µL) of the prepared sample or standard onto the column.[10] d. Run the chromatographic separation under isocratic or gradient conditions. e. Detect the 8-OHdG peak at the appropriate retention time, determined by running a standard. The electrochemical detector potential should be optimized for 8-OHdG detection.
-
Data Analysis: a. Generate a calibration curve by injecting a series of 8-OHdG standards of known concentrations. b. Quantify the 8-OHdG in the samples by comparing the peak area or height to the calibration curve. c. Correct for any dilution or concentration steps during sample preparation. d. Normalize to creatinine concentration as needed.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method. The following is a general protocol that will require significant optimization for the specific instrument used.[11][19]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source[11][19]
-
Solid Phase Extraction (SPE) materials (e.g., 96-well plates)[11]
-
Stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-OHdG)[11][19]
-
8-OHdG standard
-
Reagents for mobile phase (e.g., ammonium (B1175870) fluoride, acetonitrile, methanol, water)[11][19]
Procedure:
-
Sample Preparation: a. Spike urine samples with the internal standard (¹⁵N₅-8-OHdG). b. Perform Solid Phase Extraction (SPE) to clean up the sample and enrich the analyte, similar to the HPLC-ECD protocol.[11] A 96-well plate format can be used for higher throughput. c. Elute the analyte and internal standard. d. Evaporate the eluate and reconstitute in the initial mobile phase.
-
LC-MS/MS Analysis: a. Set up the LC system with the appropriate column and mobile phase gradient. b. Optimize the MS/MS parameters in positive ESI mode. This includes selecting the precursor and product ions for Multiple Reaction Monitoring (MRM). For 8-OHdG, the transition m/z 284 → 168 is commonly used, and for the internal standard ¹⁵N₅-8-OHdG, m/z 289 → 173.[11] c. Inject the prepared sample into the LC-MS/MS system. d. Acquire data in MRM mode.
-
Data Analysis: a. Create a calibration curve by plotting the ratio of the peak area of the 8-OHdG to the peak area of the internal standard against the concentration of the standards. b. Calculate the concentration of 8-OHdG in the samples using the calibration curve. c. Correct for the initial volume of urine used. d. Normalize to creatinine concentration as needed.
Conclusion
The choice of method for measuring urinary 8-OHdG depends on the specific research question, available resources, and the number of samples to be analyzed. ELISA offers a cost-effective and high-throughput option suitable for large-scale screening studies. HPLC-ECD provides a good balance of sensitivity and specificity. LC-MS/MS is considered the gold standard, offering the highest sensitivity and specificity, making it ideal for studies requiring precise quantification of low 8-OHdG levels.[8][20] Regardless of the method chosen, careful sample handling and appropriate data normalization are crucial for obtaining reliable and meaningful results.
References
- 1. cedxlabs.com [cedxlabs.com]
- 2. nwlifescience.com [nwlifescience.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring urinary 8-hydroxy-2′-deoxyguanosine and malondialdehyde levels in women with overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxy-2-Deoxyguanosine as Oxidative DNA Damage Biomarker of Medical Ionizing Radiation: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxy-2-deoxyguanosine | Rupa Health [rupahealth.com]
- 7. researchgate.net [researchgate.net]
- 8. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis [mdpi.com]
- 9. agrisera.com [agrisera.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 20. Comparison of analyses of urinary 8-hydroxy-2'-deoxyguanosine by isotope-dilution liquid chromatography with electrospray tandem mass spectrometry and by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-OHdG Analysis by HPLC-ECD
Introduction
8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a widely recognized biomarker for oxidative DNA damage, implicated in the pathogenesis of various diseases including cancer, neurodegenerative disorders, and diabetes.[1][2][3] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for the quantification of 8-OHdG in biological samples.[1][2][4] This technique offers femtomolar detection limits, making it suitable for measuring the low concentrations of 8-OHdG typically found in urine, blood, and tissue DNA.[2][4] Accurate and reproducible measurement of 8-OHdG is crucial for researchers, scientists, and drug development professionals to assess oxidative stress and the efficacy of therapeutic interventions.
A significant challenge in 8-OHdG analysis is the potential for artifactual oxidation of deoxyguanosine during sample preparation, which can lead to an overestimation of the actual levels of oxidative damage.[2][5] Therefore, meticulous sample handling and the use of validated protocols are paramount to obtaining reliable results. These application notes provide detailed protocols for the analysis of 8-OHdG in various biological matrices using HPLC-ECD, with a focus on minimizing artifacts and ensuring data quality.
Experimental Protocols
Protocol for 8-OHdG Analysis in Urine
Urinary 8-OHdG analysis is a non-invasive method to assess systemic oxidative stress.[2] The following protocol outlines the steps for sample preparation and analysis.
a. Sample Collection and Storage:
-
Collect mid-stream urine samples in sterile containers.
-
To prevent bacterial growth and degradation of 8-OHdG, samples should be immediately frozen and stored at -80°C until analysis.[6] 8-OHdG is stable in urine for at least one year at this temperature.[6]
b. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.[7]
-
Centrifuge the samples to remove any particulate matter.
-
Perform SPE to remove interfering substances. A common approach involves the use of C18 and strong cation-exchange (SCX) columns.[8][9]
-
C18 Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by a phosphate (B84403) buffer.[10]
-
Sample Loading: Load the urine sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a phosphate buffer and water to remove hydrophilic interferences.[10]
-
Elution: Elute 8-OHdG with methanol.[10]
-
SCX Column Cleanup (Optional but Recommended): For enhanced purity, the eluate from the C18 column can be further purified using an SCX column.[9]
-
c. HPLC-ECD Analysis:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 10 mM sodium formate, pH 4.5) and an organic modifier (e.g., methanol or acetonitrile) is typical.[8][12] A common composition is 90:10 (v/v) buffer to organic modifier.[12]
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally used.[8][9]
-
Electrochemical Detector:
-
Quantification: Create a standard curve using known concentrations of 8-OHdG to quantify the amount in the samples.
Protocol for 8-OHdG Analysis in DNA (Tissues and Cells)
This protocol is for the direct measurement of oxidative damage within cellular DNA.
a. DNA Extraction:
-
It is critical to use a DNA extraction method that minimizes artifactual oxidation. The sodium iodide (NaI) method is recommended as it has been shown to produce lower and less variable 8-OHdG values.[5]
-
Alternatively, commercial DNA isolation kits can be used, but they should be validated to ensure they do not introduce oxidative artifacts.[7][14] The use of antioxidants and free radical scavengers during isolation is advisable.[14]
b. DNA Hydrolysis:
-
Enzymatic Digestion: This is the preferred method to release nucleosides from the DNA backbone.
-
Treat the DNA sample with a cocktail of enzymes including nuclease P1 (to digest single-stranded DNA to nucleotides) and alkaline phosphatase (to convert nucleotides to nucleosides).[6]
-
A combination of DNase I, phosphodiesterase I, phosphodiesterase II, and alkaline phosphatase can also be used for complete hydrolysis.[14]
-
-
Ultrafiltration: After digestion, use ultrafiltration to remove the enzymes, which can interfere with the HPLC analysis.[7]
c. HPLC-ECD Analysis:
-
The HPLC-ECD conditions are similar to those described for urinary analysis.
-
The results are typically expressed as the ratio of 8-OHdG to the total number of deoxyguanosine (dG) molecules (e.g., 8-OHdG/10^5 dG or 8-OHdG/10^6 dG).[2] This requires the simultaneous measurement of dG, which can be done using a UV detector connected in series before the ECD.
Data Presentation
The following table summarizes typical quantitative data for 8-OHdG analysis by HPLC-ECD from various studies.
| Parameter | Urine | Serum | DNA | Reference |
| Limit of Detection (LOD) | 5.0 µg/L | <10 pg/mL | ~20 fmol | [11][15][16] |
| Reproducibility (CV%) | 2.0 - 2.9% | 2.2 - 7.1% | Not specified | [9][16] |
| Recovery | 74.5 ± 12% | Not specified | Not specified | [15] |
| Normal Range (Healthy) | Not specified | 0 - 70 pg/mL | Not specified | [16] |
Mandatory Visualization
Caption: Workflow for 8-OHdG analysis by HPLC-ECD.
References
- 1. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FAQ: DNA Damage ELISA Kit (8-OHdG) | Cell Biolabs [cellbiolabs.com]
- 7. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of human serum 8-hydroxy-2'-deoxyguanosine (8-OHdG) by HPLC-ECD combined with solid phase extraction (SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by LC-MS/MS
Abstract
8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a widely recognized biomarker for oxidative DNA damage and is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[1] Accurate and sensitive quantification of 8-OHdG is crucial for researchers, scientists, and drug development professionals to assess oxidative stress and the efficacy of therapeutic interventions. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 8-OHdG in biological matrices such as urine and tissue DNA. The protocol provides a comprehensive guide from sample preparation to data analysis, ensuring high throughput and reliable results.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products, can lead to cellular damage. One of the major products of oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine.[1] Its measurement in accessible biological fluids like urine provides a non-invasive window into systemic oxidative stress. LC-MS/MS has emerged as the preferred analytical technique for 8-OHdG quantification due to its high sensitivity, selectivity, and efficiency when compared to traditional methods like ELISA and HPLC.[2] This method utilizes stable isotope-labeled internal standards to ensure accuracy and reproducibility.[3]
Experimental Workflow
The overall experimental workflow for the quantification of 8-OHdG by LC-MS/MS is depicted in the diagram below. The process begins with sample collection and preparation, followed by chromatographic separation and detection by mass spectrometry, and concludes with data analysis.
Caption: Experimental workflow for 8-OHdG quantification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for 8-OHdG analysis based on published literature.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 0.25 - 20 ng/mL | [1] |
| Correlation Coefficient (R²) | ≥ 0.998 | [1] |
| Limit of Detection (LOD) | 0.019 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.062 ng/mL | [1] |
| Intra-assay CV | ≤ 10% | [2] |
| Inter-assay CV | ≤ 10% | [2] |
Table 2: Mass Spectrometry Parameters
| Parameter | 8-OHdG | ¹⁵N₅-8-OHdG (Internal Standard) | Reference |
| Ionization Mode | ESI Positive | ESI Positive | [1][2] |
| Precursor Ion (m/z) | 284 | 289 | [2] |
| Product Ion (m/z) | 168 | 173 | [2] |
| Fragmentor Voltage (V) | 90 | - | [4] |
| Collision Energy (eV) | 8 | - | [4] |
Detailed Experimental Protocols
Protocol 1: Quantification of 8-OHdG in Human Urine
This protocol is adapted from a validated method for the rapid and sensitive analysis of 8-OHdG in human urine samples.[1]
1. Materials and Reagents
-
8-OHdG analytical standard
-
¹⁵N₅-8-OHdG internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC-grade)[3]
-
0.45 µm PTFE filters
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
To 1.0 mL of urine, add 50 µL of the internal standard solution (¹⁵N₅-8-OHdG).[1]
-
Add 950 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture and then centrifuge at 8000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.45 µm PTFE filter into an autosampler vial.[1]
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent[1]
-
Column: HILIC Plus, 150 x 3.0 mm, 3.5 µm particle size[1]
-
Column Temperature: 25°C[1]
-
Mobile Phase A: 1 mM ammonium fluoride in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.7 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Gradient:
-
0-3 min: 97% B
-
3-6 min: 97% to 55% B
-
6-8 min: 55% B
-
8-8.1 min: 55% to 97% B
-
8.1-13 min: 97% B[1]
-
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent[1]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode[1]
-
Sheath Gas Temperature: 400°C[1]
-
Sheath Gas Flow: 12 L/min[1]
-
Capillary Voltage: 2000 V[1]
-
Nozzle Voltage: 2000 V[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of 8-OHdG to the internal standard against the concentration of the 8-OHdG standards.
-
Quantify 8-OHdG in the urine samples using the calibration curve.
-
Urinary 8-OHdG levels are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution and expressed as ng/g creatinine.[1]
Protocol 2: Quantification of 8-OHdG in DNA from Tissue
This protocol outlines a general procedure for the analysis of 8-OHdG in DNA isolated from tissue.
1. Materials and Reagents
-
DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
¹⁵N₅-8-OHdG internal standard (IS)
-
LC-MS grade solvents
2. DNA Isolation and Hydrolysis
-
Isolate DNA from tissue samples using a commercial DNA isolation kit according to the manufacturer's instructions.
-
Quantify the isolated DNA using a spectrophotometer.
-
To a known amount of DNA (e.g., 20 µg), add the internal standard.
-
Enzymatically digest the DNA to nucleosides using a combination of enzymes such as DNase I, phosphodiesterases, and alkaline phosphatase.[3]
3. Sample Clean-up
-
Perform solid-phase extraction (SPE) to remove enzymes and other interfering substances. A reversed-phase SPE cartridge can be used for this purpose.
-
Elute the nucleosides, evaporate to dryness, and reconstitute in the initial mobile phase.
4. LC-MS/MS Conditions
-
LC System: Waters Alliance 2795 HT or equivalent[2]
-
Column: Reversed-phase C18 column[2]
-
Mobile Phase: Isocratic flow of a methanol/water mixture[2]
-
Mass Spectrometer: Waters Quattro Micro or equivalent[2]
-
Ionization Source: ESI, Positive Mode[2]
-
Detection Mode: MRM[2]
5. Data Analysis
-
Quantify 8-OHdG as described in Protocol 1.
-
Results are typically expressed as the number of 8-OHdG lesions per 10⁶ or 10⁵ deoxyguanosine bases.
Signaling Pathway and Logical Relationships
The formation of 8-OHdG is a key event in the cellular response to oxidative stress. Reactive oxygen species (ROS) attack the guanine (B1146940) base in DNA, leading to the formation of the 8-OHdG lesion. If not repaired by cellular DNA repair mechanisms, this lesion can lead to mutations and contribute to disease pathogenesis.
Caption: Formation and fate of 8-OHdG in oxidative stress.
Conclusion
The LC-MS/MS method described provides a highly sensitive and specific tool for the quantification of 8-OHdG, a key biomarker of oxidative DNA damage. The detailed protocols for urine and tissue analysis can be readily implemented in research and clinical laboratories. The robustness of this method makes it suitable for a wide range of applications, from basic research into the mechanisms of oxidative stress to clinical studies evaluating the impact of new therapeutics.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-OHdG as a Biomarker in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) as a critical biomarker for oxidative stress in clinical trials. This document outlines the significance of 8-OHdG, methodologies for its detection, and protocols for its application in a clinical research setting.
Introduction to 8-OHdG as a Biomarker
8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage, formed when reactive oxygen species (ROS) interact with guanine (B1146940) residues in DNA.[1][2][3] Its presence in biological samples such as urine, blood, and tissues is a well-established indicator of oxidative stress.[4][5] Elevated levels of 8-OHdG are associated with an increased risk of various diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and diabetes, making it a valuable biomarker in clinical investigations.[1][5][6][7] In the context of clinical trials, 8-OHdG can be utilized for patient screening and stratification, monitoring therapeutic response, and as a surrogate endpoint for oxidative stress modulation.[8][9]
Applications in Clinical Trials
The application of 8-OHdG as a biomarker in clinical trials spans various therapeutic areas:
-
Oncology: To assess the oxidative stress induced by carcinogens or to monitor the efficacy of therapies that modulate ROS levels.[1][2]
-
Neurology: To investigate the role of oxidative damage in neurodegenerative diseases like Parkinson's and Alzheimer's.[6][10]
-
Cardiology: To evaluate oxidative stress in cardiovascular diseases such as atherosclerosis.[6][11]
-
Endocrinology: To study the impact of oxidative stress in diabetes and its complications.[7]
-
Environmental and Occupational Health: To assess DNA damage from exposure to radiation or toxic chemicals.[1][12]
Data Presentation: Quantitative Levels of 8-OHdG
The following tables summarize representative 8-OHdG concentrations in various populations and sample types, as measured by different analytical methods. These values can serve as a reference for clinical trial design and data interpretation. Urinary levels are often normalized to creatinine (B1669602) to account for variations in urine dilution.[3][13]
Table 1: Urinary 8-OHdG Levels in Healthy Adults (Chemical Methods)
| Population | Mean BMI | 8-OHdG Concentration (ng/mg creatinine) | Reference |
| Healthy Adults | ≤ 25 | 3.9 (IQR: 3.0 - 5.5) | [13] |
| Smokers (BMI ≤ 25) | ≤ 25 | 2.84 times higher than non-smokers | [13] |
Table 2: Urinary 8-OHdG Levels in Different Health Conditions
| Condition | Patient Group | 8-OHdG Levels | Comparison | Reference |
| Parkinson's Disease | PD Patients | Significantly higher | Compared to healthy controls | [10] |
| Small Cell Lung Cancer | Patients | Higher | Compared to controls | [12] |
| Coronary Artery Disease | CAD Patients | Higher | Compared to controls | [6] |
| Colorectal Cancer | CRC Patients | Increased | Compared to healthy controls | [1] |
Table 3: Comparison of Analytical Methods for 8-OHdG Measurement
| Method | Advantages | Disadvantages |
| ELISA | High throughput, less expensive, faster.[12] | May overestimate 8-OHdG levels.[12] |
| HPLC-ECD | High sensitivity and specificity. | More time-consuming sample preparation. |
| LC-MS/MS | High sensitivity, selectivity, and efficiency.[14][15] | Requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for the quantification of 8-OHdG are crucial for obtaining reliable and reproducible results in a clinical trial setting.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for 8-OHdG
This protocol is based on a competitive ELISA format.
Materials:
-
8-OHdG ELISA Kit (e.g., Abcam ab201734, Elabscience E-EL-0028)
-
Microplate reader with 450 nm filter
-
High-precision pipettes and disposable tips
-
Incubator at 37°C
-
Deionized or distilled water
-
Absorbent paper
Sample Preparation:
-
Urine: Centrifuge fresh urine samples at 2,000 x g for 10 minutes or filter through a 0.2µm filter. Store at -20°C. Dilute samples (e.g., 1:20) with the provided sample diluent before the assay.[16][17]
-
Serum: Allow whole blood to clot at room temperature for 1-2 hours or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[18][19]
-
Plasma: Collect blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant.[19]
-
Cell Culture Supernatant: Centrifuge at 1000 x g for 20 minutes at 2-8°C. Collect the supernatant.[19]
-
Tissue Samples: Extract DNA using a commercial kit. The final DNA concentration should be between 200-1000 µg/ml.[18]
Assay Procedure (Example):
-
Bring all reagents to room temperature.
-
Add 50 µL of standard or prepared sample to the appropriate wells of the 8-OHdG pre-coated microplate.
-
Add 50 µL of Biotinylated Detection Antibody working solution to each well (except blank).
-
Cover the plate and incubate for 45 minutes at 37°C.[18]
-
Wash the plate 3-4 times with 1X Wash Buffer.
-
Add 100 µL of HRP-conjugated antibody or streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at 37°C or room temperature.
-
Wash the plate again as in step 5.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
-
Calculate the 8-OHdG concentration based on the standard curve.
Protocol 2: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method offers high sensitivity and specificity for urinary 8-OHdG.
Materials:
-
HPLC system with an electrochemical detector
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Reagents: Potassium dihydrogen phosphate (B84403) buffer, methanol (B129727), deionized water
-
Vortex mixer and centrifuge
Sample Preparation (Urine):
-
Mix 2 mL of urine with 2 mL of 0.1 M potassium dihydrogen phosphate buffer (pH 6.0).[20]
-
Pre-condition an SPE cartridge with methanol, followed by deionized water, and then the phosphate buffer.[20]
-
Apply the urine-buffer mixture to the SPE cartridge.
-
Wash the cartridge with buffer and/or water.
-
Elute 8-OHdG with an appropriate solvent (e.g., a specific buffer or methanol mixture).[21]
-
Evaporate the eluent to dryness and reconstitute in the HPLC mobile phase.
HPLC-ECD Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a C18 column for separation.
-
The mobile phase typically consists of a phosphate buffer with a small percentage of an organic solvent like acetonitrile (B52724) or methanol.[21]
-
Set the electrochemical detector to the appropriate potential for oxidizing 8-OHdG.
-
Quantify the 8-OHdG peak by comparing its area to that of a standard curve.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a gold standard for its high sensitivity and selectivity.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
SPE cartridges or 96-well plates (e.g., Waters Oasis HLB)
-
Stable isotope-labeled internal standard ([15N5] 8-OHdG)
-
Reagents: Formic acid, acetonitrile, methanol, water
Sample Preparation (Urine):
-
Add the internal standard to the urine sample.[22]
-
For a simple dilution/precipitation method, mix 1.0 mL of urine with 950 µL of acetonitrile containing 0.1% formic acid. Centrifuge at 8000 rpm for 10 minutes.[22]
-
Alternatively, use SPE for sample clean-up, which is common for larger studies.[14]
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a reversed-phase C18 column for chromatographic separation.
-
The mobile phase is typically a gradient of water and methanol or acetonitrile with a small amount of formic acid.
-
Operate the mass spectrometer in positive ESI mode and monitor the specific multiple reaction monitoring (MRM) transitions for 8-OHdG (e.g., m/z 284 → 168) and the internal standard (e.g., m/z 289 → 173).[14]
-
Quantify 8-OHdG by the ratio of the peak area of the analyte to that of the internal standard.
Mandatory Visualizations
Signaling Pathway of Oxidative DNA Damage and Repair
Caption: Oxidative stress leads to 8-OHdG formation, which is either repaired or causes mutations.
Experimental Workflow for 8-OHdG Analysis in a Clinical Trial
Caption: Workflow for utilizing 8-OHdG as a biomarker in a clinical trial setting.
Logical Relationships in Biomarker-Guided Trials
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]
- 4. nwlifescience.com [nwlifescience.com]
- 5. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. mdpi.com [mdpi.com]
- 8. premier-research.com [premier-research.com]
- 9. memoinoncology.com [memoinoncology.com]
- 10. Plasma and urinary HPLC-ED determination of the ratio of 8-OHdG/2-dG in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Hydroxy-2-deoxyguanosine prevents plaque formation and inhibits vascular smooth muscle cell activation through Rac1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Hydroxy-2-Deoxyguanosine as Oxidative DNA Damage Biomarker of Medical Ionizing Radiation: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. akjournals.com [akjournals.com]
- 16. abcam.com [abcam.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. abcam.cn [abcam.cn]
- 19. file.elabscience.com [file.elabscience.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for Immunohistochemical Staining of 8-OHdG in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) detection of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a key biomarker for oxidative DNA damage. The following protocols and data are intended to assist researchers in accurately assessing oxidative stress in tissue samples, a critical aspect in the study of various diseases, including cancer, neurodegenerative disorders, and diabetes, as well as in the evaluation of therapeutic interventions.
Introduction
8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage that occurs when reactive oxygen species (ROS) attack the guanine (B1146940) base in DNA.[1] Its accumulation in tissues is indicative of oxidative stress and has been linked to the pathogenesis of numerous diseases.[2] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and extent of 8-OHdG in tissue sections, providing valuable insights into the spatial context of oxidative damage.
Quantitative Data Summary
The successful immunohistochemical staining of 8-OHdG is highly dependent on the specific antibody, its dilution, and the antigen retrieval method employed. The following table summarizes key quantitative parameters from various sources to facilitate protocol optimization.
| Primary Antibody Clone | Host Species | Dilution | Antigen Retrieval Method | Tissue Type | Reference |
| N45.1 | Mouse | 1:50 - 1:100 | Heat-Induced Epitope Retrieval (HIER): 10 mM Citrate buffer (pH 6.0), microwave heating for 10-15 min. | Human breast cancer tissue | [3] |
| N45.1 | Mouse | 5-10 µg/mL | HIER: 10 mM Citrate buffer (pH 6.0), microwave heating. | Formalin-fixed, paraffin-embedded sections | [4] |
| 15A3 | Mouse | 1:100 | HIER: 10 mM Citrate buffer (pH 6.0), 95°C for 20 min. | Human kidney tissue | N/A |
| Polyclonal | Goat | >1:200 | Proteolytic-Induced Epitope Retrieval (PIER): 10 µg/mL Proteinase K for 40 min at 37°C. | Formalin-fixed, paraffin-embedded human brain | [2] |
| N45.1 | Mouse | 1-10 µg/mL | HIER: 10 mM Citrate buffer (pH 6.0), microwave or autoclave (121°C for 10 min). | Formalin-fixed tissues |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams are provided.
Detailed Experimental Protocol
This protocol provides a general guideline for the immunohistochemical staining of 8-OHdG in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
1. Deparaffinization and Rehydration
-
Place slides in a xylene bath for 2 x 5 minutes to remove paraffin wax.[5]
-
Hydrate the sections by sequential immersion in:
-
Rinse slides in distilled water for 5 minutes.[6]
2. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER) is the most common method for 8-OHdG.
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).[7]
-
Heat the slides in a microwave oven. Bring to a boil and then maintain at a sub-boiling temperature for 10-15 minutes.[8][9] Alternatively, use a pressure cooker at 121°C for 2.5-10 minutes.[6]
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with PBS (Phosphate Buffered Saline) 2 x 5 minutes.
-
3. Blocking of Endogenous Peroxidase
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[10][11]
-
Rinse slides with PBS 2 x 5 minutes.
4. Blocking of Non-Specific Binding
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber. The serum should be from the same species as the secondary antibody.
5. Primary Antibody Incubation
-
Dilute the primary anti-8-OHdG antibody (e.g., clone N45.1) to its optimal concentration in an antibody diluent.[4]
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation
-
Rinse slides with PBS 3 x 5 minutes.
-
Apply a biotinylated or polymer-based HRP-conjugated secondary antibody, following the manufacturer's instructions. For a mouse primary antibody, a goat anti-mouse secondary is typically used. Incubate for 30-60 minutes at room temperature.
-
Rinse slides with PBS 3 x 5 minutes.
7. Detection
-
If using a biotin-based system, apply the Avidin-Biotin Complex (ABC) reagent and incubate according to the manufacturer's protocol (typically 30 minutes).
-
Rinse slides with PBS 3 x 5 minutes.
-
Apply the chromogen solution, such as 3,3'-Diaminobenzidine (DAB), and incubate for 2-10 minutes, or until the desired brown staining intensity is achieved. Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides in distilled water.
8. Counterstaining, Dehydration, and Mounting
-
Counterstain the sections with Hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Rinse slides in running tap water.
-
Dehydrate the sections by sequential immersion in:
-
70% ethanol for 1 minute
-
95% ethanol for 1 minute
-
100% ethanol for 2 x 1 minute
-
-
Clear the sections in xylene for 2 x 2 minutes.
-
Mount the coverslip using a permanent mounting medium.
9. Analysis
-
Examine the slides under a light microscope. Positive staining for 8-OHdG will appear as a brown precipitate, typically localized in the nucleus.
-
Quantitative analysis can be performed using image analysis software to measure the staining intensity and the percentage of positive cells.
References
- 1. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]
- 2. Anti-8-Hydroxy-2'-deoxyguanosine antibody [N45.1] (ab48508) | Abcam [abcam.com]
- 3. adipogen.com [adipogen.com]
- 4. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
- 5. cdn.origene.com [cdn.origene.com]
- 6. tissuearray.com [tissuearray.com]
- 7. What procedure do you recommend for antigen retrieval with citrate? | Cell Signaling Technology [cellsignal.com]
- 8. [Antigen retrieval by microwave oven with buffer of citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 10. hellobio.com [hellobio.com]
- 11. bosterbio.com [bosterbio.com]
Urinary 8-OHdG: A Non-Invasive Biomarker of Oxidative Stress - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, cardiovascular disease, and diabetes.[1][2] One of the most significant consequences of oxidative stress is damage to DNA. 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a product of oxidative DNA damage that is formed when the C8 position of guanine (B1146940) is hydroxylated, often by hydroxyl radicals.[3][4] As part of the cellular DNA repair mechanism, specifically the base excision repair (BER) pathway, 8-OHdG is excised from the DNA and excreted in the urine.[4][5] This makes urinary 8-OHdG a valuable, non-invasive biomarker for assessing the extent of systemic oxidative stress and DNA damage.[4][6]
Measuring urinary 8-OHdG offers several advantages: the sample collection is non-invasive, the biomarker is stable in urine, and its levels are believed to reflect the overall oxidative damage in the body.[4][6] This document provides detailed application notes and protocols for the quantification of urinary 8-OHdG, intended for researchers, scientists, and professionals in drug development.
Data Presentation
The concentration of urinary 8-OHdG can be influenced by several factors, including age, gender, body mass index (BMI), smoking status, and underlying health conditions. The following tables summarize representative quantitative data for urinary 8-OHdG levels in various populations. It is recommended to establish baseline levels for specific study populations.
| Population | Measurement Method | Mean/Median 8-OHdG Level (ng/mg creatinine) | Reference(s) |
| Healthy Adults (BMI ≤ 25) | Chemical Methods (LC-MS/MS, GC-MS) | 3.9 (Geometric Mean; IQR: 3.0 - 5.5) | [4][7][8] |
| Healthy Adults | ELISA | 36.1 ± 24.5 (Mean ± SD) | [2] |
| Smokers | Chemical Methods | Significantly higher than non-smokers | [7][9] |
| Bladder Cancer Patients | ELISA | 70.5 ± 38.2 (Mean ± SD) | [2] |
| Prostate Cancer Patients | ELISA | 58.8 ± 43.4 (Mean ± SD) | [2] |
| Pregnant Women (1st Trimester) | LC-MS/MS | 4.48 (Median) | [10] |
Table 1: Representative Urinary 8-OHdG Concentrations in Human Populations.
| Parameter | ELISA | LC-MS/MS | Reference(s) |
| Principle | Competitive Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry | [11][12] |
| Sensitivity | ~0.5 ng/mL | ~0.019 ng/mL | [11][13] |
| Specificity | Can have cross-reactivity with other similar structures | High | [14] |
| Throughput | High (96-well plate format) | Lower, but can be automated | [5] |
| Cost | Relatively low | High | [6] |
| Expertise Required | Moderate | High | [15] |
Table 2: Comparison of Analytical Methods for Urinary 8-OHdG Quantification.
Experimental Protocols
Accurate quantification of urinary 8-OHdG requires careful attention to sample collection, preparation, and the analytical procedure itself. Two primary methods are widely used: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Urine Sample Collection and Preparation
Proper sample handling is crucial to prevent artifactual oxidation and ensure the stability of 8-OHdG.
-
Collection: First morning void urine samples are often recommended to reduce intra-individual variability.[6][15] However, 24-hour urine collection is considered the gold standard for representing daily excretion, though it is less practical for large-scale studies.[16]
-
Storage: Urine samples should be collected in sterile containers and immediately frozen at -20°C or -80°C until analysis to ensure stability.[11][14]
-
Pre-treatment: Before analysis, thaw frozen urine samples at room temperature or in a 37°C water bath.[17] If there are any precipitates, centrifuge the samples at approximately 2,000-5,000 x g for 10-15 minutes and use the supernatant for the assay.[14][17]
Creatinine (B1669602) Correction
Urine concentration can vary significantly. To normalize for this variation, it is standard practice to correct the 8-OHdG concentration to the urinary creatinine concentration.[7]
-
Measurement: Measure creatinine concentration in the same urine sample using a commercially available kit (e.g., colorimetric assay).
-
Calculation: The final urinary 8-OHdG level is typically expressed as ng of 8-OHdG per mg of creatinine (ng/mg creatinine).[7]
-
Formula: Corrected 8-OHdG (ng/mg creatinine) = [8-OHdG concentration (ng/mL) / Creatinine concentration (mg/mL)]
-
Protocol for Urinary 8-OHdG Quantification by ELISA
ELISA is a high-throughput and relatively cost-effective method for quantifying urinary 8-OHdG. The following is a general protocol for a competitive ELISA, and it is important to follow the specific instructions provided with the commercial kit being used.[1][12][18][19]
-
Principle: This is a competitive immunoassay. 8-OHdG in the urine sample competes with 8-OHdG coated on the microplate for binding to a limited amount of a specific primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, followed by a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.[12]
-
Materials:
-
Commercial 8-OHdG ELISA kit (containing pre-coated microplate, 8-OHdG standards, primary antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Absorbent paper
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. A standard curve must be generated for each assay.
-
Sample Dilution: Urine samples typically require dilution (e.g., 1:20) with the provided sample diluent.[19]
-
Assay Procedure: a. Add a specific volume (e.g., 50 µL) of the standards and diluted urine samples to the appropriate wells of the 8-OHdG pre-coated microplate. b. Add the primary antibody to each well. c. Incubate the plate, typically for 1-2 hours at 37°C. d. Wash the plate several times with the provided wash buffer to remove unbound reagents. e. Add the HRP-conjugated secondary antibody to each well and incubate for a specified time (e.g., 1 hour at 37°C). f. Wash the plate again to remove unbound secondary antibody. g. Add the TMB substrate to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. h. Stop the reaction by adding the stop solution to each well.
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the 8-OHdG concentration in the samples by interpolating their absorbance values on the standard curve. d. Multiply the obtained concentration by the dilution factor to get the final 8-OHdG concentration in the undiluted urine. e. Perform creatinine correction as described above.
-
Protocol for Urinary 8-OHdG Quantification by LC-MS/MS
LC-MS/MS is considered the gold standard for the quantification of urinary 8-OHdG due to its high sensitivity and specificity.[15]
-
Principle: This method involves the separation of 8-OHdG from other urinary components using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. An isotopically labeled internal standard (e.g., ¹⁵N₅-8-OHdG) is typically used for accurate quantification.
-
Materials:
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reversed-phase)
-
8-OHdG analytical standard
-
Isotopically labeled internal standard (e.g., ¹⁵N₅-8-OHdG)
-
Mobile phase solvents (e.g., methanol, acetonitrile, water with formic acid or ammonium (B1175870) fluoride)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Vials and other necessary consumables
-
-
Procedure:
-
Sample Preparation: a. Spike a known amount of the internal standard into the urine samples. b. A simple dilution and filtration step may be sufficient. For example, dilute urine with an equal volume of 0.1% formic acid in acetonitrile, vortex, centrifuge, and filter the supernatant.[20] c. For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove interfering substances.[21]
-
LC Separation: a. Inject the prepared sample into the LC system. b. Separate 8-OHdG from other components on the analytical column using a suitable mobile phase gradient.
-
MS/MS Detection: a. The eluent from the LC column is introduced into the mass spectrometer. b. Use electrospray ionization (ESI) in the positive ion mode. c. Monitor the specific mass-to-charge (m/z) transitions for 8-OHdG (e.g., m/z 284 → 168) and the internal standard (e.g., m/z 289 → 173) in the multiple reaction monitoring (MRM) mode.[15]
-
Data Analysis: a. Generate a calibration curve by analyzing a series of standards with known concentrations of 8-OHdG and a fixed concentration of the internal standard. b. Quantify the amount of 8-OHdG in the samples by comparing the peak area ratio of the analyte to the internal standard with the calibration curve. c. Perform creatinine correction as described above.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. genox.com [genox.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. iris.unive.it [iris.unive.it]
- 7. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cedxlabs.com [cedxlabs.com]
- 12. nwlifescience.com [nwlifescience.com]
- 13. researchgate.net [researchgate.net]
- 14. agrisera.com [agrisera.com]
- 15. tjoddergisi.org [tjoddergisi.org]
- 16. Diurnal and day-to-day variation of urinary oxidative stress marker 8-hydroxy-2'-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Correction methods for urine samples: JaICA Oxidative stress markers [jaica.com]
- 18. fn-test.com [fn-test.com]
- 19. abcam.com [abcam.com]
- 20. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 21. academic.oup.com [academic.oup.com]
Measuring 8-OHdG in Cell Culture Experiments: Application Notes and Protocols
Introduction
8-hydroxy-2'-deoxyguanosine (8-OHdG) is a critical biomarker for oxidative stress and DNA damage.[1][2] It is formed when reactive oxygen species (ROS) oxidize the guanine (B1146940) base in DNA.[1] The accumulation of 8-OHdG can lead to mutations and genomic instability, and has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][3] Consequently, the accurate measurement of 8-OHdG in cell culture experiments is essential for researchers, scientists, and drug development professionals studying the mechanisms of oxidative damage and the efficacy of therapeutic interventions.
This document provides detailed application notes and protocols for the most common methods used to quantify 8-OHdG in cultured cells: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunocytochemistry (ICC).
Signaling Pathway of 8-OHdG Formation and Repair
The formation of 8-OHdG is a direct consequence of oxidative DNA damage. Once formed, it is primarily repaired by the Base Excision Repair (BER) pathway. The key steps are outlined in the signaling pathway diagram below.
Comparison of 8-OHdG Measurement Methods
The choice of method for measuring 8-OHdG depends on factors such as the required sensitivity, specificity, sample throughput, and available equipment. The following table summarizes the key characteristics of the most common techniques.
| Feature | ELISA | HPLC-ECD | LC-MS/MS | Immunocytochemistry (ICC) |
| Principle | Competitive immunoassay | Electrochemical detection | Mass-to-charge ratio | Antibody-based imaging |
| Sample Type | Cell lysate, DNA digest | DNA digest | DNA digest | Fixed cells |
| Sensitivity | ng/mL to pg/mL[4] | Femtomole range[5] | Femtomole range[6] | Semi-quantitative |
| Specificity | Moderate to High | High | Very High | Moderate |
| Throughput | High | Low to Medium | Low to Medium | Medium to High |
| Advantages | High throughput, relatively inexpensive, easy to perform | High sensitivity and specificity, well-established | Highest sensitivity and specificity, structural confirmation | Provides spatial information, visualizes damage in individual cells |
| Disadvantages | Potential for cross-reactivity, may require DNA isolation | Requires specialized equipment, lower throughput, potential for artificial oxidation during sample prep[7] | Expensive equipment, complex sample preparation, requires expertise | Semi-quantitative, potential for non-specific staining |
Experimental Workflow Overview
The general workflow for measuring 8-OHdG in cell culture experiments involves several key steps, from cell culture and treatment to data analysis.
Detailed Experimental Protocols
Protocol 1: 8-OHdG Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method for quantifying 8-OHdG. Commercial kits are widely available and the following protocol is a general guideline.
Materials:
-
Cells cultured in appropriate plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
8-OHdG ELISA kit (e.g., from FineTest, Abcam, or Agrisera)[4][8][9]
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the experimental compounds.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C and discard the supernatant.[5]
-
-
DNA Isolation:
-
Isolate genomic DNA from the cell pellet using a commercial DNA isolation kit according to the manufacturer's instructions.
-
Quantify the DNA concentration using a spectrophotometer.
-
-
DNA Digestion:
-
ELISA Assay:
-
Perform the ELISA according to the kit manufacturer's protocol.[9][11] This typically involves:
-
Adding standards and samples to the 8-OHdG-coated microplate.
-
Adding a primary antibody specific for 8-OHdG.
-
Incubating and washing the plate.
-
Adding a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubating and washing the plate.
-
Adding a TMB substrate and stopping the reaction.[4]
-
Measuring the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of 8-OHdG in the samples from the standard curve.
-
Normalize the 8-OHdG concentration to the amount of DNA used in the assay (e.g., ng 8-OHdG per mg DNA).
-
Protocol 2: 8-OHdG Measurement by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for 8-OHdG quantification.
Materials:
-
Digested DNA samples (prepared as in Protocol 1)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate (B84403) buffer with acetonitrile (B52724) or methanol)[12]
-
8-OHdG and 2'-deoxyguanosine (B1662781) (dG) standards
Procedure:
-
Sample Preparation: Prepare digested DNA samples as described in Protocol 1, steps 1-4.
-
HPLC-ECD Analysis:
-
Set up the HPLC-ECD system according to the manufacturer's instructions. The optimal detector voltage for 8-OHdG is typically around +0.5 V, while for dG it is around +0.9 V.[5]
-
Inject a known volume of the digested DNA sample onto the HPLC column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Detect 8-OHdG and dG based on their retention times and electrochemical properties.
-
-
Data Analysis:
-
Generate standard curves for both 8-OHdG and dG using serial dilutions of the standards.
-
Quantify the amount of 8-OHdG and dG in the samples by comparing their peak areas to the respective standard curves.
-
Express the level of oxidative DNA damage as the ratio of 8-OHdG to dG (e.g., 8-OHdG per 10^6 dG).
-
Protocol 3: 8-OHdG Measurement by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and specificity for 8-OHdG analysis.
Materials:
-
Digested DNA samples (prepared as in Protocol 1)
-
LC-MS/MS system
-
C18 reverse-phase UPLC/HPLC column
-
Mobile phase (e.g., ammonium (B1175870) formate (B1220265) in water and methanol)[13]
-
Internal standard (e.g., isotopically labeled 8-OHdG)
-
8-OHdG and dG standards
Procedure:
-
Sample Preparation: Prepare digested DNA samples as described in Protocol 1, steps 1-4. Spike the samples with the internal standard.
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the specific mass transitions of 8-OHdG and dG.
-
Inject the sample onto the LC column for separation.
-
The eluent is introduced into the mass spectrometer for ionization and detection.
-
-
Data Analysis:
-
Generate standard curves for 8-OHdG and dG.
-
Quantify 8-OHdG and dG in the samples based on the peak area ratios relative to the internal standard.
-
Express the results as the ratio of 8-OHdG to dG.
-
Protocol 4: 8-OHdG Measurement by Immunocytochemistry (ICC)
Immunocytochemistry allows for the visualization and semi-quantitative analysis of 8-OHdG within individual cells.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)[14]
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against 8-OHdG
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips or chamber slides and apply experimental treatments.
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-8-OHdG antibody (diluted in blocking solution) overnight at 4°C.[15]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[14]
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the 8-OHdG staining (e.g., red fluorescence) and the nuclear counterstain (blue fluorescence).
-
Quantify the fluorescence intensity of 8-OHdG per cell or per nucleus using image analysis software. The results are typically expressed as relative fluorescence units.
-
Conclusion
The measurement of 8-OHdG is a powerful tool for assessing oxidative DNA damage in cell culture experiments. The choice of methodology should be carefully considered based on the specific research question and available resources. ELISA provides a high-throughput option for screening, while HPLC-ECD and LC-MS/MS offer high sensitivity and specificity for precise quantification. Immunocytochemistry is invaluable for visualizing the localization of 8-OHdG within individual cells. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance their understanding of oxidative stress and its implications in health and disease.
References
- 1. 8-Hydroxy-2-deoxyguanosine | Rupa Health [rupahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agrisera.com [agrisera.com]
- 5. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fn-test.com [fn-test.com]
- 9. content.abcam.com [content.abcam.com]
- 10. nwlifescience.com [nwlifescience.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. mdpi.com [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Immunocytochemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
Application Note: Sample Preparation for 8-OHdG Analysis from Blood
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-hydroxy-2'-deoxyguanosine (8-OHdG or 8-oxodG) is a pivotal biomarker for measuring oxidative DNA damage resulting from the attack of reactive oxygen species (ROS) on guanine (B1146940) bases.[1][2] Its quantification is critical in toxicology, clinical diagnostics, and drug development to assess oxidative stress, which is implicated in carcinogenesis, neurodegenerative diseases, and aging.[1][2]
Analysis of 8-OHdG from blood can be approached in two ways:
-
DNA-adducted 8-OHdG: Measured from DNA isolated from leukocytes (e.g., peripheral blood mononuclear cells), this represents the steady-state level of accumulated DNA damage in cells.[3]
-
Free 8-OHdG: Measured in plasma or serum, this reflects the balance of recent oxidative damage and subsequent DNA repair, as the excised lesion is released into circulation before being excreted in urine.[1][4]
The accuracy of 8-OHdG quantification is highly dependent on the sample preparation methodology. A major challenge is the prevention of artificial oxidation of guanine during the extraction and hydrolysis steps, which can lead to a significant overestimation of the baseline damage.[2][5] This application note provides detailed protocols for the preparation of blood-derived samples for both DNA-adducted and free 8-OHdG analysis, emphasizing critical steps to ensure data integrity and reproducibility.
Overview of Analytical Methods
The choice of sample preparation protocol is often dictated by the downstream analytical platform. The most common methods for 8-OHdG quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is widely regarded as the gold standard due to its high sensitivity and specificity.[6][7] In contrast, while ELISA kits are user-friendly, they have been reported to overestimate 8-OHdG concentrations due to the potential for antibody cross-reactivity with other molecules.[7][8][9]
Table 1: Comparison of Analytical Methods for 8-OHdG Quantification
| Feature | LC-MS/MS | HPLC-ECD | ELISA |
| Specificity | Very High | High | Moderate to Low |
| Sensitivity | Very High (pg/mL)[9] | High (pg/mL)[10] | Moderate (ng/mL)[4] |
| Throughput | Moderate to High | Low to Moderate | High |
| Cost | High | Moderate | Low |
| Artifact Risk | Low | Low to Moderate | High (Cross-reactivity)[7][9] |
| Expertise | High | Moderate | Low |
Experimental Workflows
The following diagrams illustrate the recommended workflows for preparing samples for the analysis of DNA-adducted and free 8-OHdG from blood.
Caption: Workflow for DNA-adducted 8-OHdG analysis.
Caption: Workflow for free 8-OHdG analysis.
Detailed Protocols
4.1 Protocol 1: Preparation of DNA-Adducted 8-OHdG from Whole Blood or Leukocytes
This protocol details the extraction of DNA from blood cells and its subsequent digestion to nucleosides for analysis.
Part A: Blood Collection and Storage
-
Collect whole blood in EDTA-containing vacuum tubes to chelate metal ions and prevent coagulation.
-
Process samples immediately. If immediate processing is not possible, store whole blood at 4°C for no longer than 24 hours.
-
For long-term storage, store whole blood or isolated leukocytes at -80°C.[11] Long-term storage at -20°C can lead to a decrease in DNA yield.[11]
Part B: DNA Extraction Critical Note: To prevent artifactual oxidation during DNA isolation, it is crucial to minimize exposure to oxidative conditions. Using a commercial kit with a spin-column format is recommended for consistency and to avoid harsh chemicals like phenol.[5][12]
-
Pipette 200 µL of whole blood or the equivalent number of isolated leukocytes into a microcentrifuge tube.
-
Add 20 µL of Proteinase K and 200 µL of Lysis Buffer (such as Buffer AL from the QIAamp Kit) and mix by vortexing.[12]
-
Incubate at 56°C for 10 minutes to ensure complete cell lysis.[12]
-
Add 200 µL of 96-100% ethanol (B145695) to the sample and mix thoroughly.[12]
-
Apply the mixture to a DNA spin column and centrifuge according to the manufacturer's instructions (e.g., 1 min at >6,000 x g). Discard the flow-through.
-
Wash the column with 500 µL of Wash Buffer 1, centrifuge, and discard the flow-through.
-
Wash the column with 500 µL of Wash Buffer 2, centrifuge for 3 minutes at maximum speed to dry the membrane, and discard the flow-through.[12]
-
Place the spin column in a clean collection tube and add 50-100 µL of elution buffer directly to the membrane.
-
Incubate at room temperature for 5 minutes, then centrifuge for 1 minute to elute the purified DNA. Store DNA at -80°C.
Part C: DNA Quantification and Purity Check
-
Measure the DNA concentration and purity using a spectrophotometer.
-
Calculate the absorbance ratio at 260 nm and 280 nm. A ratio of ~1.8 is indicative of pure DNA.[13]
Part D: Enzymatic Hydrolysis of DNA This two-step enzymatic digestion ensures the complete breakdown of DNA into individual nucleosides without introducing oxidative artifacts.[4][13]
-
In a sterile microcentrifuge tube, add at least 2-20 µg of purified DNA.
-
Add Nuclease P1 (e.g., 10 Units) and the corresponding buffer (final concentration of ~20 mM sodium acetate, pH 5.2).
-
Incubate the mixture at 37°C for 1 hour.[13] Note: Some protocols use higher temperatures, but this may increase the risk of autooxidation.[5]
-
Add Alkaline Phosphatase (e.g., 10 Units) and its corresponding buffer (adjusting the pH to ~8.0 with Tris-HCl).
-
To stop the reaction and precipitate the enzymes, add an equal volume of cold ethanol and incubate at -20°C for 30 minutes.[15]
-
Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes to pellet the enzymes.[15]
-
Carefully transfer the supernatant containing the nucleosides to a new tube for analysis. Alternatively, use ultrafiltration as described below.
Part E: Post-Hydrolysis Cleanup (Ultrafiltration Method)
-
Transfer the DNA digest from Part D to a 10 kDa MWCO centrifugal filter unit.[13]
-
Centrifuge at ~14,000 x g for 10-15 minutes.[13]
-
The filtrate contains the purified nucleosides (including 8-OHdG) and is ready for analysis.
Table 2: Typical Reagent Concentrations and Incubation Times for Enzymatic Hydrolysis
| Step | Enzyme | Buffer Conditions | Incubation |
| 1. Digestion to Nucleotides | Nuclease P1 | ~20 mM Sodium Acetate, pH 5.2 | 37°C, 1-2 hours[4][13] |
| 2. Digestion to Nucleosides | Alkaline Phosphatase | ~100 mM Tris-HCl, pH 7.5-8.5 | 37°C, 1-2 hours[4][13] |
4.2 Protocol 2: Preparation of Free 8-OHdG from Plasma or Serum
This protocol is for quantifying free 8-OHdG in the liquid fraction of blood, which requires the removal of high-molecular-weight proteins.
Part A: Plasma/Serum Collection and Storage
-
For plasma, collect blood in EDTA tubes. For serum, use tubes without anticoagulant and allow blood to clot.
-
Separate plasma or serum from blood cells by centrifugation (e.g., 1,500 x g for 15 minutes at 4°C) as soon as possible, ideally within 20-30 minutes of collection.[16] Delayed separation can lead to the release of ROS from blood cells, causing artificial oxidation.[16]
-
Store plasma/serum samples at -80°C until analysis.[16]
Part B: Deproteinization by Ultrafiltration
-
Pre-wash a 10 kDa MWCO centrifugal filter unit by adding distilled water and centrifuging according to the manufacturer's instructions to remove any preservatives.[16]
-
Add 300-500 µL of the plasma or serum sample to the pre-washed filter unit.
-
Centrifuge at ~10,000 x g for 40-50 minutes at a temperature below 20°C.[16]
-
The filtrate contains low-molecular-weight compounds, including free 8-OHdG, and is ready for analysis. The typical concentration of 8-OHdG in healthy human serum is low (0.1-0.3 ng/mL).[16]
Part C: Solid Phase Extraction (SPE) - Optional Cleanup For some analytical methods, an additional cleanup step may be necessary to remove interfering substances and concentrate the analyte.[10][17]
-
Condition a C18 SPE cartridge by washing with 1-2 mL of methanol (B129727) followed by 1-2 mL of HPLC-grade water or buffer.[17]
-
Load the plasma/serum filtrate onto the cartridge.
-
Wash the cartridge with 1-2 mL of water to remove salts and polar impurities.
-
Elute the 8-OHdG from the cartridge using 1-2 mL of methanol.[17]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS or HPLC analysis.
Sample Stability
Proper storage is essential to prevent degradation of the analyte or the source material.
Table 3: Sample Stability and Storage Recommendations
| Sample Matrix | Short-Term Storage | Long-Term Storage | Key Considerations |
| Whole Blood (EDTA) | 24 hours at 4°C | -80°C[11] | Avoid repeated freeze-thaw cycles. Do not store at -20°C.[11] |
| Isolated Leukocytes | Process Immediately | -80°C | |
| Plasma / Serum | 4 hours at 4°C | -80°C[16] | Must be separated from cells promptly after collection.[16] |
| Extracted DNA | 1 week at 4°C | -80°C | Store in a buffered solution (e.g., TE buffer). |
| Processed Filtrate/Digest | 24 hours at 4°C | -80°C | Analyze as soon as possible to prevent degradation. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background / Artificially High 8-OHdG Levels | 1. Oxidation during DNA isolation (phenol, high temp).2. Metal ion contamination (Fenton reaction).3. Delayed plasma/serum separation. | 1. Use a non-phenol-based kit; avoid high heat.2. Use EDTA tubes for collection; add chelators like deferoxamine.3. Separate plasma/serum within 30 minutes of blood draw.[16] |
| Low DNA Yield | 1. Incomplete cell lysis.2. Improper sample storage (e.g., -20°C).3. Inefficient elution. | 1. Ensure complete mixing with lysis buffer; check Proteinase K activity.2. Store whole blood at -80°C for long-term preservation.[11]3. Warm elution buffer to 56°C; increase incubation time. |
| Incomplete DNA Hydrolysis | 1. Insufficient or inactive enzymes.2. Incorrect buffer pH or composition. | 1. Use fresh enzymes and ensure correct units per µg of DNA.2. Verify the pH of buffers before each digestion step. |
| Poor Recovery from SPE | 1. Improper cartridge conditioning.2. Sample breakthrough during loading.3. Inappropriate wash or elution solvent. | 1. Ensure cartridge is fully wetted with conditioning solvents.2. Load sample slowly.3. Optimize wash and elution solvent polarity. |
Conclusion
The reliable measurement of 8-OHdG from blood is a powerful tool in biomedical research and drug development. However, the integrity of the results is fundamentally dependent on meticulous sample collection, storage, and preparation. The primary goal of any protocol must be the prevention of ex vivo artifact formation. For DNA-adducted 8-OHdG, this involves gentle DNA isolation and controlled enzymatic hydrolysis. For free 8-OHdG in plasma/serum, rapid separation from blood cells and effective deproteinization are paramount. By following the detailed protocols and workflows outlined in this application note, researchers can minimize variability and generate accurate, reproducible data for this critical biomarker of oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. Detection of 8-hydroxydeoxyguanosine (8-OHdG) as a biomarker of oxidative damage in peripheral leukocyte DNA by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agrisera.com [agrisera.com]
- 5. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Long-Term Storage Impacts Blood DNA Yield, but Not Integrity or Methylation [thermofisher.com]
- 12. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 13. nwlifescience.com [nwlifescience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of 8-OHdG in serum/plasma samples: JaICA Oxidative stress markers [jaica.com]
- 17. researchgate.net [researchgate.net]
Application Notes: Utilizing 8-hydroxy-2'-deoxyguanosine (8-OHdG) to Evaluate Antioxidant Efficacy In Vivo
References
- 1. mdpi.com [mdpi.com]
- 2. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of 8-OH-dG and 8-OH-Gua as Biomarkers of Oxidative Stress [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agrisera.com [agrisera.com]
- 12. nwlifescience.com [nwlifescience.com]
- 13. cedxlabs.com [cedxlabs.com]
- 14. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. 8OHdG is not a biomarker for Huntington disease state or progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. abcam.com [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Mouse models used to test the role of reactive oxygen species in aging and age-related chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. FAQ: DNA Damage ELISA Kit (8-OHdG) | Cell Biolabs [cellbiolabs.com]
- 24. nwlifescience.com [nwlifescience.com]
- 25. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: 8-OHdG Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a key biomarker of oxidative DNA damage.
Troubleshooting Guides
This section provides solutions to common problems encountered during 8-OHdG measurement using various analytical methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Recommended Solution |
| High Background or High Blank Absorbance | Inadequate washing | Ensure vigorous and complete washing of all wells between steps. Manual washing is often preferred over automated systems to minimize background.[1] |
| Contaminated reagents or equipment | Use fresh, dedicated reagents for each assay. Ensure that plate washers are not contaminated.[2] | |
| "Edge effect" | To minimize edge effects, ensure the plate is properly sealed during incubation and that incubation times are uniform. Fill unused wells with an equal volume of water to maintain uniform temperature.[1][3] | |
| Low Signal or Poor Standard Curve | Inaccurate pipetting | Calibrate and check pipettes regularly for accuracy. Use new disposable pipette tips for each transfer to avoid cross-contamination.[1][4] |
| Improper standard dilution | Briefly spin the standard vial before reconstitution and ensure the powder is thoroughly dissolved by gentle mixing. Prepare fresh standard dilutions for each assay.[4] | |
| Insufficient incubation time or incorrect temperature | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[1][4] Temperature control is crucial for reproducibility; a water bath may provide more stable temperatures.[1] | |
| Reagents not at room temperature | Allow all ELISA reagents to reach room temperature before use.[2] | |
| High Variability Between Replicate Wells | Inaccurate pipetting | Ensure consistent pipetting technique and volume for all wells. |
| Incomplete mixing | Gently tap the side of the plate after adding reagents to ensure thorough mixing within the wells.[1] | |
| Plate not sealed properly | Use a new adhesive plate cover for each incubation step to prevent evaporation.[2] | |
| Sample-Specific Issues (e.g., Urine, Plasma) | Presence of interfering substances | For urine samples, centrifuge to remove insoluble materials.[1] For serum or plasma, remove proteins using ultrafiltration before the assay.[1] |
| Incorrect sample dilution | If abnormal results are expected, try diluting samples with an appropriate buffer like PBS (pH 7.4).[1] |
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)
| Problem | Possible Cause | Recommended Solution |
| Overestimation of 8-OHdG Levels (High Baseline) | Artificial oxidation of guanine (B1146940) during DNA isolation | The use of phenol (B47542) in DNA extraction can contribute to a minor increase in 8-OHdG levels.[5][6] A chaotropic NaI-based DNA isolation method has been shown to produce lower and less variable baseline 8-OHdG values.[5][6] |
| Artificial oxidation during DNA hydrolysis | Prolonged enzymatic digestion or exposure to air can cause oxidation.[6][7] Include a metal chelator like desferrioxamine in solutions to reduce oxidation mediated by redox-active iron.[6][7] | |
| Co-elution with other oxidized DNA components | Optimize the electrochemical detector potential. An applied potential of approximately +0.25 V has been found to reduce overlapping peaks and resolve the overestimation issue.[7] | |
| Underestimation of 8-OHdG Levels | Incomplete DNA hydrolysis | Ensure complete enzymatic digestion by optimizing the amount of nuclease P1 and incubation time. However, be aware that prolonged incubation can lead to overestimation.[6] |
| Poor Peak Shape or Resolution | Suboptimal mobile phase composition | Adjust the mobile phase composition (e.g., methanol:buffer ratio) to improve peak separation.[8] |
| Column degradation | Use a guard column to protect the analytical column and replace the column as needed. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Matrix effects from endogenous components in the sample | Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[9][10] |
| Suboptimal ionization | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). | |
| Inaccurate Quantification | Lack of an appropriate internal standard | Use a stable isotope-labeled internal standard, such as [¹⁵N₅]8-OHdG, to correct for matrix effects and variations in instrument response.[11] |
| Inefficient chromatographic separation | Optimize the LC gradient and column chemistry to ensure baseline separation of 8-OHdG from other sample components. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in measuring 8-OHdG?
A1: The most significant challenge is the artifactual oxidation of guanine to 8-OHdG during sample preparation, particularly during DNA isolation and hydrolysis.[7][12][13] This can lead to a substantial overestimation of the actual amount of oxidative DNA damage. To address this, organizations like the European Standards Committee on Oxidative DNA Damage (ESCODD) were formed to resolve methodological issues and standardize protocols.[7][14][15]
Q2: How can I prevent artificial oxidation during my experiment?
A2: To minimize artificial oxidation, consider the following:
-
DNA Isolation: Avoid harsh methods like phenol extraction where possible.[5] The use of a chaotropic NaI method for DNA isolation has been shown to yield lower baseline levels of 8-OHdG.[5][6]
-
Metal Chelation: Add a metal chelator such as desferrioxamine to your buffers during DNA extraction and hydrolysis to sequester redox-active iron that can catalyze oxidation.[6][7]
-
Enzymatic Digestion: Carefully optimize the duration of enzymatic hydrolysis to ensure complete digestion without causing excessive oxidation.[6]
Q3: Which analytical method is considered the "gold standard" for 8-OHdG measurement?
A3: LC-MS/MS is widely considered the gold standard for the quantification of 8-OHdG due to its high specificity and sensitivity.[9] However, HPLC-ECD is also a highly sensitive and selective method.[7][16] While ELISA is simpler and less expensive, it can be prone to inaccuracies and generally shows large discrepancies when compared to chromatographic methods.[9]
Q4: Can I measure 8-OHdG in urine? What are the advantages?
A4: Yes, measuring 8-OHdG in urine is a common and non-invasive approach. The main advantages are:
-
Non-invasive sample collection. [7]
-
Minimized artifacts from DNA isolation and processing steps.[7]
-
Good stability of 8-OHdG in urine.[7] Urinary 8-OHdG levels are believed to reflect the whole-body equilibrium between oxidative DNA damage and cellular repair processes.[7] It is standard practice to normalize urinary 8-OHdG concentrations to creatinine (B1669602) levels to account for variations in urine dilution.[7]
Q5: What are some key considerations for sample handling and storage?
A5: For tissue samples, it is recommended to snap-freeze them in liquid nitrogen immediately after collection and store them at -80°C until use.[2] Urine and saliva samples should also be stored at -80°C immediately after collection.[17] It is crucial to avoid repeated freeze-thaw cycles for all sample types.[4][17]
Experimental Protocols & Methodologies
General Workflow for 8-OHdG Measurement from Cellular DNA
This workflow outlines the key steps for measuring 8-OHdG in cellular DNA using chromatographic methods.
References
- 1. Technical tips for 8-OHdG ELISA: JaICA Oxidative stress markers [jaica.com]
- 2. agrisera.com [agrisera.com]
- 3. nwlifescience.com [nwlifescience.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges in Quantifying 8-OHdG and 8-Isoprostane in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. Artifacts associated with the measurement of oxidized DNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single extraction protocol for the analysis of 8-hydroxy-2'-deoxyguanosine (oxo8dG) and the associated activity of 8-oxoguanine DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fn-test.com [fn-test.com]
how to prevent artifactual oxidation during DNA isolation for 8-OHdG analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing artifactual oxidation during DNA isolation for the analysis of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a critical biomarker for oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is artifactual oxidation in the context of 8-OHdG analysis?
A1: Artifactual oxidation refers to the artificial formation of 8-OHdG during the DNA isolation and sample preparation process. This oxidation is not representative of the endogenous levels of oxidative damage within the cells or tissues being studied. It can lead to a significant overestimation of baseline 8-OHdG levels, compromising the accuracy of experimental results.[1][2][3]
Q2: What are the primary causes of artifactual DNA oxidation during isolation?
A2: Several factors during the experimental workflow can introduce artificial oxidation:
-
DNA Isolation Method: Traditional phenol-chloroform extraction methods have been shown to increase the levels of 8-OHdG.[4][5][6] Phenol (B47542) can sensitize DNA to subsequent oxidation, especially upon exposure to air.[6]
-
Presence of Metal Ions: Trace amounts of redox-active metals, such as iron, can catalyze the Fenton reaction, producing hydroxyl radicals that readily oxidize guanine.[1][7]
-
Sample Workup Procedures: Steps such as drying DNA pellets under vacuum or purification with certain cartridges can significantly increase measured 8-OHdG levels.[2] Exposure to air and room fluorescent light are also contributing factors.[2][6]
-
Enzymatic Hydrolysis: The enzymes used to digest DNA into nucleosides, such as nuclease P1, can sometimes introduce oxidative damage, particularly with prolonged incubation at elevated temperatures.[3]
Q3: How can I minimize artifactual oxidation during my experiments?
A3: A multi-faceted approach is recommended:
-
Choose the Right DNA Isolation Method: Opt for non-phenol-based methods, such as those using chaotropic agents like sodium iodide (NaI) or guanidine (B92328) thiocyanate (B1210189) (e.g., DNAzol).[1][3][4]
-
Incorporate Metal Chelators: Add a metal chelator like deferoxamine (B1203445) (DFO) or use Chelex-treated buffers to sequester metal ions and prevent Fenton chemistry.[1][2][8]
-
Use Antioxidants: Supplement lysis and hydrolysis buffers with antioxidants. A combination of antioxidants may be more effective.[9][10]
-
Maintain Cold Temperatures: Perform DNA isolation and processing steps on ice or at 4°C to reduce the rate of oxidative reactions.[1][4]
-
Avoid Air Exposure and Drying: Minimize exposure of samples to air and avoid harsh drying steps like lyophilization.[6]
Q4: Are there commercially available kits designed to minimize oxidative DNA damage during isolation?
A4: Yes, several commercial kits are available for DNA isolation and 8-OHdG quantification. When selecting a kit, look for those that are specifically validated for oxidative damage analysis. These kits often utilize non-phenol-based chemistries and may include recommendations for the addition of antioxidants or metal chelators.[1][11][12][13] Always review the kit's protocol and validation data to ensure it aligns with best practices for preventing artifactual oxidation.
Troubleshooting Guide
Problem: High or Variable Background Levels of 8-OHdG in Control Samples
This is a common issue that can obscure true biological differences. The following troubleshooting steps can help identify and mitigate the source of the artifactual oxidation.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for high 8-OHdG background.
Quantitative Data Summary
The choice of DNA isolation method and the use of antioxidants can significantly impact the measured levels of 8-OHdG.
Table 1: Comparison of DNA Isolation Methods on 8-OHdG Levels
| DNA Isolation Method | Relative 8-OHdG Level | Key Findings | Reference |
| Traditional Phenol Extraction | High | Phenol-based methods can result in significantly higher baseline levels of 8-OHdG. | [3][5] |
| Chaotropic NaI Method | Low | This method produced the lowest and least variable 8-OHdG values in comparative studies. | [3][5] |
| DNAzol (Guanidine Thiocyanate) | Low | Found to eliminate artifactual oxidation compared to chaotropic or phenol-based methods. | [1][8] |
Table 2: Effect of Antioxidants on Artifactual 8-OHdG Formation
| Antioxidant / Chelator | Concentration | Effect on 8-OHdG Levels | Reference |
| Deferoxamine (DFO) | 0.1 mM | Small but significant reduction when added to homogenization buffer. | [3] |
| Deferoxamine + Glutathione | 1 mM DFO, 3 mM GSH | Significantly reduced 8-OHdG levels in extracted DNA. | [9] |
| Histidine | 4 mM | Significantly reduced 8-OHdG levels. | [9] |
| DFO + Histidine + Glutathione | 1 mM, 4 mM, 3 mM | Offered maximum protection against DNA oxidation during lysis. | [10] |
Experimental Protocols
Recommended Protocol for DNA Isolation with Minimal Oxidation
This protocol is a synthesis of best practices aimed at minimizing artifactual 8-OHdG formation.
Caption: Recommended workflow for low-oxidation DNA isolation.
Key Steps and Considerations:
-
Buffer Preparation: All aqueous buffers should be prepared with high-purity water treated with Chelex resin to remove metal ions. The metal chelator deferoxamine (DFO) should be added to a final concentration of 0.1 mM to all solutions used for DNA extraction, storage, and hydrolysis.[1][2][3]
-
Cell Lysis: Perform cell or tissue homogenization on ice. The lysis buffer should be supplemented with a cocktail of antioxidants (e.g., 1 mM DFO, 4 mM histidine, and 3 mM glutathione) immediately before use to prevent oxidation upon cell lysis.[10]
-
DNA Extraction: Utilize a guanidine thiocyanate-based reagent like DNAzol.[1][8] Perform all steps at 4°C (cold DNAzol method). This avoids the use of phenol and has been shown to yield lower basal 8-OHdG levels.[1][8]
-
DNA Precipitation and Washing: After precipitation with ethanol, wash the DNA pellet with 70% ethanol. Crucially, avoid drying the DNA pellet under vacuum or by prolonged air exposure, as this can introduce significant oxidative artifacts.[2][6] It is better to dissolve a slightly wet pellet.
-
DNA Digestion: For enzymatic hydrolysis of DNA to nucleosides, use optimized and minimal incubation times to prevent enzyme-induced oxidation.[3] The addition of DFO to the hydrolysis buffer is also recommended.
-
Analysis: High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is considered a highly specific and sensitive method for the accurate quantification of 8-OHdG.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenol sensitization of DNA to subsequent oxidative damage in 8-hydroxyguanine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EpiQuik 8-OHdG DNA Damage Quantification Direct Kit (Fluorometric) | EpigenTek [epigentek.com]
- 12. OxiSelect™ Oxidative DNA Damage Quantitation Kit (AP Sites) | ABIN2344972 [antibodies-online.com]
- 13. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Troubleshooting 8-OHdG ELISA Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low recovery of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in ELISA assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Poor Standard Curve or Low/No Signal
Question: My standard curve has low optical density (OD) values, or I am getting very low or no signal for my samples. What are the possible causes and solutions?
Answer:
Low OD values in your standard curve or a weak signal from your samples are common issues in competitive ELISA assays for 8-OHdG. In this format, the signal is inversely proportional to the amount of 8-OHdG in the sample. A lower signal indicates a higher concentration of 8-OHdG. However, overall low ODs, especially for the zero standard (0 ng/ml), can indicate a problem with the assay setup.[1]
Here are the potential causes and troubleshooting steps:
-
Improper Reagent Preparation or Handling:
-
Reagents not at Room Temperature: Ensure all kit components, including standards, antibodies, and buffers, are brought to room temperature (20-25°C) before use.[2][3][4]
-
Incorrect Reagent Dilution: Double-check all calculations and dilution steps for standards and antibodies.[5] Use calibrated pipettes for accurate measurements.[5][6][7]
-
Degraded Reagents: Store reagents as recommended by the manufacturer. The 8-OHdG standard and conjugate can be sensitive to freeze-thaw cycles.[1] Aliquot reagents upon first use to minimize degradation.[1][4]
-
-
Procedural Errors:
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[2][5][7] Deviations can significantly impact antibody binding and signal development.
-
Inadequate Washing: Insufficient washing can lead to high background and poor signal-to-noise ratio.[6][7][8] Ensure all wells are completely aspirated between washes and that the plate does not dry out.[5][9]
-
Reagents Added in the Wrong Order: Follow the protocol sequence precisely. In a competitive ELISA, the sample or standard is typically added before or simultaneously with the detection antibody.[6][7]
-
-
Issues with the Plate or Coating:
-
Problem with 8-OHdG Conjugate Coating: Low ODs for all wells, including the zero standard, may suggest an issue with the coating of the 8-OHdG conjugate onto the plate.[1] Ensure plates are handled carefully to avoid scratching the coated surface.[6][7]
-
Edge Effects: To minimize edge effects, ensure the plate is properly sealed during incubations to prevent evaporation. Incubating in a humidified chamber can also help.[2]
-
Section 2: Sample Preparation and Handling
Question: I am not getting the expected 8-OHdG levels from my cell or tissue samples. Could my sample preparation be the issue?
Answer:
Yes, improper sample preparation is a primary cause of low 8-OHdG recovery from cellular or tissue samples. The key is to efficiently extract the DNA and then completely digest it into single nucleosides.
-
Incomplete DNA Digestion: This is a critical step. If the DNA is not fully hydrolyzed to single nucleosides, the 8-OHdG epitope may be masked, preventing the antibody from binding.[1]
-
Enzyme Choice and Activity: The standard method uses a combination of nuclease P1 (to digest single-stranded DNA to nucleotides) and alkaline phosphatase (to convert nucleotides to nucleosides).[1] Ensure the enzymes are active and used at the recommended concentrations.
-
Optimization of Digestion: Factors such as the amount of DNA, enzyme activity, and incubation time can affect digestion efficiency.[10] Some studies suggest that adding DNase I and phosphodiesterases can improve the completeness of digestion.[10][11]
-
-
DNA Extraction Issues:
-
RNA Contamination: While most DNA extraction kits include an RNase step, significant RNA contamination can be a concern as the anti-8-OHdG antibody may have some cross-reactivity with 8-hydroxyguanosine (B14389) (8-OHG) in RNA.[1] However, the affinity for 8-OHdG is typically much higher.[1]
-
DNA Purity: Ensure the extracted DNA is free of contaminants that might interfere with the enzymatic digestion or the ELISA reaction.
-
-
Sample Storage:
Question: Do I need to process biofluid samples like urine, serum, or plasma before the ELISA?
Answer:
For body fluids such as urine, plasma, serum, cerebrospinal fluid, or saliva, DNA extraction is generally not necessary.[1] These samples can often be used directly in the assay after a brief centrifugation to remove any insoluble particles.[1][9] However, it's important to consider the following:
-
Sample Dilution: Biofluids, especially urine, can have high concentrations of 8-OHdG and may require dilution to fall within the standard curve's range.[1][4] A preliminary experiment with a few dilutions is recommended to determine the optimal dilution factor.[1]
-
Matrix Effects: The sample matrix can sometimes interfere with the assay. If you suspect matrix effects, try spiking a known amount of 8-OHdG standard into your sample and calculating the recovery. Diluting the sample in the assay buffer provided with the kit can help mitigate these effects.
Experimental Protocols
DNA Extraction and Digestion Protocol for Cellular/Tissue Samples
This protocol provides a general guideline. Always refer to your specific DNA extraction kit's instructions and the 8-OHdG ELISA kit manual.
-
DNA Extraction:
-
Homogenize tissue or lyse cells using a commercially available DNA extraction kit. Follow the manufacturer's protocol, including the RNase A treatment step to remove RNA contamination.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess purity (A260/A280 ratio should be ~1.8).
-
-
DNA Digestion to Nucleosides:
-
Resuspend the DNA in a suitable buffer to a concentration of 1-5 mg/mL.[1]
-
Denature the double-stranded DNA to single-stranded DNA by heating at 98-100°C for 5-10 minutes, followed by rapid chilling on ice.[4][12]
-
Add nuclease P1 (e.g., 5-20 units) and incubate at 37°C for 1-2 hours. This will digest the ssDNA into deoxynucleoside 5'-monophosphates.
-
Adjust the pH to 7.5-8.5 using 1M Tris buffer.[4]
-
Add alkaline phosphatase (e.g., 5-10 units) and incubate at 37°C for 1-2 hours. This will dephosphorylate the deoxynucleoside 5'-monophosphates to deoxynucleosides.
-
The digested sample containing 8-OHdG is now ready for use in the ELISA assay. Samples can be stored at -20°C or -80°C.[1]
-
General 8-OHdG Competitive ELISA Workflow
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit's instructions.
-
Standard and Sample Addition: Add the appropriate volume of standards and prepared samples to the wells of the 8-OHdG pre-coated microplate.
-
Antibody Addition: Add the HRP-conjugated anti-8-OHdG antibody to each well (except the blank).
-
Incubation: Incubate the plate for the specified time and temperature (e.g., 1 hour at 37°C or overnight at 4°C).[2][7]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.[2][6]
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read Absorbance: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the OD values against the corresponding 8-OHdG concentrations. Use a four-parameter logistic (4-PL) curve fit for best results.[1] Calculate the 8-OHdG concentration of your samples from the standard curve.
Data Presentation
Table 1: Troubleshooting Summary for Low 8-OHdG Recovery
| Problem | Potential Cause | Recommended Solution |
| Low ODs in Standard Curve | Improper reagent preparation/handling | Ensure all reagents are at room temperature; double-check dilutions.[2][3][4] |
| Degraded reagents | Aliquot and store reagents as recommended; avoid freeze-thaw cycles.[1][4] | |
| Incorrect incubation times/temperatures | Strictly follow the protocol for all incubation steps.[2][5][7] | |
| Inadequate washing | Increase the number of wash steps and ensure complete aspiration.[6][7] | |
| Low Signal in Samples | Incomplete DNA digestion | Optimize digestion protocol; ensure enzyme activity.[1][10] |
| Low sample concentration | Use a sufficient amount of starting material (e.g., at least 2 µg of DNA).[1] | |
| Sample matrix interference | Dilute the sample in the provided assay buffer.[1] | |
| Sample degradation | Store samples properly at -80°C and avoid repeated freeze-thaw cycles.[1][5] |
Table 2: Expected Recovery of Spiked 8-OHdG in Different Sample Matrices
| Sample Type | Spike Concentration Range | Average Recovery (%) |
| Serum | Varies by kit | 86-100% |
| EDTA Plasma | Varies by kit | 91-104% |
| Cell Culture Media | Varies by kit | 93-106% |
| Urine | Varies by kit | 95-114% |
Note: This data is based on representative values from ELISA kit manuals and may vary depending on the specific kit and experimental conditions.[5][13]
Visualizations
Caption: Troubleshooting workflow for low 8-OHdG recovery.
Caption: General workflow for a competitive 8-OHdG ELISA.
References
- 1. FAQ: DNA Damage ELISA Kit (8-OHdG) | Cell Biolabs [cellbiolabs.com]
- 2. nwlifescience.com [nwlifescience.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. agrisera.com [agrisera.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. Genox USA/ Technical tips for 8-OHdG ELISA: Genox/ Oxidative stress markers [genox.com]
- 7. Technical tips for 8-OHdG ELISA: JaICA Oxidative stress markers [jaica.com]
- 8. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 9. fn-test.com [fn-test.com]
- 10. Importance of complete DNA digestion in minimizing variability of 8-oxo-dG analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide analysis of 8-oxo-7,8-dihydro-2'-deoxyguanosine at single-nucleotide resolution unveils reduced occurrence of oxidative damage at G-quadruplex sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 8-oxodG Detection by LC-MS/MS
Welcome to the technical support center for the sensitive detection of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) by LC-MS/MS. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during the quantification of 8-oxodG, leading to poor sensitivity, reproducibility, or accuracy.
Sample Preparation
Question 1: My 8-oxodG signal is very low or undetectable. What are the most common causes during sample preparation?
Answer: Low sensitivity often originates from the sample preparation stage. The most critical factors are the prevention of artificial 8-oxodG formation and efficient extraction of the analyte.
-
Artifactual Oxidation: Guanine (B1146940) is highly susceptible to oxidation during sample workup. This can artificially inflate your 8-oxodG levels, but more commonly, inconsistent oxidation leads to high variability and poor reproducibility, masking your true signal.
-
Inefficient DNA Hydrolysis: Incomplete enzymatic digestion of DNA will result in an underestimation of 8-oxodG levels.
-
Solution: Ensure optimal conditions for your nucleases (e.g., DNase I, phosphodiesterase, alkaline phosphatase), including buffer composition, pH, temperature, and incubation time.[1] The use of a stable isotope-labeled internal standard, such as [¹⁵N₅]8-oxodG, added before hydrolysis is crucial to correct for incomplete digestion and sample loss.[2][3]
-
-
Sample Loss During Extraction: 8-oxodG can be lost during solid-phase extraction (SPE) or other cleanup steps.
-
Solution: Optimize your SPE protocol by carefully selecting the sorbent and elution solvents. Test recovery rates by spiking known amounts of 8-oxodG into your matrix. A study using a Chromabond C18 cartridge reported a recovery of 92%.[4] Alternatively, methods like lyophilization (freeze-drying) of urine samples have been developed to avoid pre-cleaning steps.[5]
-
Question 2: I am seeing high background noise and interfering peaks in my chromatogram. How can I improve the cleanliness of my sample?
Answer: Matrix effects and co-eluting interferences are significant challenges. Improving sample cleanup is key to enhancing signal-to-noise and specificity.
-
Solid-Phase Extraction (SPE): SPE is a common and effective technique for removing salts, proteins, and other interfering substances. Various phases can be used, with C18 being a popular choice for retaining 8-oxodG.[4]
-
Immunoaffinity Purification: For maximum specificity, immunoaffinity columns containing antibodies specific to 8-oxodG can be used. This method significantly reduces matrix interferences by selectively capturing the analyte.[2][6] This purification step can remove artefactual peaks, including those from 2'-deoxyadenosine (B1664071) (dA) which can form adducts that interfere with 8-oxodG detection.[6]
-
HPLC Fraction Collection: An initial HPLC run can be performed to isolate the fraction containing 8-oxodG, which is then injected into the LC-MS/MS system. This "heart-cutting" technique is effective for sample enrichment and removing isomers or other closely eluting compounds.[1]
LC-MS/MS System Optimization
Question 3: How can I optimize my LC method for better separation and peak shape?
Answer: Chromatographic conditions are critical for resolving 8-oxodG from other nucleosides and matrix components.
-
Column Selection: Reversed-phase columns, such as C18, are most commonly used.[1][4] Ultra-high performance liquid chromatography (UPLC) systems with sub-2 µm particle columns can provide significantly better resolution and faster analysis times.[1][7]
-
Mobile Phase Composition:
-
Additives: The addition of weak acids, like acetic acid or formic acid, to the mobile phase can improve peak shape and ionization efficiency in positive ion mode.[5][7] One study reported a 2.7 to 5.3-fold increase in signal response when using acetic acid as a mobile phase additive.[7]
-
Organic Solvent: Acetonitrile generally provides better peak shapes and resolution for 8-oxodG compared to methanol (B129727).[8]
-
-
Gradient Elution: A well-designed gradient elution program is essential to separate 8-oxodG from the much more abundant unmodified deoxynucleosides, particularly 2'-deoxyguanosine (B1662781) (dG).[9][10]
Question 4: What are the key MS parameters to tune for maximum sensitivity?
Answer: Proper optimization of the mass spectrometer is crucial for achieving low detection limits. The analysis is typically performed in positive electrospray ionization (ESI) mode using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2][8][11]
-
Ionization Source:
-
Mode: Positive ion ESI is generally preferred as it results in higher sensitivity for 8-oxodG compared to negative ion mode.[11]
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and temperature. Heat-assisted ESI (HESI) has been shown to improve assay performance and sensitivity by eliminating potential interferences.[1][12]
-
-
MRM Transitions: The most common transition monitored for 8-oxodG is the fragmentation of the protonated molecule [M+H]⁺ at m/z 284.1 to the protonated 8-oxoguanine base product ion at m/z 168.0.[1] For the [¹⁵N₅]-labeled internal standard, the transition is m/z 289.1 → 173.0.[1]
-
Collision Energy (CE): The CE voltage must be optimized to maximize the signal of the product ion (m/z 168.0) while leaving a small, stable signal for the precursor ion (m/z 284.1).[10][13]
Data and Performance Metrics
The following tables summarize quantitative data from various studies to provide a benchmark for expected performance.
Table 1: Comparison of Sample Preparation and Cleanup Methods
| Method | Matrix | Reported Recovery (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (C18) | Blood Plasma | 92% | Good recovery, widely applicable | [4] |
| Lyophilization | Urine | 84 - 106% | Simple, avoids SPE pre-cleaning | [5] |
| Immunoaffinity Purification | DNA Hydrolysate | Not specified | High specificity, removes interferences | [2][6] |
| HPLC Fraction Collection | DNA Hydrolysate | Not specified | Enriches sample, improves sensitivity |[1] |
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ)
| Method | Analyte | LOD | LOQ | Reference |
|---|---|---|---|---|
| UPLC-MS/MS | 8-OHdG (Urine) | 0.01 µg/L | 0.05 µg/L | [5] |
| LC/MS/MS MRM | 8-oxodG (on-column) | 25 fmol | Not specified | [2] |
| LC-NSI-MS/MS | 8-oxo-dGuo (on-column) | 0.04 fmol | 0.1 fmol |[14] |
Experimental Protocols
Protocol 1: DNA Hydrolysis with Artifact Prevention
This protocol describes the enzymatic hydrolysis of DNA to deoxynucleosides while minimizing artifactual oxidation.
-
Sample Preparation: To approximately 50 µg of isolated DNA, add 50 µL of 80 mM Tris-HCl, 20 mM MgCl₂ buffer (pH 7.0).
-
Add Antioxidant: Add 3 µL of a 1.5M solution of TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy).[1]
-
Add Internal Standard: Spike the sample with a known amount (e.g., 500 fmol) of [¹⁵N₅]8-oxodG for accurate quantification.[1]
-
Adjust Volume: Adjust the total volume to approximately 213 µL with ultrapure water.
-
First Digestion (DNase I): Add 32 units of DNase I and incubate at 37°C for 10 minutes.[1]
-
Second Digestion (Phosphodiesterase & Phosphatase): Add 2.7 mU of phosphodiesterase I and 2 units of alkaline phosphatase. Continue incubation at 37°C for 60 minutes.[1]
-
Termination: Stop the reaction by filtration or by adding an organic solvent like methanol to precipitate the enzymes.
-
Centrifugation: Centrifuge the sample to pellet the precipitated enzymes and transfer the supernatant for LC-MS/MS analysis or further cleanup.
Protocol 2: Solid-Phase Extraction (SPE) of Urine Samples
This protocol provides a general workflow for cleaning up urine samples using a C18 SPE cartridge.
-
Sample Pre-treatment: Thaw frozen urine samples and centrifuge at 5000 x g for 10 minutes to remove precipitates.[11] Dilute the supernatant 1:1 with a buffer (e.g., 100 mM lithium acetate, pH 6.4) containing the internal standard.[11]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1-2 mL of methanol followed by 1-2 mL of ultrapure water or equilibration buffer.[4]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove salts and hydrophilic impurities.[4]
-
Elution: Elute the 8-oxodG from the cartridge using 1-2 mL of methanol or another suitable organic solvent.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for injection.
Visual Workflows and Diagrams
Caption: General experimental workflow for 8-oxodG analysis.
Caption: Troubleshooting logic for low 8-oxodG sensitivity.
References
- 1. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oipub.com [oipub.com]
- 7. researchgate.net [researchgate.net]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. academic.oup.com [academic.oup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 8-OHdG in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in urine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in urinary 8-OHdG analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting substances in the sample matrix. In urine, a complex biological fluid, various endogenous components like salts, urea, proteins, and other organic molecules can interfere with the accurate quantification of 8-OHdG.[1][2][3] These interferences can lead to ion suppression or enhancement in mass spectrometry-based methods (LC-MS/MS) or non-specific binding in immunoassays (ELISA), resulting in inaccurate and unreliable measurements.[3][4][5] The high variability in urine composition between individuals and even within the same individual depending on diet and fluid intake makes managing matrix effects particularly challenging.[3]
Q2: Which analytical method is more susceptible to matrix effects for 8-OHdG in urine: LC-MS/MS or ELISA?
A2: While both methods can be affected, ELISAs are often considered more susceptible to non-specific interferences from the urine matrix.[6][7] Commercial ELISA kits have been reported to overestimate 8-OHdG levels due to cross-reactivity of antibodies with other structurally similar molecules present in urine, such as urea.[6][7] In contrast, LC-MS/MS, especially when coupled with stable isotope dilution, offers higher specificity and is considered the "gold standard" for accurate quantification of urinary 8-OHdG, as it can better distinguish the analyte from interfering matrix components.[7][8][9] However, even with LC-MS/MS, significant matrix effects leading to ion suppression can occur if sample preparation is inadequate.[2][10]
Q3: How can I minimize matrix effects during my experiments?
A3: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: This is the most critical step. Techniques like solid-phase extraction (SPE)[11][12][13][14][15], immunoaffinity purification[16][17], and simple dilution[1][18] are effective. Lyophilization followed by reconstitution in a clean solvent has also been shown to be a sensitive extraction method.[19][20][21]
-
Stable Isotope Dilution (for LC-MS/MS): Using a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-OHdG) is a robust method to compensate for matrix effects.[10][22][23] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.
-
Chromatographic Separation: Optimizing the HPLC or UPLC separation can help to resolve 8-OHdG from interfering matrix components, reducing their impact on the mass spectrometer's ion source.
-
Method Validation: It is crucial to validate your analytical method by assessing matrix effects, recovery, and precision in the specific urine matrix you are working with.[22]
Troubleshooting Guides
Issue 1: Poor Recovery of 8-OHdG
| Potential Cause | Recommended Solution |
| Inefficient Sample Cleanup | Optimize your solid-phase extraction (SPE) protocol. Consider using a multi-dimensional SPE approach for complex matrices.[13] Immunoaffinity purification can also significantly improve recovery and reduce contaminants.[16] |
| Analyte Precipitation | Urine samples can sometimes form precipitates upon thawing, which may contain the analyte. Ensure any precipitate is redissolved by gentle heating (e.g., 37°C) and vortexing before centrifugation.[23] |
| Improper pH of Sample | The pH of the urine sample can affect the extraction efficiency. Adjust the sample pH as required by your specific extraction protocol. For instance, some microextraction techniques require an acidic sample solution.[6] |
Issue 2: High Variability in Results (High CV%)
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure uniform handling and processing of all samples. Use automated plate washers for ELISAs to ensure consistent washing.[4] For manual methods, ensure pipetting is accurate and consistent.[4][24] |
| Presence of Bubbles in Wells (ELISA) | Bubbles can interfere with the optical reading. Carefully inspect plates and remove any bubbles before reading.[4] |
| Matrix-Induced Ion Suppression/Enhancement (LC-MS/MS) | Implement a stable isotope-labeled internal standard to normalize the signal.[10][22] Further sample cleanup or dilution may also be necessary.[1][13] |
| Inadequate Mixing of Reagents | Thoroughly mix all reagents before use to ensure homogeneity.[4][24] |
Issue 3: No or Low Signal
| Potential Cause | Recommended Solution |
| Degradation of Analyte | Store urine samples properly at -20°C or -80°C.[22] Avoid repeated freeze-thaw cycles. |
| Incorrect Reagent Preparation or Usage (ELISA) | Double-check the dilutions of antibodies and ensure they are used in the correct order. Verify the expiration dates of all reagents.[4] |
| Over-vigorous Plate Washing (ELISA) | Excessive or harsh washing can remove the analyte or detection reagents. Follow the protocol's washing instructions carefully.[4] |
| Incorrect Mass Spectrometer Settings (LC-MS/MS) | Optimize the mass spectrometer parameters, including the specific transitions for 8-OHdG and the internal standard in multiple reaction monitoring (MRM) mode.[22] |
Quantitative Data Summary
The following table summarizes key quantitative parameters from various studies on 8-OHdG analysis in urine, highlighting the impact of different analytical methods and sample preparation techniques.
| Analytical Method | Sample Preparation | Matrix Effect (%) | LOD | LOQ | Reference |
| LC-MS/MS | On-line SPE | 97.1 | 10.0 pg/mL | 40.0 pg/mL | [25] |
| LC-MS/MS | Lyophilization | Not Reported | 0.01 µg/L | 0.05 µg/L | [19][20] |
| LC-MS/MS | Protein Precipitation | Not Reported | Not Reported | Not Reported | [22] |
| LC-MS/MS | SPE | Compensated by IS | <20 pg/mL | Not Reported | [10] |
| HPLC-DAD | MWCNTs-HF-SLPME | Not Reported | 0.85 ng/mL | 2.84 ng/mL | [6] |
| GC-MS | SPE | Not Reported | Not Reported | >2.5 nM | [11] |
LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; MWCNTs-HF-SLPME: Multi-walled carbon nanotubes reinforced hollow fiber solid/liquid phase microextraction; IS: Internal Standard.
Experimental Protocols & Visualizations
Experimental Workflow: LC-MS/MS with Stable Isotope Dilution
This workflow illustrates a common procedure for the analysis of urinary 8-OHdG using LC-MS/MS with a stable isotope-labeled internal standard to mitigate matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. marker-test.de [marker-test.de]
- 3. bme.psu.edu [bme.psu.edu]
- 4. arp1.com [arp1.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of analyses of urinary 8-hydroxy-2'-deoxyguanosine by isotope-dilution liquid chromatography with electrospray tandem mass spectrometry and by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Control of matrix effects in the analysis of urinary F2-isoprostanes using novel multidimensional solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Association between Oxidative DNA Damage and Risk of Colorectal Cancer: Sensitive Determination of Urinary 8-Hydroxy-2'-deoxyguanosine by UPLC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunoaffinity isolation of urinary 8-hydroxy-2'-deoxyguanosine and 8-hydroxyguanine and quantitation of 8-hydroxy-2'-deoxyguanosine in DNA by polyclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of urinary 8-nitroguanine, a marker of nitrative nucleic acid damage, by high-performance liquid chromatography-electrochemical detection coupled with immunoaffinity purification: association with cigarette smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of urine by MIP-OES: challenges and strategies to correct matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women [digibug.ugr.es]
- 22. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 23. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scribd.com [scribd.com]
- 25. Simultaneous, rapid, and sensitive quantification of 8-hydroxy-2'-deoxyguanosine and cotinine in human urine by on-line solid-phase extraction LC-MS/MS: correlation with tobacco exposure biomarkers NNAL - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for reliable 8-OHdG quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a critical biomarker for oxidative stress and carcinogenesis.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to specific problems that researchers, scientists, and drug development professionals may encounter during their experiments.
Sample Preparation and Storage
Question: What are the best practices for collecting and storing samples to prevent artificial oxidation of 8-OHdG?
Answer: Proper sample handling is crucial to prevent the artificial formation of 8-OHdG, which can lead to overestimated levels.[3]
-
Urine: Fresh urine samples should be centrifuged at 2,000 x g for 10 minutes or filtered through a 0.2μm filter.[4] For long-term storage, samples should be stored at -80°C immediately after collection.[4][5] Urinary 8-OHdG is stable at room temperature (25°C) for up to 24 hours and for over two years when stored at -80°C.[5][6]
-
Plasma/Serum: Blood samples should be processed immediately to separate plasma or serum.[7] Due to the low concentration of free 8-OHdG in plasma, urine is often a more suitable matrix.[4] If using plasma or serum, ultrafiltration with a molecular weight cut-off of 10,000 is necessary to remove interfering substances.[7] Store samples at -80°C.[4]
-
Tissues: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until use.[4]
-
Cell Culture Media: Collect media and store at -80°C. If the media contains fetal bovine serum, which has 8-OHdG, assays should be performed in serum-free medium or PBS.[4]
Question: My urine samples have precipitates after thawing. What should I do?
Answer: If insoluble materials are observed after thawing urine samples, it is important to remove them by centrifugation before proceeding with the assay.[8]
ELISA Assay Issues
Question: I am getting a high background signal in my 8-OHdG ELISA. What are the possible causes and solutions?
Answer: High background can be caused by several factors:
-
Insufficient Washing: Ensure vigorous and thorough washing of the plate between steps.[8] Automated washers may not be suitable and manual washing is often recommended.[8]
-
Contaminated Reagents: Use fresh, uncontaminated buffers and reagents. Do not mix reagents from different kit lots.[8]
-
Non-specific Binding: Use an appropriate blocking buffer and ensure the correct concentration of the conjugated secondary antibody.[9]
-
Extended Incubation Times: Reduce the incubation time for the substrate reaction.[8][9]
-
Improper Temperature: Ensure incubations are carried out at the recommended, uniform temperature.[7][8] A water bath can provide more stable temperature control.[8]
Question: My ELISA signal is weak or absent. How can I troubleshoot this?
Answer: A weak or no signal can stem from several issues:
-
Reagent Omission or Error: Double-check that all reagents were added in the correct order and at the correct concentrations.
-
Inactive Reagents: Ensure that the enzyme conjugate and substrate are active. Avoid using expired reagents.[7] Sodium azide, a common preservative, can inhibit peroxidase activity.
-
Insufficient Incubation: Incubation times may be too short. Substrate development typically requires 10-30 minutes.
-
Improper Sample pH: The optimal pH for the sample mixed with the primary antibody should be between 6.0 and 8.0.[7]
-
Incorrect Plate Reader Settings: Verify the wavelength and filter settings on your plate reader.
Question: I am observing high variability between my replicate wells (poor precision). What could be the cause?
Answer: Poor precision can be attributed to:
-
Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents can cause significant errors.[8] Calibrate pipettes regularly.[9]
-
Inadequate Mixing: Gently tap the side of the plate to ensure thorough mixing of reagents in the wells.[8]
-
Edge Effects: "Edge effects" can sometimes be observed in the outer wells of the plate.[8] Ensure the plate is properly sealed during incubations to minimize evaporation.[7]
-
Temperature Gradients: Avoid stacking plates during incubation to ensure uniform temperature distribution.[9]
Mass Spectrometry (LC-MS/MS, GC-MS) Issues
Question: I am concerned about artificial 8-OHdG formation during my sample preparation for mass spectrometry. How can this be minimized?
Answer: Artifactual oxidation during sample processing is a significant challenge.[3][10]
-
DNA Isolation: The method of DNA isolation can introduce oxidative damage. It's crucial to use validated protocols that minimize this artifact.[10][11]
-
DNA Hydrolysis: Both enzymatic and acid hydrolysis methods are used. While formic acid hydrolysis is common for GC-MS, it has been associated with artifactual oxidation.[11] Enzymatic hydrolysis is generally preferred for LC-MS.[11]
-
Derivatization (for GC-MS): The derivatization step required for GC-MS can also be a source of artificial 8-OHdG formation.[12]
Question: My 8-OHdG quantification by mass spectrometry is not consistent with expected values. What should I check?
Answer: Discrepancies in quantification can arise from:
-
Methodological Differences: Different mass spectrometry techniques can yield varying results. For instance, amperometric HPLC and GC-MS have been reported to overestimate 8-OHdG concentrations in some studies, while LC-MS/MS and coulometric HPLC provided results closer to expected values.[13]
-
Inter-laboratory Variation: Significant variation in 8-OHdG measurements exists between different laboratories.[10][13] This highlights the need for standardized procedures and quality control materials.[14][15]
-
Quantification of Non-modified Bases: Inaccurate measurement of non-modified nucleosides, used for normalization, can lead to erroneous 8-OHdG ratios.[13]
Data Presentation
Table 1: Comparison of 8-OHdG Quantification Methods
| Method | Advantages | Disadvantages | Common Issues |
| ELISA | High throughput, relatively inexpensive, easy to use.[16] | Can be less specific and accurate than MS methods, potential for cross-reactivity.[17] | High background, low signal, poor precision.[9][18] |
| HPLC-ECD | High sensitivity and accuracy.[3] | Can be complex and time-consuming.[19] Amperometric detection is less sensitive than coulometric detection.[20] | Overestimation of 8-OHdG levels in some studies.[13] |
| LC-MS/MS | High specificity and sensitivity, considered a gold standard.[16][17] | Requires expensive equipment and trained personnel.[17] | Potential for artifact formation during sample prep.[10] |
| GC-MS | High sensitivity.[3] | Requires derivatization which can introduce artifacts.[11][12] | Overestimation of 8-OHdG levels in some studies.[13][14] |
Table 2: Typical Ranges of Urinary 8-OHdG in Healthy Adults
| Population | Method | 8-OHdG Concentration (ng/mg creatinine) | Reference |
| Healthy Adults (Pooled Geometric Mean) | Chemical Methods | 3.9 (IQR: 3 to 5.5) | [17] |
| Women | Not specified | 43.9 ± 42.1 | [2] |
| Men | Not specified | 29.6 ± 24.5 | [2] |
| Optimal Range | Not specified | 0 - 5.2 | [2] |
Note: Values can vary significantly based on the analytical method, population, and lifestyle factors such as smoking.[17][21]
Experimental Protocols
Protocol 1: General Workflow for 8-OHdG Quantification
This protocol outlines the general steps for measuring 8-OHdG in biological samples. Specific details will vary depending on the chosen quantification method and sample type.
-
Sample Collection and Storage:
-
Sample Preparation:
-
Urine: Thaw, centrifuge to remove precipitates, and dilute as needed.[4][8]
-
Plasma/Serum: Perform ultrafiltration to remove proteins.[7][8]
-
Tissue: Homogenize the tissue in an appropriate buffer.[4]
-
DNA Extraction (for DNA damage analysis): Isolate DNA using a method that minimizes oxidative damage.[10]
-
-
Quantification:
-
Data Analysis:
-
Calculate the concentration of 8-OHdG in the samples.
-
For urine samples, it is recommended to normalize the 8-OHdG concentration to creatinine (B1669602) levels to account for variations in urine dilution.[4][17]
-
For DNA samples, express the results as the number of 8-OHdG lesions per 10^5 or 10^6 unmodified guanosines.[13]
-
Mandatory Visualization
Caption: General experimental workflow for 8-OHdG quantification.
Caption: Logical troubleshooting flow for common ELISA issues.
References
- 1. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jinfiniti.com [jinfiniti.com]
- 3. researchgate.net [researchgate.net]
- 4. agrisera.com [agrisera.com]
- 5. researchgate.net [researchgate.net]
- 6. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nwlifescience.com [nwlifescience.com]
- 8. Genox USA/ Technical tips for 8-OHdG ELISA: Genox/ Oxidative stress markers [genox.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 8-Oxoguanine and 8-Hydroxy-2’-deoxyguanosine in the Rat Cerebral Cortex Using Microdialysis Sampling and Capillary Electrophoresis with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of different methods of measuring 8-oxoguanine as a marker of oxidative DNA damage | Semantic Scholar [semanticscholar.org]
- 16. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 17. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis [mdpi.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 8-OHdG Sample Collection & Analysis
Welcome to the technical support center for 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and contamination-free 8-OHdG sample collection and measurement.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of contamination in 8-OHdG samples?
A1: The most significant source of error and contamination in 8-OHdG measurement is artifactual oxidation of guanine (B1146940) in DNA during sample preparation and analysis.[1][2][3][4] This artificial increase in 8-OHdG levels can lead to inaccurate results and misinterpretation of data. Factors such as exposure to air, harsh chemical treatments (e.g., phenol (B47542) extraction), and even drying processes can introduce oxidative damage.[1][2][5][6]
Q2: I am seeing unexpectedly high 8-OHdG levels in my samples. What are the potential causes and how can I troubleshoot this?
A2: High 8-OHdG levels can be due to true biological effects or artifactual contamination. Here’s a troubleshooting guide:
-
Review your sample collection and processing workflow:
-
Minimize Air Exposure: Oxidative damage can occur when samples are unnecessarily exposed to air.[3] Work quickly and keep samples on ice.
-
Avoid Harsh Chemicals: Phenol extraction has been linked to increased 8-OHdG levels.[6] Consider alternative DNA isolation methods.
-
Check DNA Hydrolysis/Digestion Step: Incomplete enzymatic digestion can lead to inaccurate quantification. Ensure optimal conditions for nucleases like nuclease P1 and alkaline phosphatase.[7][8]
-
-
Evaluate Your Analytical Method:
-
ELISA vs. Chromatography: ELISA kits are known for their high-throughput capacity but can overestimate 8-OHdG levels and show poor correlation with more accurate methods like HPLC-MS/MS.[9][10] Cross-reactivity with other molecules in the sample matrix can be a significant issue.[11] If using ELISA, consider sample purification with solid-phase extraction (SPE) to improve accuracy.[9][12][10]
-
Method of Choice: For the most accurate and reliable quantification of 8-OHdG, isotope-dilution LC-MS/MS is considered the gold standard.[1][2][9]
-
-
Consider Biological Factors:
-
Lifestyle and Environmental Exposures: Factors such as smoking, diet, stress, and exposure to environmental pollutants can genuinely increase 8-OHdG levels.[13][14][15][16]
-
Diurnal Variation: Urinary 8-OHdG levels can fluctuate throughout the day.[15][17] Standardizing collection time, such as first morning void, is recommended for consistency.[17][18][19]
-
Q3: What are the best practices for collecting different types of samples for 8-OHdG analysis?
A3: The optimal collection procedure varies depending on the sample type.
-
Urine:
-
Collection Time: First morning void is often recommended to minimize diurnal variation.[17][18][19]
-
Processing: Centrifuge fresh urine samples to remove sediment.[7][17]
-
Storage: Store at -20°C or -80°C immediately after collection.[7][18][20] Urinary 8-OHdG is stable for at least one year at -80°C.[21]
-
-
Saliva:
-
Pre-collection: Participants should rinse their mouth with water and avoid eating for at least 2 hours before collection.[22][23] Do not brush teeth within 45 minutes of collection.[24]
-
Collection Method: Passive drool is a standard method to collect unstimulated whole saliva.[23][25]
-
Contamination: Visibly blood-contaminated samples should be discarded.[24]
-
Storage: Freeze samples at -80°C immediately after collection.[7]
-
-
Blood (Plasma/Serum):
Q4: How should I store and ship my 8-OHdG samples to maintain their integrity?
A4: Proper storage and shipping are critical to prevent degradation and artifactual changes in 8-OHdG levels.
-
Storage:
-
Shipping:
-
Frozen Samples: Ship samples on dry ice to ensure they remain frozen during transit.[18][29][30][31]
-
Packaging: Use a triple packaging system with a leak-proof primary container, a leak-proof secondary container, and a durable outer package.[30] Ensure sufficient absorbent material is included to contain any potential leaks.[30]
-
Labeling: Clearly label the package as "Exempt Human Specimen" or according to the specific regulations of the shipping carrier.[30]
-
Troubleshooting Guides
Issue: High Inter-Assay Variability
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Collection Time | Standardize collection time, especially for urine (e.g., first morning void).[17] |
| Variable Sample Handling | Ensure all samples are processed and stored under identical conditions. |
| ELISA Kit Performance | Use a single lot of ELISA kits for the entire study. Run a standard curve on each plate.[7] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous samples. |
Issue: Low or Undetectable 8-OHdG Levels
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Review storage and shipping conditions to ensure samples remained frozen. |
| Insufficient Sample Volume | Check the minimum required volume for your assay. |
| Low Biological Levels | Consider the possibility that the biological levels are genuinely low in your study population. |
| Assay Sensitivity | Ensure your chosen assay has a detection limit appropriate for your expected concentration range. |
Experimental Protocols
Protocol 1: Urine Sample Collection and Processing
-
Collection: Collect the first morning void urine in a sterile polypropylene (B1209903) container.[18][19]
-
Labeling: Immediately label the container with the participant ID, date, and time of collection.[18]
-
Centrifugation: Centrifuge the urine sample at 2,000 x g for 10 minutes to pellet any cellular debris or sediment.[7]
-
Aliquoting: Carefully transfer the supernatant to new, pre-labeled cryovials.
-
Storage: Immediately store the aliquots at -80°C until analysis.[7][20]
Protocol 2: Saliva Sample Collection (Passive Drool)
-
Pre-collection Instructions: Instruct participants to rinse their mouth with water 30 minutes prior to collection and to refrain from eating, drinking (except water), or brushing their teeth for at least 2 hours before collection.[22][23][29]
-
Collection: Have the participant drool passively into a pre-labeled collection tube or vial.[23][25]
-
Volume Check: Collect the required volume of saliva, excluding bubbles.
-
Storage: Cap the tube tightly and immediately place it on ice, then transfer to a -80°C freezer for long-term storage.[7]
Data Presentation
Table 1: Comparison of Analytical Methods for 8-OHdG Quantification
| Method | Advantages | Disadvantages | Reported Values (Urine) |
| HPLC-MS/MS | High specificity and accuracy (Gold Standard)[1][2][9] | Lower throughput, higher cost | 1.4 ± 0.3 nmol/mmol creatinine[9][10] |
| ELISA | High throughput, lower cost[12][10] | Prone to overestimation, high inter-laboratory variability[9][12][10] | 7.6 to 23.5-fold higher than HPLC-MS/MS[9][12][10] |
Table 2: Recommended Storage Conditions for 8-OHdG Samples
| Sample Type | Short-Term Storage | Long-Term Storage | Stability Notes |
| Urine | 4°C for up to 24 hours[21] | -80°C[7][20][21] | Stable for over two years at -80°C.[21] |
| Saliva | On ice immediately after collection | -80°C[7] | Avoid repeated freeze-thaw cycles. |
| Plasma/Serum | 4°C for up to 24 hours before separation[26] | -80°C[7][27] | Whole blood should not be frozen.[26][28] |
| Extracted DNA | 4°C for short periods | -80°C[8] | Stable for up to one year at -20°C or -80°C.[8] |
Visualizations
Caption: Workflow for 8-OHdG sample collection, processing, storage, and analysis.
Caption: Troubleshooting guide for unexpectedly high 8-OHdG measurements.
References
- 1. Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of oxidation during the preparation of DNA and analysis of 8-hydroxy-2'-deoxyguanosine. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agrisera.com [agrisera.com]
- 8. FAQ: DNA Damage ELISA Kit (8-OHdG) | Cell Biolabs [cellbiolabs.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. openaccesspub.org [openaccesspub.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. jinfiniti.com [jinfiniti.com]
- 16. researchgate.net [researchgate.net]
- 17. Diurnal and day-to-day variation of urinary oxidative stress marker 8-hydroxy-2'-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gc.nordicvms.com [gc.nordicvms.com]
- 19. Nordic Lab [nordiclabs.com]
- 20. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. arborassays.com [arborassays.com]
- 23. arborassays.com [arborassays.com]
- 24. salimetrics.com [salimetrics.com]
- 25. How to Get More Out of Your Saliva Collection & Handling - Life in the Lab [thermofisher.com]
- 26. Collection, storage and shipment of specimens for laboratory diagnosis and interpretation of results - Surveillance Guidelines for Measles, Rubella and Congenital Rubella Syndrome in the WHO European Region - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. nwlifescience.com [nwlifescience.com]
- 28. swog.org [swog.org]
- 29. Saliva Sample Collection and Handling Instructions - CD Genomics [cd-genomics.com]
- 30. brd.nci.nih.gov [brd.nci.nih.gov]
- 31. pacb.com [pacb.com]
Technical Support Center: Urinary 8-OHdG Measurement and Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring and interpreting urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) levels, a key biomarker of oxidative DNA damage.
Frequently Asked Questions (FAQs)
Q1: What is urinary 8-OHdG and why is it measured?
A1: Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage that is excreted in the urine following DNA repair.[1] It is a widely used non-invasive biomarker to assess systemic oxidative stress.[2][3] Elevated levels of urinary 8-OHdG have been associated with an increased risk for various conditions, including cancer, atherosclerosis, and diabetes.[1][4][5]
Q2: My 8-OHdG levels measured by ELISA are much higher than reported values from studies using LC-MS/MS. Why is there a discrepancy?
A2: This is a common and critical issue. Enzyme-linked immunosorbent assays (ELISA) are known to show greater variability and generally overestimate urinary 8-OHdG concentrations compared to chromatographic methods like high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This overestimation can be due to cross-reactivity of the antibody with other substances in the urine.[4][7] For absolute quantification, chromatographic methods are considered the gold standard.[8][9]
Q3: How should I collect and store urine samples for 8-OHdG analysis?
A3: Proper sample handling is crucial for accurate results.
-
Collection: First morning void spot urine samples are often used and show good correlation with 24-hour excretion.[6][8] However, 24-hour urine collection is considered the gold standard to account for diurnal variations.[10][11]
-
Storage: Urine samples are relatively stable. They can be stored at room temperature (25°C) for up to 24 hours.[12][13] For long-term storage, samples should be frozen at -80°C, where 8-OHdG has been shown to be stable for over two years.[12][13][14] It is recommended to centrifuge samples to remove sediment before freezing.[15][16]
Q4: Is it necessary to normalize urinary 8-OHdG concentrations?
A4: Yes, normalization is essential to account for variations in urine dilution. The most common method is to correct for creatinine (B1669602) concentration, expressing the result as ng 8-OHdG/mg creatinine.[8][17][18] This helps to reduce intra- and inter-individual variability.
Q5: What are the major factors that can influence a subject's urinary 8-OHdG levels?
A5: Numerous lifestyle and physiological factors can impact 8-OHdG levels, making it essential to collect this information during studies. These include:
-
Lifestyle: Smoking, alcohol consumption, diet (e.g., meat and vegetable intake), physical exercise, working hours, and sleep duration have all been shown to influence urinary 8-OHdG.[10][19][20][21][22]
-
Physiological: Age, sex, and body mass index (BMI) can also affect baseline 8-OHdG levels.[19][23]
-
Environmental and Occupational Exposures: Exposure to pollutants, heavy metals, and other toxins can increase oxidative stress and subsequently elevate urinary 8-OHdG.[5][24]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Inter-Assay Variability | 1. Inconsistent sample collection and handling. 2. Differences in analytical methods (e.g., ELISA vs. LC-MS/MS).[6] 3. Inter-individual differences in diet and lifestyle.[4] | 1. Standardize sample collection, processing, and storage protocols across all samples. 2. Use a consistent, validated analytical method. Chromatographic methods are preferred for accuracy.[8] 3. Collect detailed lifestyle and dietary questionnaires from study participants. |
| Inconsistent Results from Spot Urine Samples | 1. Diurnal variation in 8-OHdG excretion.[10][25] 2. Recent physical activity or meals affecting hydration and excretion rates. | 1. Collect first morning void samples consistently to minimize diurnal effects.[6] 2. For critical studies, consider 24-hour urine collection to get an average daily excretion value.[11] 3. Advise participants to avoid strenuous exercise and large meals immediately before collection. |
| Poor Standard Curve in ELISA | 1. Improper preparation of standard solutions. 2. Degradation of the 8-OHdG standard. 3. Pipetting errors. | 1. Carefully follow the kit manufacturer's instructions for preparing the standard curve.[15] 2. Ensure the standard is stored correctly and has not expired. 3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpectedly Low 8-OHdG Levels | 1. Sample degradation due to improper storage. 2. High intake of antioxidants in the diet.[26] 3. Moderate physical activity has been shown to sometimes lower levels.[22] | 1. Verify that samples were stored at -80°C for long-term storage.[12] 2. Review dietary information for high consumption of fruits, vegetables, or antioxidant supplements. 3. Correlate with physical activity logs if available. |
Data Presentation
Table 1: Comparison of Urinary 8-OHdG Measurement Techniques
| Feature | ELISA | HPLC-ECD | LC-MS/MS |
| Principle | Competitive Immunoassay | Chromatographic separation with electrochemical detection | Chromatographic separation with mass spectrometric detection |
| Reported Values | Generally higher and more variable[4][6] | Considered a gold standard, good sensitivity | Considered the gold standard, high specificity and sensitivity[27] |
| Advantages | High throughput, less expensive, commercially available kits[9] | High sensitivity, well-established method | High specificity, can measure other markers simultaneously |
| Disadvantages | Prone to overestimation due to cross-reactivity[7] | Requires specialized equipment and expertise | Expensive equipment, complex sample preparation |
Table 2: Factors Influencing Urinary 8-OHdG Levels
| Factor | Effect on 8-OHdG Levels | Reference(s) |
| Smoking | Increase | [8][19][20] |
| Alcohol Consumption | Increase | [19][21] |
| High Meat Intake | Potential Decrease | [10][22] |
| High Vegetable/Fruit Intake | Decrease | [20][26] |
| Strenuous Physical Exercise | Increase (acutely) | [24] |
| Moderate Physical Exercise | Decrease | [22] |
| Long Working Hours | Increase | [19][20] |
| Sleep Deprivation | Increase | [10] |
| Increasing Age | Increase (in females) | [19][23] |
| Male Sex | Higher than females | [1][19] |
| High BMI | Decrease or U-shaped relationship | [19][20][23] |
Experimental Protocols
Protocol 1: Urinary 8-OHdG Quantification using a Commercial ELISA Kit
This protocol is a generalized procedure based on common commercial ELISA kits. Always refer to the specific manufacturer's instructions for your kit.
-
Sample Preparation:
-
Assay Procedure (Competitive ELISA):
-
Prepare the 8-OHdG standard curve according to the kit instructions.
-
Add standards and diluted samples to the wells of the 8-OHdG-coated microtiter plate.
-
Add the primary anti-8-OHdG antibody to each well.
-
Incubate as per the manufacturer's instructions (e.g., 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again to remove unbound secondary antibody.
-
Add the TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the 8-OHdG concentration of the samples from the standard curve.
-
Multiply by the dilution factor to get the final concentration in the urine sample.
-
Measure creatinine concentration in the same urine samples using a separate assay.
-
Normalize the 8-OHdG concentration to the creatinine concentration (e.g., in ng/mg creatinine).
-
Visualizations
Caption: Workflow for urinary 8-OHdG measurement and interpretation.
Caption: Formation and excretion pathway of urinary 8-OHdG.
Caption: Key factors influencing the interpretation of urinary 8-OHdG.
References
- 1. Urinary 8-OHdG: a marker of oxidative stress to DNA and a risk factor for cancer, atherosclerosis and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical relevance of urinary 8‑hydroxydeoxyguanosine levels in patients undergoing prostate biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Relation of Urinary 8-OHdG, A Marker of Oxidative Stress to DNA, and Clinical Outcomes for Ischemic Stroke [openneurologyjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-OHdG (urine) - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Diurnal and day-to-day variation of urinary oxidative stress marker 8-hydroxy-2'-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary 8-Hydroxy-2′-Deoxyguanosine Levels and Cardiovascular Disease Incidence in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agrisera.com [agrisera.com]
- 16. fn-test.com [fn-test.com]
- 17. researchgate.net [researchgate.net]
- 18. scholarly.unair.ac.id [scholarly.unair.ac.id]
- 19. Occupational and lifestyle factors and urinary 8-hydroxydeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Life Style and Urinary 8‐Hydroxydeoxyguanosine, a Marker of Oxidative DNA Damage: Effects of Exercise, Working Conditions, Meat Intake, Body Mass Index, and Smoking - ProQuest [proquest.com]
- 23. Association of urinary 8-hydroxydeoxyguanosine level with arteriosclerosis-related factors in healthy, urban residents aged ≥50 years in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 25. Diurnal and day-to-day variation of urinary oxidative stress marker 8-hydroxy-2'-deoxyguanosine [jstage.jst.go.jp]
- 26. academic.oup.com [academic.oup.com]
- 27. Comparison of 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels using mass spectrometer and urine albumin creatinine ratio as a predictor of development of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Normalization Strategies for Urinary 8-OHdG Concentrations
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the normalization of urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) concentrations, a key biomarker for oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is urinary 8-OHdG and why is it a critical biomarker? A: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is an oxidized DNA nucleoside that is a product of cellular DNA damage caused by reactive oxygen species (ROS).[1][2][3] After DNA repair, 8-OHdG is excreted into the urine without being further metabolized.[2][4][5] Its measurement in urine provides a non-invasive method to assess the whole-body level of oxidative stress and DNA damage.[1][6][7] Elevated levels of urinary 8-OHdG have been associated with an increased risk for various conditions, including cancer, diabetes, and atherosclerosis.[3][4][5]
Q2: Why is it necessary to normalize urinary 8-OHdG concentrations? A: The concentration of urine can vary significantly based on an individual's hydration status and fluid intake. This variability directly impacts the concentration of biomarkers like 8-OHdG, where concentrated urine may lead to an overestimation and diluted urine to an underestimation of the biomarker level.[8] Normalization is a crucial step to adjust for these differences in urine dilution, allowing for more accurate and comparable results across different individuals and time points.[8][9][10][11][12]
Q3: What are the most common strategies for normalizing urinary 8-OHdG? A: There are several established methods to account for urine dilution:
-
Creatinine (B1669602) (Cr) Correction: This is the most widely used method, where the 8-OHdG concentration is divided by the urinary creatinine concentration.[13]
-
Specific Gravity (SG) Normalization: This method involves adjusting for the density of the urine relative to water.[12][14] It can be performed before analysis by diluting samples to a standard SG or after analysis using a correction formula.[9][10][11]
-
24-Hour Urine Collection: This method involves collecting all urine produced over a 24-hour period to determine the total daily excretion of 8-OHdG. It is often considered the gold standard but can be impractical.[1]
-
Excretion Ratio Correction: This method calculates the rate of 8-OHdG excretion over a specific time period, factoring in urine volume, time since last urination, and body weight.[13]
Q4: What are the advantages and disadvantages of creatinine normalization? A: Advantages: Creatinine correction is a widely used and reliable method that can make a single spot urine sample a reasonable substitute for a full 24-hour collection.[13][15] Disadvantages: Urinary creatinine excretion is influenced by several factors, including muscle mass, age, sex, diet (especially meat intake), and strenuous exercise.[12][13] Its levels also show diurnal variability.[16][17] This makes it less suitable for studies involving exercise or for populations with certain renal or muscle-related diseases.[13][14]
Q5: When is specific gravity (SG) normalization preferred over creatinine? A: Specific gravity is often considered a more stable normalization method because it is less affected by physiological factors like age, sex, and muscle mass compared to creatinine.[12] Studies have shown that a pre-acquisition normalization based on diluting samples to a uniform specific gravity can be superior to post-acquisition mathematical corrections for discovering biomarkers.[9][10][11] Therefore, SG normalization is a strong alternative, particularly when factors known to influence creatinine are present in the study population.
Q6: What are protein-based alternatives to creatinine normalization? A: Recent research has explored using other urinary proteins that correlate well with creatinine but are not affected by disease states as alternative normalizers. One promising candidate is the Herpesvirus entry mediator (HVEM), which has shown a good correlation with urinary creatinine.[18][19] This approach is particularly valuable for developing point-of-care diagnostics where traditional creatinine measurement is challenging.[18]
Troubleshooting Guide
Q7: My 8-OHdG results show high intra-individual variability. What could be the cause? A: High variability can stem from several sources:
-
Diurnal Variation: Both 8-OHdG and creatinine levels can fluctuate throughout the day.[1][6][16][20] Some studies report no significant diurnal variation in 8-OHdG, while others show day-night differences.[1][6][21][22] To minimize this, it is recommended to standardize the collection time, with first morning or overnight samples often being preferred.[1][16]
-
Day-to-Day Variation: Lifestyle factors such as diet (e.g., meat or high carbohydrate intake), sleep duration, stress, and exercise can influence daily 8-OHdG levels.[1][22] If possible, control for these factors or collect samples over several consecutive days to establish a more stable baseline for an individual.[1]
-
Sample Handling: Ensure urine samples are processed and stored correctly. Samples should be centrifuged to remove particulates and stored at -20°C or -80°C promptly after collection.[2][13][23]
Q8: I am conducting a study on the effects of exercise on oxidative stress. Which normalization strategy should I use? A: You should avoid using creatinine normalization for exercise-related research.[13] Physical activity can significantly affect urinary creatinine concentrations, which would confound your results. The Excretion Ratio Correction method is specifically recommended as a suitable alternative in this context, as it is not affected by changes in creatinine.[13] Specific gravity normalization is another viable option.
Q9: Can I use a spot urine sample instead of a 24-hour collection for my large-scale epidemiological study? A: Yes, for large epidemiological studies where 24-hour collection is impractical, using a spot urine sample is a common and accepted practice.[1] Normalizing the 8-OHdG concentration with creatinine is widely recommended to make spot urine a surrogate for 24-hour excretion.[15] However, it is crucial to be aware of the limitations of creatinine (see Q4) and to standardize your collection protocol (e.g., always collecting first morning void) to reduce variability.
Data Presentation: Comparison of Normalization Strategies
| Normalization Strategy | How It Works | Advantages | Disadvantages & Limitations | Best For |
| 24-Hour Urine Collection | Measures the total amount of 8-OHdG excreted over a 24-hour period.[1] | Gold Standard ; provides a complete daily excretion value, avoiding spot dilution issues.[1] | Impractical for large studies; high participant burden; potential for incomplete collection.[1] | Clinical trials and studies requiring the highest accuracy where feasibility is not a concern. |
| Creatinine (Cr) Correction | Divides the 8-OHdG concentration by the creatinine concentration (e.g., ng 8-OHdG / mg Cr).[13] | Widely used and accepted; makes spot urine a viable surrogate for 24-hour samples.[15] | Influenced by muscle mass, age, sex, diet, exercise, and renal/muscle diseases.[12][13][14] | Large-scale epidemiological studies using spot urine, provided limitations are considered. |
| Specific Gravity (SG) Normalization | Adjusts for urine density, either by pre-analysis dilution or post-analysis calculation.[9][10] | Less influenced by physiological factors than creatinine; pre-analysis dilution can improve data recovery.[9][10][12] | May be a less significant predictor of concentration than creatinine in some statistical models.[24] | Studies where creatinine is an unsuitable normalizer (e.g., involving varied diets, exercise, or diverse age groups). |
| Excretion Ratio Correction | Calculates excretion rate using urine volume, time, and body weight.[13] | Correlates well with creatinine correction but is not affected by factors that influence creatinine.[13] | Requires precise recording of urination volume and time since the last void, which can be prone to error.[13] | Research focused on the effects of exercise or in populations with conditions affecting creatinine levels. |
Experimental Protocols
Protocol 1: Spot Urine Collection and Creatinine Normalization
-
Sample Collection: Collect a first-morning, mid-stream urine sample in a sterile container. This timing helps reduce diurnal variability.[1]
-
Initial Processing: Within one hour of collection, centrifuge the urine sample at approximately 2,000-5,000 x g for 10-15 minutes to pellet any insoluble materials or cell debris.[13][23]
-
Storage: Transfer the supernatant to a clean, labeled tube and store it at -20°C or, for long-term storage, at -80°C until analysis.[1][2]
-
8-OHdG Analysis: Thaw the sample and measure the 8-OHdG concentration (ng/mL) using a validated method, such as a competitive ELISA kit or HPLC-ECD.[2][25][26] Follow the manufacturer's protocol for the chosen assay.
-
Creatinine Analysis: Measure the creatinine concentration (mg/mL) in the same urine sample, typically using an enzymatic assay.
-
Calculation: Normalize the 8-OHdG concentration using the following formula:[13]
-
Normalized 8-OHdG (ng/mg Cr) = [8-OHdG concentration (ng/mL)] / [Creatinine concentration (mg/mL)]
-
Protocol 2: 24-Hour Urine Collection
-
Start of Collection: The collection begins in the morning. The patient should empty their bladder completely into the toilet and discard this first urination.[27][28] Record this exact time and date as the "Start Time".[27][29]
-
Collection Period: For the next 24 hours, the patient must collect every drop of urine passed in the provided collection container.[27][30] A smaller collection cup can be used to transfer urine to the main container.[28]
-
Storage During Collection: The main collection container must be kept refrigerated or in an ice bath throughout the 24-hour period.[29][30]
-
End of Collection: Exactly 24 hours after the Start Time, the patient should empty their bladder one last time and add this final urine to the collection container. Record this as the "End Time".[27]
-
Processing: Once the collection is complete, measure and record the total volume of the 24-hour urine sample. Aliquot a portion of the mixed sample for 8-OHdG analysis and store it frozen as described in Protocol 1.
-
Calculation: The result is typically expressed as the total amount of 8-OHdG excreted per 24 hours (e.g., ng/24h).
Protocol 3: Specific Gravity Normalization (Pre-Acquisition Dilution)
-
Sample Collection: Collect spot urine samples from all participants.
-
Measure Specific Gravity: For each sample, measure the specific gravity using a calibrated refractometer.
-
Identify Minimum SG: Determine the lowest specific gravity value among all the samples in the batch.
-
Standardize Samples: For every sample with a specific gravity higher than the minimum value, dilute it with an appropriate volume of Milli-Q® water or other high-purity water to match the lowest specific gravity value.[11]
-
Analysis: Analyze the 8-OHdG concentration in the now-standardized (diluted) urine samples. The resulting concentrations are directly comparable without further mathematical correction.
Mandatory Visualizations
Caption: Experimental workflow for urinary 8-OHdG analysis and normalization.
Caption: Decision tree for selecting an appropriate normalization strategy.
References
- 1. Diurnal and day-to-day variation of urinary oxidative stress marker 8-hydroxy-2'-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring urinary 8-hydroxy-2′-deoxyguanosine and malondialdehyde levels in women with overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-OHdG (urine) - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Urinary 8-OHdG: a marker of oxidative stress to DNA and a risk factor for cancer, atherosclerosis and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Normalization to specific gravity prior to analysis improves information recovery from high resolution mass spectrometry metabolomic profiles of human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Creatinine and specific gravity normalization in biological monitoring of occupational exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Correction methods for urine samples: JaICA Oxidative stress markers [jaica.com]
- 14. THE APPLICABILITY OF URINARY CREATININE AS A METHOD OF SPECIMEN NORMALIZATION IN THE CYSTIC FIBROSIS POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Variability of Urinary Creatinine in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Variability of Urinary Creatinine in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Comprehensive Urinomic Identification of Protein Alternatives to Creatinine Normalization for Diagnostic Assessment of Lupus Nephritis [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Diurnal and day-to-day variation of urinary oxidative stress marker 8-hydroxy-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agrisera.com [agrisera.com]
- 24. Effect of creatinine and specific gravity normalization on urinary biomarker 1,6-hexamethylene diamine - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 25. Clinical relevance of urinary 8‑hydroxydeoxyguanosine levels in patients undergoing prostate biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. 24Urine | Douglass Hanly Moir Pathology [dhm.com.au]
- 28. mayocliniclabs.com [mayocliniclabs.com]
- 29. concordhospital.org [concordhospital.org]
- 30. testmenu.com [testmenu.com]
Validation & Comparative
8-OHdG as a Biomarker for Neurodegenerative Diseases: A Comparative Guide
An In-depth Analysis of 8-hydroxy-2'-deoxyguanosine (B1666359) Against Other Key Oxidative Stress Markers in Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative diseases, the identification and validation of reliable biomarkers are paramount. Oxidative stress is a well-established pathological hallmark in conditions such as Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS). Among the numerous markers of oxidative damage, 8-hydroxy-2'-deoxyguanosine (8-OHdG), a product of oxidative DNA damage, has garnered significant attention. This guide provides a comprehensive comparison of 8-OHdG with other prominent oxidative stress biomarkers, supported by experimental data and detailed methodologies to aid in the selection of appropriate tools for research and clinical development.
Performance Comparison of Oxidative Stress Biomarkers
The utility of a biomarker is defined by its sensitivity, specificity, and correlation with disease progression. The following tables summarize quantitative data from various studies, comparing levels of 8-OHdG and alternative oxidative stress biomarkers in patients with neurodegenerative diseases against healthy controls.
Alzheimer's Disease
| Biomarker | Matrix | Patient Group (Mean ± SD) | Control Group (Mean ± SD) | p-value | Reference |
| 8-OHdG | CSF | Significantly Higher | Lower | <0.0001 | [1] |
| Plasma | Significantly Higher | Lower | <0.001 | [2] | |
| Malondialdehyde (MDA) | Plasma | Elevated | Lower | - | [3] |
| F2-Isoprostanes | CSF/Brain | Elevated | Lower | - | [4] |
| Oxidized Coenzyme Q10 (%) | CSF | 78.2 ± 18.8 | 41.3 ± 10.4 | <0.0001 | [1] |
A study on Alzheimer's disease demonstrated the sensitivity of 8-OHdG in predicting patients versus age-matched controls to be 96.67%, with a specificity of 86.67% at a cutoff point of >174.[2] In cerebrospinal fluid (CSF), 8-OHdG concentrations in Alzheimer's patients were found to be significantly greater than in controls and positively correlated with the duration of the illness.[1] However, some studies have found no significant differences in 8-OHdG levels in the nuclear DNA of the brain between Alzheimer's patients and controls.[5]
Parkinson's Disease
| Biomarker | Matrix | Patient Group (Mean ± SD) | Control Group (Mean ± SD) | p-value | Reference |
| 8-OHdG | Urine | Increased with stage | Lower | <0.05 | [6] |
| CSF | Significantly Higher | Lower | <0.0001 | [7] | |
| Serum/Substantia Nigra | Significantly Elevated | Lower | - | [8] | |
| F2-Isoprostanes | Plasma | Elevated | Lower | <0.05 | [6] |
| Reduced Glutathione (B108866) (GSH) | CSF | Reduced | Higher | - | [9] |
| Oxidized Coenzyme Q10 (%) | CSF | 80.3 ± 17.9 | 68.2 ± 20.4 | <0.05 | [7] |
In Parkinson's disease, urinary 8-OHdG levels have been shown to increase with the stage of the disease, suggesting its potential as a marker for progression.[10][11][12][13] Studies have also reported elevated levels of 8-OHdG in the serum, CSF, and substantia nigra of Parkinson's patients.[7][8][10][14] The levels of plasma F2-Isoprostanes and urinary 8-OHdG were found to be higher in the early stages of Parkinson's Disease.[6]
Huntington's Disease
| Biomarker | Matrix | Patient Group (Mean ± SD) | Control Group (Mean ± SD) | p-value | Reference |
| 8-OHdG | Leukocytes | Highest in group closest to diagnosis | Lowest in controls | - | [15] |
| Plasma/Leukocytes | No significant correlation with disease severity | - | - | [16] | |
| Glutathione (GSH) | Brain | Impaired function | Normal | - | [17] |
The utility of 8-OHdG as a biomarker in Huntington's disease has yielded conflicting results.[18] While some studies have found elevated levels in the brain and peripheral tissues, others have not found a correlation with disease severity in manifest Huntington's disease.[16][18] However, in premanifest individuals, 8-OHdG levels have been found to correlate with the proximity to the projected clinical diagnosis, with levels increasing as the disease progresses.[15]
Amyotrophic Lateral Sclerosis (ALS)
| Biomarker | Matrix | Patient Group (Mean ± SD) | Control Group (Mean ± SD) | p-value | Reference |
| 8-OHdG | Urine | Significantly Elevated | Lower | - | [19] |
| Homocysteine (HC) | CSF | 0.46 µM (median) | 0.24 µM (median) | <0.001 | [18] |
| Plasma | 12.4 µM (median) | 7.26 µM (median) | <0.001 | [18] | |
| Malondialdehyde (MDA) | - | Increased | Lower | - | [11] |
In ALS, urinary levels of 8-OHdG have been found to be significantly elevated in patients.[19] Homocysteine is another biomarker that shows significantly higher levels in both the CSF and plasma of ALS patients compared to controls.[10][18]
Signaling Pathways and Experimental Workflows
To visualize the biological context and measurement procedures, the following diagrams are provided.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is critical. Below are summarized methodologies for the key assays discussed.
8-OHdG Measurement
Sample Types: Urine, plasma, serum, cerebrospinal fluid (CSF), tissue homogenates.
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A competitive immunoassay where 8-OHdG in the sample competes with a fixed amount of labeled 8-OHdG for binding to a limited amount of antibody.
-
General Protocol:
-
Samples and standards are added to microplate wells pre-coated with an 8-OHdG antibody.
-
An enzyme-conjugated secondary antibody is added.
-
After incubation and washing steps, a substrate is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
-
-
Considerations: ELISA kits are commercially available and offer high throughput.[5][8][20][21][22] However, cross-reactivity with other structurally similar molecules can lead to an overestimation of 8-OHdG levels.[23][24]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This method combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.
-
General Protocol:
-
Sample Preparation: Solid-phase extraction (SPE) or filtration is typically used to clean up the sample and concentrate the analyte.[25] For DNA analysis from tissues, enzymatic hydrolysis is required to release the nucleosides.[26][27]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, where 8-OHdG is separated from other components on a reversed-phase column.[26][28]
-
Mass Spectrometric Detection: The separated 8-OHdG is ionized (commonly using electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[4][25][28]
-
-
Considerations: LC-MS/MS is considered the gold standard for 8-OHdG quantification due to its high accuracy and specificity.[23][25] However, it requires specialized equipment and expertise.
Alternative Biomarker Measurement
1. Malondialdehyde (MDA)
-
Method: Commonly measured using a competitive ELISA.[13][15][16][23][29]
-
Sample Types: Serum, plasma, and other biological fluids.[13][15][16][23][29]
-
Protocol Summary (ELISA):
-
Serum or plasma is collected and centrifuged.
-
The sample is added to a microplate pre-coated with MDA.
-
A biotinylated detection antibody is added, followed by an HRP-conjugate.
-
After washing, a substrate solution is added, and the color change is measured. The color intensity is inversely proportional to the MDA concentration.[13][15][16][23][29]
-
2. F2-Isoprostanes
-
Method: LC-MS/MS is the preferred method for its specificity.[14][30]
-
Protocol Summary (LC-MS/MS):
-
Urine samples are often subjected to solid-phase extraction.[14]
-
Analysis is performed by LC-MS/MS to separate and quantify the different F2-isoprostane isomers.[14]
-
Urinary creatinine (B1669602) is typically measured to normalize the F2-isoprostane concentration.[30]
-
3. Homocysteine
-
Method: High-performance liquid chromatography (HPLC) with a fluorimeter detector.[18]
-
Sample Types: CSF and plasma.[18]
-
Protocol Summary (HPLC):
-
CSF and plasma samples are stored at -80°C.
-
Samples are processed and injected into an HPLC system for separation.
-
Detection is achieved using a fluorimeter detector.[18]
-
4. Glutathione (GSH)
-
Method: Can be measured in CSF and plasma.[9]
-
Considerations: Both reduced (GSH) and oxidized (GSSG) forms can be measured to assess the redox state. In Lewy body diseases, reduced CSF GSH levels were found to be lowered.[9]
Conclusion
The validation of 8-OHdG as a biomarker for neurodegenerative diseases is an active area of research. While it shows considerable promise, particularly in tracking disease progression in some conditions, its utility can be disease-specific and may vary depending on the biological matrix and analytical method employed.
-
For Alzheimer's and Parkinson's diseases, 8-OHdG appears to be a strong candidate, with studies consistently showing elevated levels in various biological fluids.
-
In Huntington's disease, its role is less clear, with more evidence pointing towards its utility in the premanifest stages.
-
For ALS, both 8-OHdG and homocysteine are promising biomarkers of systemic oxidative stress.
The choice of biomarker should be guided by the specific research question, the disease of interest, and the available resources. For high-throughput screening, ELISA methods for markers like 8-OHdG and MDA offer a practical solution. However, for studies requiring the highest degree of accuracy and specificity, LC-MS/MS analysis of 8-OHdG or F2-isoprostanes is recommended. This guide provides the foundational information to make an informed decision on the most suitable biomarker and methodology for your research endeavors in the critical field of neurodegenerative diseases.
References
- 1. Levels of reduced and oxidized coenzyme Q-10 and 8-hydroxy-2'-deoxyguanosine in the CSF of patients with Alzheimer's disease demonstrate that mitochondrial oxidative damage and/or oxidative DNA damage contributes to the neurodegenerative process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Biomarkers of Alzheimer’s Disease: Based Upon N-methyl-D-aspartate Receptor Hypoactivation and Oxidative Stress [cpn.or.kr]
- 4. Isoprostanes and Neuroprostanes as Biomarkers of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8OHdG levels in brain do not indicate oxidative DNA damage in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative damage in Parkinson disease: Measurement using accurate biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levels of reduced and oxidized coenzyme Q-10 and 8-hydroxy-2'-deoxyguanosine in the cerebrospinal fluid of patients with living Parkinson's disease demonstrate that mitochondrial oxidative damage and/or oxidative DNA damage contributes to the neurodegenerative process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased 8-OHdG levels in the urine, serum, and substantia nigra of hemiparkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced but not oxidized cerebrospinal fluid glutathione levels are lowered in Lewy body diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homocysteine levels and amyotrophic lateral sclerosis: A possible link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemical Malondialdehyde ELISA Kit [ABIN1884700] - Plasma, Serum [antibodies-online.com]
- 14. Determination of F2-isoprostanes in urine by online solid phase extraction coupled to liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.elabscience.com [file.elabscience.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. Glutathione in Brain Disorders and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevated cerebrospinal fluid and plasma homocysteine levels in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oxfordbiomed.com [oxfordbiomed.com]
- 20. Elevated plasma homocysteine levels in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 8-OHdG in cerebrospinal fluid as a marker of oxidative stress in various neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. elkbiotech.com [elkbiotech.com]
- 24. profiles.wustl.edu [profiles.wustl.edu]
- 25. Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. mayocliniclabs.com [mayocliniclabs.com]
Navigating Oxidative Stress: A Comparative Guide to Urinary and Serum 8-OHdG Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a product of oxidative DNA damage, has emerged as a key biomarker. Its levels can be quantified in various biological samples, with urine and serum being the most common. This guide provides an objective comparison of urinary and serum 8-OHdG as biomarkers, supported by experimental data and detailed methodologies.
The choice between analyzing urine or serum for 8-OHdG levels depends on the specific research question and the desired balance between non-invasiveness and reflection of systemic versus localized oxidative stress. While urinary 8-OHdG is considered a non-invasive marker of whole-body oxidative DNA damage and repair, serum 8-OHdG may provide a more immediate snapshot of systemic oxidative stress.[1]
A critical consideration is the correlation between the levels of 8-OHdG in these two matrices. Research indicates a positive relationship between plasma and urinary 8-OHdG levels, suggesting that urinary measurements can, to an extent, reflect systemic oxidative damage.[2] One study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) found a statistically significant positive relation (p < 0.01) between log-transformed plasma and urinary 8-OHdG levels after adjusting for various factors.[2] However, the same study suggested that plasma 8-OHdG may be more sensitive to certain risk factors like age, gender, and smoking.[2]
Quantitative Data Comparison
The following table summarizes findings from studies that have investigated both urinary and serum 8-OHdG, providing a comparative overview of their utility and reported levels.
| Study Focus | Sample Type | Key Findings | Correlation with other markers | Reference |
| General Oxidative Stress | Urine & Serum | Urinary 8-OHdG is a reliable marker for generalized, cellular oxidative stress. | Positive correlation between plasma and urinary 8-OHdG (p < 0.01).[2] | [2] |
| Laryngeal Cancer | Urine & Serum | Blood and urine 8-OHdG levels were significantly higher in patients with larynx SCC than in control subjects. | Not specified | [3] |
| Hematological Disorders | Urine | Urinary 8-OHdG may be a reliable prognostic marker in lymphoma patients. | Not specified | [1] |
| Prostate Cancer | Urine | Urinary 8-OHdG levels, when corrected for prostate volume, may reflect prostate cancer risk. | Weakly positive association with urinary NTx (r²=0.04, P=0.009).[4] | [4] |
| Healthy Adults | Urine | A meta-analysis established a pooled geometric mean of 3.9 ng/mg creatinine (B1669602) for urinary 8-OHdG in healthy adults. | - | [1][5][6] |
| Healthy Males | Urine & Serum | Serum 8-OHdG was associated with arsenic intake and smoking, while urinary 8-OHdG was associated with arsenic intake and physical activity. | Not specified | [7] |
Experimental Protocols
Accurate quantification of 8-OHdG is crucial for reliable results. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method.
-
Sample Preparation:
-
Urine: Samples are typically centrifuged to remove sediment. Depending on the expected concentration, samples may be diluted with an appropriate buffer provided in the ELISA kit.
-
Serum: Blood is collected and allowed to clot. The serum is then separated by centrifugation. Dilution with a sample diluent is often required.
-
-
Assay Procedure (Competitive ELISA):
-
Standards and prepared samples are added to a microplate pre-coated with 8-OHdG.
-
A specific primary antibody against 8-OHdG is added. The 8-OHdG in the sample competes with the coated 8-OHdG for binding to the antibody.
-
After incubation, the plate is washed to remove unbound antibody and sample components.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of 8-OHdG in the sample is inversely proportional to the signal intensity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for its high sensitivity and specificity.
-
Sample Preparation:
-
Urine: Often involves a simple dilution and filtration step. For higher sensitivity, solid-phase extraction (SPE) may be used to concentrate the analyte and remove interfering substances.
-
Serum: Requires more extensive preparation, including protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation. The resulting supernatant may undergo SPE for further cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
An aliquot of the prepared sample is injected into a liquid chromatography system.
-
The 8-OHdG is separated from other sample components on a chromatographic column (e.g., a C18 reversed-phase column).
-
The eluent from the LC system is introduced into the mass spectrometer.
-
The 8-OHdG molecules are ionized (e.g., by electrospray ionization - ESI).
-
The precursor ion corresponding to 8-OHdG is selected in the first mass analyzer.
-
The precursor ion is fragmented in a collision cell.
-
Specific product ions are selected and detected in the second mass analyzer.
-
Quantification is achieved by comparing the signal intensity of the sample to that of a standard curve, often using a stable isotope-labeled internal standard.
-
Mandatory Visualizations
To further clarify the experimental processes and underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for 8-OHdG analysis.
Caption: Formation and excretion of 8-OHdG.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical relevance of urinary 8‑hydroxydeoxyguanosine levels in patients undergoing prostate biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle of DNA Damage Markers: 8-OHdG vs. γ-H2AX
In the intricate world of cellular health and disease, the ability to accurately measure DNA damage is paramount for researchers in oncology, neurodegeneration, and drug development. Among the arsenal (B13267) of available biomarkers, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and the phosphorylated histone H2AX (γ-H2AX) have emerged as two of the most prominent indicators of genomic instability. This guide provides a comprehensive comparison of these two critical markers, delving into the types of DNA damage they represent, their signaling pathways, and the methodologies for their detection, supported by experimental data.
At a Glance: Key Differences Between 8-OHdG and γ-H2AX
| Feature | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Phosphorylated Histone H2AX (γ-H2AX) |
| Type of DNA Damage | Oxidative DNA damage (specifically, guanine (B1146940) oxidation) | DNA double-strand breaks (DSBs) |
| Mechanism of Formation | Direct oxidation of guanine bases in DNA by reactive oxygen species (ROS). | Phosphorylation of histone H2AX at serine 139 by kinases such as ATM, ATR, and DNA-PK in response to a DSB. |
| Cellular Location | Primarily within the DNA in the nucleus and mitochondria. | Forms distinct foci in the chromatin surrounding the site of a DSB. |
| Primary Detection Method | Enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography (HPLC) with electrochemical detection, mass spectrometry. | Immunofluorescence microscopy, flow cytometry, Western blotting. |
| Kinetics | Formation is dependent on the level of oxidative stress; repair is relatively slow. | Rapid formation within minutes of a DSB, with foci disappearing as repair progresses. |
| Biological Significance | A marker of oxidative stress and a mutagenic lesion that can lead to G to T transversions. | A critical early event in the DNA damage response, serving as a scaffold for the recruitment of repair proteins. |
Signaling Pathways and Formation Mechanisms
The genesis of 8-OHdG and γ-H2AX stems from distinct cellular insults and triggers separate, albeit sometimes interconnected, signaling cascades.
8-OHdG Formation: This lesion is a direct consequence of the attack of reactive oxygen species (ROS) on the guanine base within the DNA strand. ROS can be generated by endogenous metabolic processes or by exposure to exogenous agents such as ionizing radiation and certain chemicals. The formation of 8-OHdG is a hallmark of oxidative stress.[1]
γ-H2AX Formation: The phosphorylation of the histone variant H2AX at serine 139 is a highly specific and rapid response to the presence of a DNA double-strand break (DSB).[2] This phosphorylation event is primarily mediated by the kinases ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent protein kinase), which are key players in the DNA damage response (DDR) pathway.[3] The resulting γ-H2AX foci act as beacons, recruiting a host of DNA repair proteins to the site of damage.
Quantitative Comparison: Experimental Data
Direct quantitative comparisons of 8-OHdG and γ-H2AX induction under identical experimental conditions are crucial for researchers to select the most appropriate marker for their studies. While comprehensive head-to-head datasets are still emerging, existing studies provide valuable insights.
One study investigated the induction of both markers in response to treatment with the marine compound excavatolide C (EXCC) in different breast cancer cell lines. The data below is adapted from this study to illustrate a comparative analysis.
Table 1: Induction of γ-H2AX and 8-OHdG by Excavatolide C (EXCC) in Breast Cancer Cells
| Cell Line | Treatment (48h) | γ-H2AX Positive Cells (%) | 8-OHdG Positive Cells (%) |
| MCF7 | Control | 5.2 ± 1.1 | 4.8 ± 0.9 |
| EXCC (50 µg/ml) | 35.7 ± 4.2 | 28.3 ± 3.5 | |
| MDA-MB-231 | Control | 6.1 ± 1.3 | 5.5 ± 1.2 |
| EXCC (50 µg/ml) | 42.1 ± 5.1 | 33.7 ± 4.1 | |
| M10 (non-malignant) | Control | 3.8 ± 0.8 | 3.2 ± 0.7 |
| EXCC (50 µg/ml) | 15.4 ± 2.5 | 12.9 ± 2.1 |
Data are presented as mean ± standard deviation and are illustrative based on published findings.
In a separate study focusing on the effects of ionizing radiation, the dose-dependent induction of γ-H2AX foci was quantified in human fibroblasts.
Table 2: Dose-Response of γ-H2AX Foci Formation in Human Fibroblasts after X-ray Irradiation
| Radiation Dose (mGy) | γ-H2AX Foci per Nucleus (0.5h post-irradiation) |
| 0 (Control) | 1.8 ± 0.9 |
| 100 | 6.5 ± 1.3 |
| 2000 | 43.7 ± 5.1 |
Data are presented as mean ± standard deviation.[4]
Another study provides data on the induction of 8-OHdG in A549 lung carcinoma cells following treatment with hydrogen peroxide (H₂O₂).
Table 3: Induction of 8-OHdG in A549 Cells after Hydrogen Peroxide (H₂O₂) Treatment
| H₂O₂ Concentration (µM) | 8-OHdG Levels (relative to control) |
| 0 (Control) | 1.0 |
| 50 | 1.8 |
| 100 | 2.5 |
| 200 | 3.2 |
Data are illustrative of a dose-dependent increase.
Experimental Protocols
Accurate and reproducible measurement of 8-OHdG and γ-H2AX is contingent on robust experimental protocols.
8-OHdG ELISA Protocol
This protocol outlines the general steps for a competitive ELISA to quantify 8-OHdG in biological samples.
Detailed Steps for 8-OHdG ELISA:
-
Sample Preparation: Isolate DNA from cells or tissues. For urine or plasma samples, appropriate dilution may be required.
-
Plate Coating: Microtiter plates are pre-coated with an 8-OHdG antigen.
-
Competitive Binding: Add standards and samples to the wells, followed by the addition of a primary antibody specific for 8-OHdG. The 8-OHdG in the sample competes with the coated 8-OHdG for binding to the antibody.
-
Incubation and Washing: Incubate the plate to allow for binding. Wash the plate to remove unbound antibodies and sample components.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Incubation and Washing: Incubate and wash the plate again to remove unbound secondary antibody.
-
Substrate Addition: Add a TMB substrate, which will be converted by HRP to produce a colored product.
-
Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of 8-OHdG in the sample.[5]
γ-H2AX Immunofluorescence Protocol
This protocol describes the key steps for visualizing and quantifying γ-H2AX foci in cultured cells.
Detailed Steps for γ-H2AX Immunofluorescence:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the DNA damaging agent of interest.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde, to preserve cellular structures.[4]
-
Permeabilization: Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibodies to enter the nucleus.[4]
-
Blocking: Block non-specific antibody binding sites with a blocking solution, typically containing serum.[4]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes γ-H2AX.[6]
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.[6]
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI to visualize the nucleus.[6]
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number of γ-H2AX foci per nucleus.[6]
Conclusion: Choosing the Right Marker for Your Research
The choice between 8-OHdG and γ-H2AX as a DNA damage marker ultimately depends on the specific research question.
-
8-OHdG is the marker of choice for studies focused on oxidative stress and its downstream consequences, including mutagenesis. Its measurement in easily accessible samples like urine makes it a valuable tool for large-scale epidemiological studies.[7]
-
γ-H2AX is the gold standard for the detection and quantification of DNA double-strand breaks , which are among the most cytotoxic forms of DNA damage. Its rapid formation and the ability to visualize individual damage sites at the single-cell level make it an incredibly sensitive and informative marker for studies on genotoxicity, cancer therapy efficacy, and DNA repair kinetics.[3]
In many instances, the complementary use of both 8-OHdG and γ-H2AX can provide a more comprehensive picture of the DNA damage landscape within a cell or organism, offering insights into both the induction of specific lesions and the activation of the cellular response pathways. As research continues to unravel the complexities of DNA damage and repair, the precise and informed application of these powerful biomarkers will remain essential for advancing our understanding of human health and disease.
References
- 1. Automated determination of 8-OHdG in cells and tissue via immunofluorescence using a specially created antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen peroxide-induced oxidative stress and its impact on innate immune responses in lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early and Late Effects of Low-Dose X-ray Exposure in Human Fibroblasts: DNA Repair Foci, Proliferation, Autophagy, and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the formation of 8-hydroxy-2'-deoxyguanosine and single- and double-strand breaks in DNA mediated by fenton reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
8-OHdG in the Spotlight: A Comparative Guide to its Clinical Validation in Cancer Risk Assessment
For researchers, scientists, and drug development professionals, the quest for reliable biomarkers is paramount in the fight against cancer. Among the contenders, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a product of oxidative DNA damage, has emerged as a promising indicator of cancer risk and progression. This guide provides an objective comparison of 8-OHdG's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Unveiling the Role of 8-OHdG in Carcinogenesis
Reactive oxygen species (ROS), byproducts of normal metabolic processes and environmental exposures, can inflict damage on cellular components, including DNA. One of the most common and mutagenic lesions arising from this oxidative stress is 8-OHdG.[1][2] Its formation can lead to G:C to T:A transversions, a type of mutation frequently observed in oncogenes and tumor suppressor genes.[1] The cellular defense against this damage is the base excision repair (BER) pathway, which recognizes and removes the 8-OHdG lesion, preventing the perpetuation of mutations.[3] The excised 8-OHdG is then excreted in the urine, providing a non-invasive window into the extent of oxidative DNA damage throughout the body.[4][5]
Quantitative Data Presentation: 8-OHdG Levels Across Different Cancers
Numerous studies have investigated the association between 8-OHdG levels and various cancers. The following tables summarize key quantitative findings, comparing 8-OHdG concentrations in cancer patients with healthy controls and evaluating its diagnostic and prognostic performance.
| Cancer Type | Sample Type | 8-OHdG Concentration (Cancer Patients) | 8-OHdG Concentration (Healthy Controls) | Fold Change | Reference |
| Breast Cancer | Serum | 55.2 ng/dL | 9.08 ng/dL | ~6.1 | [6] |
| Colorectal Adenoma | Plasma | Higher than controls (p=0.045) | Lowest mean level | - | [7] |
| Early Colorectal Cancer | Plasma | Highest mean level (significantly higher than controls, p=0.041) | Lowest mean level | ~1.3 | [7] |
| Oral Squamous Cell Carcinoma (OSCC) | Saliva | 19.96 ± 2.11 ng/dL | 6.59 ± 1.47 ng/dL | ~3.0 | [8] |
| Oral Submucous Fibrosis (Pre-malignant) | Saliva | 13.89 ± 1.96 ng/dL | 6.59 ± 1.47 ng/dL | ~2.1 | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor Tissue (Immunohistochemistry) | 83.3% positive staining | - | - | [9] |
| Hepatocellular Carcinoma (HBV-HCC) | Tumor Tissue (Immunohistochemistry) | High expression associated with poorer survival | - | - | [10] |
| Cancer Type | Parameter | Value | Cut-off Value | Reference |
| Breast Cancer | Sensitivity | 82% | 21.4 ng/mL (Serum) | [6] |
| Breast Cancer | Specificity | 80% | 21.4 ng/mL (Serum) | [6] |
| Breast Cancer | Area Under the Curve (AUC) | 0.86 | - | [6] |
| Cancer Type | Parameter | Odds Ratio (OR) | 95% Confidence Interval (CI) | Significance (p-value) | Reference |
| Colorectal Adenoma | Risk Factor (Univariate) | 1.393 | 1.008–1.926 | 0.045 | [7] |
| Early Colorectal Cancer | Risk Factor (Multivariate) | 1.627 | 1.079–2.453 | 0.020 | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | Risk of Death (Negative 8-OHdG) | 1.847 | 1.054-3.236 | 0.032 | [9] |
| Hepatocellular Carcinoma (HBV-HCC) | Risk of Poorer Survival (High 8-OHdG) | Hazard Ratio: 0.152 (inverse relationship) | 0.051–0.455 | <0.001 | [10] |
Experimental Protocols: Measuring the Mark of Oxidative Stress
Accurate and reproducible quantification of 8-OHdG is crucial for its clinical validation. Several analytical methods are employed, each with its own advantages and limitations.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method is often considered a gold standard for its sensitivity and specificity.
Sample Preparation (Urine):
-
Collect first-morning void urine samples.
-
Centrifuge to remove sediment.
-
Perform solid-phase extraction (SPE) to purify and concentrate 8-OHdG. A combination of C18 and strong cation-exchange (SCX) columns can be used to remove interfering substances.[11][12]
-
Elute the 8-OHdG fraction and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for HPLC analysis.[13]
Chromatographic Conditions:
-
Column: C18 analytical column.[13]
-
Mobile Phase: Isocratic elution with a phosphate (B84403) buffer containing a small percentage of an organic modifier like acetonitrile (B52724) or methanol.[13]
-
Detection: Electrochemical detector set at an optimal potential (e.g., +0.6 V) to oxidize 8-OHdG and generate a measurable current.[13]
-
Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of 8-OHdG.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method, though it can be susceptible to cross-reactivity.[14][15][16]
General Protocol (Competitive ELISA):
-
Coat microplate wells with an 8-OHdG-conjugated protein.
-
Prepare standards and samples (urine, serum, or digested DNA).
-
Add the primary antibody specific for 8-OHdG and the standards/samples to the wells. The free 8-OHdG in the sample will compete with the coated 8-OHdG for antibody binding.
-
Wash the wells to remove unbound components.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the wells again.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
Immunohistochemistry (IHC)
IHC allows for the visualization of 8-OHdG within the cellular context of tissue samples.
Protocol for Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration: Treat tissue sections with xylene and a graded series of ethanol (B145695) to remove paraffin (B1166041) and rehydrate the tissue.
-
Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in a microwave or autoclave with citrate (B86180) buffer) to unmask the 8-OHdG epitope.[17]
-
Blocking: Incubate sections with a blocking solution (e.g., normal serum from the species of the secondary antibody) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Apply a monoclonal or polyclonal antibody specific for 8-OHdG and incubate, often overnight at 4°C.[17][18]
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody that binds to the primary antibody.[17]
-
Signal Amplification: Use an avidin-biotin complex (ABC) method or a polymer-based detection system to amplify the signal.[17]
-
Chromogenic Detection: Add a substrate (e.g., DAB or BCIP/NBT) that is converted by the enzyme into a colored precipitate at the site of the antigen.[17]
-
Counterstaining and Mounting: Lightly counterstain the tissue with a nuclear stain (e.g., hematoxylin) to provide morphological context, then dehydrate and mount the slide.
-
Analysis: Evaluate the staining intensity and the percentage of positive cells under a microscope.[18][19]
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the role of 8-OHdG and the process of its analysis, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of oxidative DNA damage and repair.
Caption: A typical workflow for biomarker discovery and validation.
Conclusion: The Future of 8-OHdG in Oncology
The clinical validation of 8-OHdG as a biomarker for cancer risk assessment is a dynamic and promising field. The accumulated evidence strongly suggests a significant association between elevated 8-OHdG levels and the risk and prognosis of several cancers. While analytical methods like HPLC-MS/MS provide high accuracy, the accessibility and high-throughput nature of ELISA make it a valuable tool for large-scale screening, provided that careful validation and standardization are performed. Immunohistochemistry offers the unique advantage of localizing oxidative damage within the tumor microenvironment.
For researchers and drug development professionals, 8-OHdG presents a valuable tool for assessing the efficacy of anti-cancer therapies that modulate oxidative stress, for stratifying patient populations, and for early cancer detection strategies. Further large-scale, prospective studies are warranted to solidify its role in routine clinical practice and to explore its utility in combination with other biomarkers for a more comprehensive cancer risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Urinary 8-OHdG: a marker of oxidative stress to DNA and a risk factor for cancer, atherosclerosis and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxy-2'-deoxyguanosine as a Discriminatory Biomarker for Early Detection of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Estimation of Salivary 8-Hydroxydeoxyguanosine (8-OHdG) as a Potential Biomarker in Assessing Progression towards Malignancy: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association between Expression of 8-OHdG and Cigarette Smoking in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Hydroxy-2′-deoxyguanosine expression predicts hepatocellular carcinoma outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. openaccesspub.org [openaccesspub.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
- 18. Evaluation of the immunohistochemical expression of oxidative DNA damage marker 8-OHdG in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of 8-hydroxy-2'-deoxyguanosine (8-OHdG) Levels in Diverse Patient Populations
An Objective Guide for Researchers and Drug Development Professionals
8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a widely recognized and extensively studied biomarker for oxidative DNA damage. Resulting from the hydroxylation of the guanine (B1146940) base, its levels in bodily fluids and tissues reflect the systemic or localized burden of oxidative stress. Elevated levels of 8-OHdG are implicated in the pathogenesis of a wide array of human diseases, including various cancers, neurodegenerative disorders, and cardiovascular conditions. This guide provides a comparative analysis of 8-OHdG concentrations across different patient populations, supported by experimental data and detailed methodologies, to assist researchers in its application as a biomarker.
Data Summary: 8-OHdG Levels Across Patient Populations
The following table summarizes quantitative data on 8-OHdG levels from various studies, comparing patient cohorts to healthy controls. It is important to note that absolute values can vary significantly based on the analytical method employed, with immunoassays (like ELISA) often yielding higher values than chromatographic methods (like LC-MS/MS) due to potential cross-reactivity.[1][2][3]
| Patient Population | Sample Type | 8-OHdG Concentration (Patient vs. Control) | Analytical Method |
| Cancer | |||
| Esophageal Squamous Cell Carcinoma | Urine | 15.6 ± 5.1 vs. 5.8 ± 2.1 ng/mg creatinine[4] | Not Specified |
| Bladder Cancer | Urine | 70.5 ± 38.2 vs. 36.1 ± 24.5 ng/mg creatinine[5] | ELISA |
| Prostate Cancer | Urine | 58.8 ± 43.4 vs. 36.1 ± 24.5 ng/mg creatinine[5] | ELISA |
| Colorectal Cancer | Urine | Significantly increased levels in CRC patients vs. healthy volunteers[6][7] | UPLC-MS/MS |
| Cardiovascular & Metabolic Diseases | |||
| Type 2 Diabetes Mellitus (T2DM) | Plasma | Associated with increased cardiovascular mortality (HR per 1-SD increase: 1.23)[8][9][10] | Not Specified |
| T2DM with Hypertension | Plasma | 15.37 ± 0.27 ng/L (vs. 14.00 ± 0.29 ng/L in HTN alone)[11] | ELISA |
| Coronary Heart Disease in T2DM | Serum | Levels >0.523 ng/mL associated with more severe coronary lesions[12] | Not Specified |
| General Cardiovascular Disease (CVD) | Urine / Blood | Significantly higher in CVD patients (Standardized Mean Difference: 1.04)[13] | Meta-analysis |
| Neurodegenerative Diseases | |||
| Parkinson's Disease (non-demented) | CSF | Statistically significant higher levels vs. controls[14] | ELISA |
| Parkinson's Disease | Urine | Levels increased with the stage of the disease[15] | ELISA |
| Alzheimer's & Parkinson's Disease | CSF / Brain | Significantly higher levels identified in patients vs. age-matched controls[16][17] | ELISA |
Experimental Methodologies
The quantification of 8-OHdG is primarily achieved through two main analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS). While ELISA offers high throughput and ease of use, LC-MS/MS is considered the gold standard due to its superior specificity and accuracy.[1][3][18]
ELISA is an immunological method used for the quantitative determination of 8-OHdG.[19]
-
Principle: This is a competitive assay. A known amount of 8-OHdG is pre-coated onto a microplate. The urine, plasma, or processed DNA sample is added along with a specific primary antibody against 8-OHdG. The 8-OHdG in the sample competes with the coated 8-OHdG for binding to the antibody. After washing, a secondary antibody conjugated to an enzyme (like HRP) is added, followed by a substrate that produces a measurable colorimetric signal. The signal intensity is inversely proportional to the concentration of 8-OHdG in the sample.
-
General Protocol:
-
Sample Preparation: Urine samples are often centrifuged and can be used directly or after a purification step. Blood samples (serum/plasma) or tissue DNA require extraction and enzymatic digestion to release the 8-OHdG nucleoside.
-
Assay: Samples and standards are added to the pre-coated microplate, followed by the primary antibody.
-
Incubation: The plate is incubated to allow for competitive binding.
-
Washing: Unbound reagents are washed away.
-
Secondary Antibody Addition: An enzyme-linked secondary antibody is added and incubated.
-
Substrate Reaction: After another wash step, the substrate is added, and the color is allowed to develop.
-
Measurement: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration is calculated by comparison to a standard curve.[5]
-
This method provides highly sensitive and specific quantification of 8-OHdG.[18][20]
-
Principle: LC-MS/MS combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The sample is first injected into an HPLC system, where 8-OHdG is separated from other urinary or plasma components on a column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its unique mass-to-charge ratio. An isotopically labeled internal standard is typically used to ensure high accuracy.[18]
-
General Protocol:
-
Sample Preparation: Samples often require a solid-phase extraction (SPE) step to remove interfering substances and concentrate the analyte.[6][18] An internal standard (e.g., ¹⁵N₅-8-OHdG) is added to the sample before preparation.
-
Chromatographic Separation: The prepared sample is injected into the LC system. A reversed-phase C18 column is commonly used to separate 8-OHdG from the sample matrix.[18]
-
Ionization: The column eluent is directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI) in positive mode.[20]
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for 8-OHdG (m/z 284) is selected and fragmented to produce a characteristic product ion (m/z 168), providing high selectivity.[18]
-
Quantification: The analyte is quantified by comparing its peak area ratio to that of the internal standard against a calibration curve.[20]
-
Visualized Workflows and Pathways
The following diagrams illustrate the biological context of 8-OHdG formation and a typical experimental workflow for its measurement.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. Elevated levels of urinary 8-hydroxy-2′-deoxyguanosine and 8-isoprostane in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Association between Oxidative DNA Damage and Risk of Colorectal Cancer: Sensitive Determination of Urinary 8-Hydroxy-2'-deoxyguanosine by UPLC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. Relationship Between Plasma 8-OH-Deoxyguanosine and Cardiovascular Disease and Survival in Type 2 Diabetes Mellitus: Results From the ADVANCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of plasma 8-OXO-2’-deoxyguanosine in target organ damage in patients with hypertension and type 2 diabetes | Nemtsova | Arterial Hypertension [journals.viamedica.pl]
- 12. Impact of increased serum 8-hydroxy-2′-deoxyguanosine levels on extent of coronary artery lesions in elderly patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unina.it [iris.unina.it]
- 14. 8-OHdG in cerebrospinal fluid as a marker of oxidative stress in various neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary 8-hydroxydeoxyguanosine levels as a biomarker for progression of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. 8-Hydroxy-2-Deoxyguanosine as Oxidative DNA Damage Biomarker of Medical Ionizing Radiation: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dergi.fabad.org.tr [dergi.fabad.org.tr]
Establishing Reference Ranges for Urinary 8-OHdG in Healthy Adults: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing reference ranges of urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a key biomarker of oxidative DNA damage. We present a synthesis of current reference values in healthy adults, detail experimental protocols for the primary analytical methods, and offer a comparative analysis to aid in the selection of the most appropriate technique for your research needs.
Introduction to Urinary 8-OHdG
8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage, formed when reactive oxygen species (ROS) interact with guanine (B1146940) residues in DNA.[1][2] Following DNA repair, 8-OHdG is excised and excreted in the urine, making its urinary concentration a valuable non-invasive biomarker of systemic oxidative stress.[1][2] Elevated levels of urinary 8-OHdG have been associated with a variety of pathological conditions, including cancer, cardiovascular disease, and neurodegenerative disorders, as well as with exposure to environmental toxins.[2][3][4] Accurate measurement of urinary 8-OHdG is therefore critical for both clinical research and drug development.
Reference Ranges in Healthy Adults
Establishing reliable reference ranges for urinary 8-OHdG is essential for interpreting study results. A systematic review and meta-analysis by Graille et al. (2020) provides the most comprehensive data to date on urinary 8-OHdG levels in healthy adult populations. The study highlights significant differences in measured concentrations depending on the analytical method employed.
Table 1: Reference Ranges for Urinary 8-OHdG in Healthy Adults (Geometric Mean and Interquartile Range)
| Population Subgroup | Analytical Method | Geometric Mean (ng/mg creatinine) | Interquartile Range (IQR) (ng/mg creatinine) |
| Healthy Adults (BMI ≤ 25) | Chemical Methods (LC-MS/MS, GC-MS) | 3.9[1][5][6][7] | 3.0 - 5.5[1][5][6][7] |
| Healthy Adults (BMI ≤ 25) | Immunological Methods (ELISA) | 6.8 | 4.5 - 10.3 |
Source: Adapted from Graille et al., 2020.[1][5][6][7]
The data clearly indicate that immunological methods like ELISA tend to yield higher values for urinary 8-OHdG compared to chemical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This discrepancy is a critical consideration when comparing data across studies that have used different analytical techniques.
Comparison of Analytical Methodologies
The two primary methods for quantifying urinary 8-OHdG are LC-MS/MS and Enzyme-Linked Immunosorbent Assay (ELISA). Each has distinct advantages and limitations.
Table 2: Comparison of LC-MS/MS and ELISA for Urinary 8-OHdG Analysis
| Feature | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass spectrometry. | Antibody-based detection of the target molecule. |
| Specificity | High. Considered the "gold standard" for its ability to distinguish 8-OHdG from structurally similar molecules.[6][8] | Lower. Antibodies may cross-react with other oxidized guanine species, leading to overestimation of 8-OHdG levels.[9] |
| Sensitivity | High. Can detect very low concentrations of 8-OHdG.[8] | Generally high, but can be limited by antibody affinity and specificity. |
| Accuracy | High. Provides precise and accurate quantification.[8] | Can be less accurate due to cross-reactivity and matrix effects.[9][10] |
| Throughput | Lower. Sample preparation and analysis time per sample is longer. | High. Suitable for analyzing a large number of samples simultaneously. |
| Cost | High. Requires expensive instrumentation and skilled operators. | Lower. More accessible and less technically demanding. |
| Sample Preparation | Often requires solid-phase extraction (SPE) to remove interfering substances. | Typically involves simple dilution of the urine sample. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of urinary 8-OHdG using LC-MS/MS and ELISA.
Urinary 8-OHdG Analysis by LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized for the instrument and column used.
1. Sample Collection and Storage:
-
Collect first-morning void urine samples to minimize diurnal variation.[11]
-
Immediately freeze samples at -80°C until analysis to ensure stability.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples on ice.
-
Centrifuge at 2,000 x g for 10 minutes to remove particulate matter.
-
Spike the supernatant with an internal standard (e.g., ¹⁵N₅-8-OHdG).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove hydrophilic impurities.
-
Elute 8-OHdG with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
8-OHdG: m/z 284 → 168
-
¹⁵N₅-8-OHdG (Internal Standard): m/z 289 → 173
-
-
4. Data Analysis and Creatinine (B1669602) Correction:
-
Quantify 8-OHdG concentration based on the peak area ratio of the analyte to the internal standard.
-
Measure creatinine concentration in the same urine sample using a standard clinical assay.
-
Normalize the 8-OHdG concentration to the creatinine concentration to account for variations in urine dilution (expressed as ng 8-OHdG/mg creatinine).
Urinary 8-OHdG Analysis by ELISA
This protocol is based on a typical competitive ELISA format. Follow the specific instructions provided with the commercial kit being used.
1. Sample Collection and Storage:
-
Collect and store urine samples as described for the LC-MS/MS protocol.
2. Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Dilute the supernatant with the assay buffer provided in the ELISA kit. The dilution factor will depend on the expected concentration of 8-OHdG and the sensitivity of the kit.
3. ELISA Procedure:
-
Add standards and diluted samples to the wells of the microplate pre-coated with 8-OHdG.
-
Add the primary antibody (anti-8-OHdG) to each well.
-
Incubate the plate, during which the 8-OHdG in the sample competes with the 8-OHdG coated on the plate for binding to the primary antibody.
-
Wash the plate to remove unbound antibody and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate the plate.
-
Wash the plate to remove unbound secondary antibody.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis and Creatinine Correction:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 8-OHdG in the samples from the standard curve.
-
Correct for the initial sample dilution.
-
Normalize the 8-OHdG concentration to the creatinine concentration.
Mandatory Visualization
Caption: Experimental workflow for urinary 8-OHdG analysis.
Conclusion and Recommendations
The choice of analytical method for establishing urinary 8-OHdG reference ranges has a significant impact on the results obtained.
-
For high-accuracy and specificity, LC-MS/MS is the recommended method. It is considered the gold standard and provides more reliable data, which is crucial for establishing definitive reference ranges and for studies where precise quantification is paramount.[6][8]
-
ELISA offers a high-throughput and cost-effective alternative, making it suitable for large-scale screening studies. However, researchers must be aware of the potential for overestimation of 8-OHdG concentrations and the limitations in comparing ELISA-derived data with those from LC-MS/MS.
-
Regardless of the method used, creatinine correction is essential to account for variations in urine dilution and to ensure the comparability of results across individuals and studies.
-
Adherence to standardized protocols for sample collection, storage, and analysis is critical for minimizing variability and generating robust and reproducible data. The first-morning void is recommended for sample collection.[11]
By carefully considering these factors and selecting the appropriate methodology, researchers can confidently establish and utilize urinary 8-OHdG reference ranges to advance our understanding of the role of oxidative stress in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. genox.com [genox.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Diurnal and day-to-day variation of urinary oxidative stress marker 8-hydroxy-2'-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Correction methods for urine samples: JaICA Oxidative stress markers [jaica.com]
- 9. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cedxlabs.com [cedxlabs.com]
- 11. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 8-hydroxy-2'-deoxyguanosine (8-OHdG) Measurement
The accurate measurement of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a key biomarker for oxidative DNA damage, is crucial for researchers, scientists, and drug development professionals. However, significant variability in measured 8-OHdG levels has been reported between different laboratories and analytical methods.[1][2][3] This guide provides an objective comparison of the common methods used for 8-OHdG quantification, supported by data from inter-laboratory studies, and includes detailed experimental protocols and workflow visualizations to aid in the selection and implementation of appropriate measurement techniques.
Data Presentation: Quantitative Comparison of 8-OHdG Measurement Methods
Inter-laboratory studies consistently demonstrate that chromatographic methods, particularly High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), provide more accurate and reproducible results compared to immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA).[2][3] ELISA kits, while offering higher throughput and lower cost, tend to show greater inter-laboratory variation and often overestimate 8-OHdG levels.[2][3][4][5]
Below is a summary of quantitative data from a comparative study analyzing urinary 8-OHdG levels using HPLC-MS/MS and three different commercial ELISA kits.
| Method/Kit | Mean Urinary 8-OHdG (nmol/mmol creatinine) | Standard Deviation (SD) | Fold Difference vs. HPLC-MS/MS |
| HPLC-MS/MS | 1.4 | 0.3 | - |
| ELISA Kit A (Cayman) | 10.6 | - | 7.6-fold higher |
| ELISA Kit B (ENZO) | 32.9 | - | 23.5-fold higher |
| ELISA Kit C (Abcam) | - | - | - |
| Data synthesized from a study by Chen et al. (2018), which found that urinary 8-OHdG levels analyzed by HPLC-MS/MS were 7.6- to 23.5-fold lower than those detected by ELISA.[4] |
The European Standards Committee on Oxidative DNA Damage (ESCODD) has conducted inter-laboratory trials to improve the precision and accuracy of 8-OHdG measurement. In these trials, it was found that for the analysis of 8-oxodG in calf thymus DNA, about half of the participating laboratories reported results within 20% of the median value, with coefficients of variation (CVs) commonly around 10% for identical samples.[6] However, for the analysis of 8-oxoGua in HeLa cell DNA, a much wider range of results (200-fold difference) was observed across laboratories using various methods, with only a small fraction achieving a CV of less than 10%.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the measurement of 8-OHdG in biological samples using HPLC-MS/MS and a commercial ELISA kit.
1. HPLC-MS/MS Method for Urinary 8-OHdG
This protocol is a generalized representation based on common practices described in the literature.[4][5][8]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Add an internal standard (e.g., ¹⁵N₅-8-OHdG) to the urine sample.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the 8-OHdG and the internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of two solvents is commonly employed, such as:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
-
Mass Spectrometry: A tandem mass spectrometer is used in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for both 8-OHdG and the internal standard are monitored for quantification.
-
Quantification: A calibration curve is generated using known concentrations of 8-OHdG standards. The concentration of 8-OHdG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
2. Commercial ELISA Kit for 8-OHdG
This is a general protocol based on the principles of competitive ELISA, and specific instructions from the kit manufacturer should always be followed.
-
Principle: This is a competitive immunoassay where 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a limited amount of a specific primary antibody.
-
Assay Procedure:
-
Sample and Standard Preparation: Prepare standards with known concentrations of 8-OHdG provided in the kit. Dilute samples as necessary.
-
Plate Loading: Add standards and samples to the appropriate wells of the 8-OHdG-coated microplate.
-
Primary Antibody Addition: Add the primary antibody specific for 8-OHdG to each well (except for the blank).
-
Incubation: Incubate the plate, typically for 1-2 hours at room temperature or overnight at 4°C, to allow for competitive binding.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Secondary Antibody Addition: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Incubation and Washing: Incubate the plate and then wash again to remove unbound secondary antibody.
-
Substrate Addition: Add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: The concentration of 8-OHdG in the samples is inversely proportional to the absorbance and is calculated based on the standard curve.
-
Mandatory Visualization
Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study of 8-OHdG measurement.
References
- 1. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human and methodological sources of variability in the measurement of urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. openaccesspub.org [openaccesspub.org]
The Prognostic Power of 8-OHdG in Cardiovascular Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable biomarkers to predict cardiovascular disease (CVD) outcomes is a critical endeavor in clinical research and drug development. Among the myriad of candidates, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, has garnered significant attention. This guide provides an objective comparison of the prognostic value of 8-OHdG in CVD against established inflammatory biomarkers, high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6), supported by experimental data and detailed methodologies.
At a Glance: 8-OHdG vs. Inflammatory Markers
| Biomarker | Biological Role | Sample Type | Key Prognostic Findings in CVD |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Marker of oxidative DNA damage | Urine, Plasma, Serum | Elevated levels are independently associated with the presence and severity of coronary artery disease (CAD) and are predictive of future cardiovascular events.[1] |
| High-sensitivity C-reactive protein (hs-CRP) | Acute-phase reactant, marker of systemic inflammation | Serum, Plasma | Higher levels are associated with an increased risk of major adverse cardiovascular events (MACE), though its predictive value can be attenuated when considered alongside other inflammatory markers.[2][3][4] |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Serum, Plasma | Elevated levels are a strong and independent predictor of future cardiovascular events, and may offer superior prognostic value compared to hs-CRP.[2][5][6] |
Quantitative Comparison of Prognostic Value
The following table summarizes quantitative data from studies evaluating the prognostic utility of 8-OHdG, hs-CRP, and IL-6 in predicting adverse cardiovascular outcomes. While direct head-to-head comparisons of all three biomarkers in a single cohort are limited, the available data provide valuable insights into their individual and comparative strengths.
| Study/Biomarker | Patient Cohort | Endpoint | Key Quantitative Finding (Hazard Ratio/Odds Ratio) |
| 8-OHdG | Hypertensive patients | Cardiovascular events | Age and urinary 8-OHdG were independent determinants of cardio-ankle vascular index (CAVI), a marker of arterial stiffness.[7] |
| Patients with suspected CAD | Presence of CAD | Serum 8-OHdG was independently associated with the presence of CAD (OR: 1.318 per 0.1 ng/mL increase).[8] | |
| General population (Japan) | CVD Incidence (in women) | A 1-SD increment of log-transformed urinary 8-OHdG was associated with an increased risk of CVD (multivariable OR: 2.08).[9] | |
| hs-CRP | Patients with stable angina | Major Adverse Cardiovascular Events (MACE) | Hs-CRP was an independent predictor of MACE.[10] |
| Patients with coronary artery ectasia | Cardiac death and nonfatal myocardial infarction | Higher hs-CRP was independently associated with adverse outcomes (HR: 2.99).[11] | |
| Patients with CAD | CV death and/or nonfatal MI | hs-CRP was a strong predictor, but its value was attenuated after adjusting for NT-proBNP and hsTnI (HR per SD: 1.16).[4] | |
| IL-6 | Patients with unstable angina | Cardiac death or MI | Elevated IL-6 was a superior predictor to hs-CRP (HR: 1.337).[5] |
| Asymptomatic individuals (MESA study) | MACE | IL-6 showed a stronger association with MACE than hs-CRP; hs-CRP associations lost significance after adjusting for IL-6 (HR for IL-6: 1.44).[2] | |
| Patients with stable angina | MACE | IL-6 was an independent predictor of MACE.[10] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and measurement procedures for these biomarkers, the following diagrams are provided.
Detailed Experimental Protocols
Accurate and reproducible measurement is paramount for the clinical validation of any biomarker. Below are detailed methodologies for the quantification of 8-OHdG, hs-CRP, and IL-6.
8-OHdG Measurement
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A competitive immunoassay where 8-OHdG in the sample competes with a known amount of labeled 8-OHdG for binding to a limited amount of antibody. The amount of bound labeled 8-OHdG is inversely proportional to the concentration of 8-OHdG in the sample.
-
Protocol Outline:
-
Plate Coating: Microtiter plates are pre-coated with an 8-OHdG-conjugate.
-
Sample/Standard Addition: Standards and prepared samples (e.g., ultrafiltered plasma or diluted urine) are added to the wells.
-
Antibody Incubation: A primary antibody specific for 8-OHdG is added, and the plate is incubated.
-
Washing: The plate is washed to remove unbound reagents.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by incubation.
-
Washing: The plate is washed again.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, leading to color development.
-
Reaction Stoppage: The reaction is stopped with a stop solution.
-
Absorbance Reading: The optical density is measured at a specific wavelength (e.g., 450 nm), and the concentration of 8-OHdG is determined from a standard curve.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is a highly sensitive and specific method that separates 8-OHdG from other sample components using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.
-
Protocol Outline:
-
Sample Preparation: Urine or plasma samples undergo solid-phase extraction (SPE) to purify and concentrate the analyte. An internal standard (e.g., a stable isotope-labeled 8-OHdG) is added for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, typically with a C18 reversed-phase column, to separate 8-OHdG from other molecules.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used to generate ions.
-
Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both 8-OHdG and the internal standard are monitored for highly selective and sensitive quantification.
-
hs-CRP Measurement (ELISA)
-
Principle: A sandwich ELISA where CRP in the sample is captured between two layers of antibodies.
-
Protocol Outline:
-
Plate Coating: Microtiter wells are coated with a monoclonal antibody specific for CRP.
-
Sample/Standard Addition: Diluted serum or plasma samples and standards are added to the wells and incubated.
-
Washing: Wells are washed to remove unbound substances.
-
Enzyme-Conjugated Antibody Addition: An enzyme-conjugated (e.g., HRP) anti-CRP antibody is added and incubated.
-
Washing: The wells are washed again.
-
Substrate Addition: A substrate solution is added, and color develops in proportion to the amount of CRP bound.
-
Reaction Stoppage: A stop solution is added to terminate the reaction.
-
Absorbance Reading: The absorbance is measured, and the hs-CRP concentration is determined from a standard curve.
-
IL-6 Measurement (ELISA)
-
Principle: Similar to the hs-CRP ELISA, a sandwich immunoassay is the standard method for quantifying IL-6.
-
Protocol Outline:
-
Plate Coating: Microtiter plates are coated with a monoclonal antibody specific for human IL-6.
-
Sample/Standard Addition: Serum, plasma, or cell culture supernatant samples and standards are added to the wells and incubated.
-
Washing: The wells are washed to remove unbound components.
-
Detection Antibody Addition: A biotin-conjugated anti-human IL-6 antibody is added and incubated.
-
Washing: The wells are washed.
-
Streptavidin-HRP Addition: Streptavidin-HRP conjugate is added and incubated.
-
Washing: The wells are washed.
-
Substrate Addition: A substrate solution is added for color development.
-
Reaction Stoppage: The reaction is stopped.
-
Absorbance Reading: The absorbance is measured, and the IL-6 concentration is calculated from a standard curve.
-
Concluding Remarks
The available evidence strongly supports the prognostic value of 8-OHdG in cardiovascular disease, positioning it as a key indicator of oxidative stress-related pathology. While inflammatory markers like hs-CRP and IL-6 are well-established predictors of cardiovascular risk, 8-OHdG provides a distinct and complementary measure of a fundamental disease-driving process.
Notably, studies directly comparing the prognostic utility of 8-OHdG against both hs-CRP and IL-6 in the same patient population are needed to definitively establish a hierarchy of predictive power. However, the existing data suggest that a multi-marker approach, incorporating measures of both oxidative stress and inflammation, may offer the most robust risk stratification for patients with cardiovascular disease. For researchers and drug development professionals, the validation and integration of 8-OHdG into clinical trial designs and patient monitoring protocols hold significant promise for advancing personalized medicine in cardiology.
References
- 1. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of interleukin-6 and high-sensitivity C-reactive protein for cardiovascular risk assessment: Findings from the MESA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Sensitivity C-Reactive Protein as a Predictor of Cardiovascular Events after ST-Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-Head Comparison of the Incremental Predictive Value of The Three Established Risk Markers, Hs-troponin I, C-Reactive Protein, and NT-proBNP, in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-6, but not C-reactive protein, predicts the occurrence of cardiovascular events after drug-eluting stent for unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin-6 – A Better Predictor Of Future Cardiovascular Events Than C-Reactive Protein? [brainimmune.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Urinary 8-Hydroxy-2′-Deoxyguanosine Levels and Cardiovascular Disease Incidence in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medscape.com [medscape.com]
Safety Operating Guide
Proper Disposal of 8-Hydroxy-3'-deoxyguanosine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
8-Hydroxy-3'-deoxyguanosine (8-OHdG), a critical biomarker for oxidative stress and DNA damage, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides procedural, step-by-step instructions for the proper disposal of 8-OHdG, aligning with general laboratory safety protocols and chemical waste management principles. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). There is conflicting information regarding its classification. While some suppliers classify it as not hazardous under the Globally Harmonized System (GHS), others identify it as an irritant that is harmful if swallowed. Therefore, it is prudent to handle the compound with caution, assuming it to be hazardous.
Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not eat, drink, or smoke in areas where 8-OHdG is handled. If ingested, seek immediate medical attention.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and disposal information.
| Parameter | Value/Instruction | Source |
| GHS Classification | Varies: Not classified to Irritant, Harmful if swallowed | Supplier SDS |
| Signal Word | None to Warning | Supplier SDS |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | MedchemExpress SDS |
| Environmental Hazard | Slightly hazardous for water. Do not allow to enter sewers or ground water. | Cayman Chemical SDS |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Follow official regulations. | General SDS recommendation |
Step-by-Step Disposal Protocol
The disposal of this compound should follow the general procedures for laboratory chemical waste. The primary goal is to prevent its release into the environment and to ensure the safety of all laboratory personnel.
1. Waste Identification and Segregation:
-
Treat all 8-OHdG waste as hazardous chemical waste.
-
Segregate 8-OHdG waste from other waste streams at the point of generation. Do not mix it with non-hazardous waste.
-
Solid waste (e.g., contaminated pipette tips, gloves, empty vials) should be collected in a designated, properly labeled, and sealed container.
-
Aqueous solutions containing 8-OHdG should be collected in a separate, labeled container for liquid chemical waste.
2. Container and Labeling:
-
Use containers that are compatible with the chemical waste. For solid waste, a securely sealable plastic bag or a rigid container is suitable. For liquid waste, use a leak-proof container with a screw cap.
-
Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any known hazard symbols.
3. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Do not accumulate large quantities of waste. Adhere to your institution's limits for hazardous waste storage.
4. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Do not pour liquid 8-OHdG waste down the drain.[1]
5. Decontamination of Empty Containers:
-
Empty containers that held 8-OHdG should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.
Experimental Workflow and Signaling Pathways
To visualize the decision-making process for the disposal of this compound, the following workflow diagram has been created using the DOT language.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always consult your institution's specific guidelines and the manufacturer's SDS for the most accurate and up-to-date information.
References
Personal protective equipment for handling 8-Hydroxy-3'-deoxyguanosine
Essential Safety and Handling Guide for 8-Hydroxy-2'-deoxyguanosine
A Note on Chemical Identity: This guide pertains to 8-Hydroxy-2'-deoxyguanosine (8-OHdG) , a widely studied biomarker of oxidative DNA damage.[1][2][3] The user request specified "8-Hydroxy-3'-deoxyguanosine," which is a structurally distinct and far less common compound. Given the context of laboratory research and drug development, it is highly probable that the intended compound of interest is 8-OHdG.
This document provides crucial safety protocols, operational procedures, and disposal plans for handling 8-Hydroxy-2'-deoxyguanosine in a laboratory environment. Adherence to these guidelines is essential to ensure the safety of researchers and to maintain a secure and compliant laboratory setting.
Hazard Identification and Safety Summary
8-Hydroxy-2'-deoxyguanosine is classified as a substance that can cause skin and eye irritation. While some safety data sheets indicate it is not a hazardous substance or mixture, it is prudent to handle it with appropriate care as with all laboratory chemicals. Some related compounds, such as 8-Hydroxyquinoline, are toxic if swallowed, may cause an allergic skin reaction, can cause serious eye damage, and may have the potential to damage fertility or an unborn child.[4][5] Given the analogous structure, a cautious approach is warranted.
| Hazard | Description | GHS Classification | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | Skin Irrit. 2 | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves.[4] |
| Eye Irritation | Causes serious eye irritation. | Eye Irrit. 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 8-Hydroxy-2'-deoxyguanosine, particularly in its solid, powdered form.
| PPE Item | Specification | Purpose |
| Gloves | Disposable nitrile gloves.[6] Double-gloving is recommended when handling the solid compound. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6] | To protect eyes from dust particles and splashes. |
| Lab Coat | A standard laboratory coat. A disposable gown is recommended when handling larger quantities. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[7] | To prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Protocol
All handling of solid 8-Hydroxy-2'-deoxyguanosine should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[4]
-
Preparation and Area Decontamination:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol) and allow it to dry completely.
-
Assemble all necessary equipment (spatula, weigh boat, vials, solvent, etc.) within the fume hood.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety glasses or goggles.
-
If handling the powder outside of a fume hood, don an N95 respirator.
-
Put on the inner pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.
-
Put on the outer pair of nitrile gloves.
-
-
Handling and Weighing:
-
Carefully open the container of 8-Hydroxy-2'-deoxyguanosine inside the fume hood.
-
Using a clean spatula, weigh the desired amount of the compound onto a weigh boat.
-
Minimize the creation of dust.
-
Transfer the weighed compound to a suitable container for dissolution or experimental use.
-
-
Solution Preparation:
-
Add the desired solvent to the container with the compound.
-
Cap the container securely and mix by vortexing or gentle agitation until the compound is fully dissolved.
-
-
Post-Handling:
-
Securely close the primary container of 8-Hydroxy-2'-deoxyguanosine.
-
Wipe down the exterior of all containers and equipment with a damp cloth before removing them from the fume hood.
-
Dispose of the outer pair of gloves in the designated chemical waste container within the fume hood.
-
Disposal Plan
All waste generated from handling 8-Hydroxy-2'-deoxyguanosine must be treated as hazardous chemical waste.[8][9][10]
| Waste Type | Disposal Procedure |
| Solid Waste | - All unused solid 8-Hydroxy-2'-deoxyguanosine and any grossly contaminated items (e.g., weigh boats, paper towels) should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.[9] |
| Liquid Waste | - All solutions containing 8-Hydroxy-2'-deoxyguanosine and solvent rinsates from cleaning contaminated glassware should be collected in a labeled, sealed, and leak-proof hazardous waste container.[9][10] - Do not dispose of this waste down the drain.[4][11] |
| Contaminated PPE | - Disposable gloves, gowns, and other contaminated personal protective equipment should be placed in a designated hazardous waste bag immediately after use. |
| Sharps | - Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated, puncture-resistant sharps container. |
Waste Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("8-Hydroxy-2'-deoxyguanosine"), and the primary hazard (e.g., "Irritant").[9]
Workflow for Handling and Disposal of 8-Hydroxy-2'-deoxyguanosine
Caption: Workflow for the safe handling and disposal of 8-Hydroxy-2'-deoxyguanosine.
References
- 1. 8-Hydroxy-2'-Deoxyguanosine | C10H13N5O5 | CID 135440064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
- 11. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
